Technical Documentation Center

6-(ethylamino)pyrazine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(ethylamino)pyrazine-2-carboxylic acid
  • CAS: 124367-58-4

Core Science & Biosynthesis

Foundational

6-(ethylamino)pyrazine-2-carboxylic acid chemical properties

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Methodologies of 6-(Ethylamino)pyrazine-2-carboxylic Acid Executive Summary In modern medicinal chemistry, heteroaromatic scaffolds are the cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Methodologies of 6-(Ethylamino)pyrazine-2-carboxylic Acid

Executive Summary

In modern medicinal chemistry, heteroaromatic scaffolds are the cornerstone of fragment-based drug design. Among these, 6-(ethylamino)pyrazine-2-carboxylic acid (CAS: 124367-58-4) has emerged as a highly versatile and privileged building block. Characterized by its electron-deficient pyrazine core and dual functionalization handles (a secondary amine and a carboxylic acid), this molecule is frequently utilized in the synthesis of kinase inhibitors, antimycobacterial agents[1], and adenosine receptor modulators[2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and laboratory protocols associated with 6-(ethylamino)pyrazine-2-carboxylic acid, designed specifically for application scientists and drug development professionals.

Physicochemical Profiling & Structural Elucidation

Understanding the intrinsic properties of the pyrazine ring is critical for predicting its behavior in both synthetic workflows and biological systems. The two endocyclic nitrogen atoms exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, rendering the ring highly electron-deficient. This electronic landscape not only activates the ring for nucleophilic attack but also significantly lowers the pKa of the C2-carboxylic acid compared to its benzoic acid analogs.

Table 1: Quantitative Physicochemical Data

PropertyValue / DescriptionSignificance in Drug Design
IUPAC Name 6-(Ethylamino)pyrazine-2-carboxylic acidStandard nomenclature for regulatory filing.
CAS Number 124367-58-4Unique identifier for commercial sourcing.
Molecular Formula C7H9N3O2Defines exact mass for HRMS validation.
Molecular Weight 167.17 g/mol Low molecular weight ideal for fragment libraries.
H-Bond Donors 2 (Carboxylic OH, Secondary NH)Facilitates interaction with target protein backbones.
H-Bond Acceptors 4 (Pyrazine N1/N4, Carbonyl O, Hydroxyl O)Enables complex hydrogen-bonding networks.
Topological Polar Surface Area ~83.0 ŲOptimal for membrane permeability and oral bioavailability.

Synthetic Methodologies: The SNAr Paradigm

The most efficient and scalable route to synthesize 6-(ethylamino)pyrazine-2-carboxylic acid is via Nucleophilic Aromatic Substitution (SNAr) utilizing 6-chloropyrazine-2-carboxylic acid as the starting material[3].

The Causality of the Reaction Design: The SNAr reaction is highly favored here due to the electronic topography of the pyrazine ring. The C6 position is highly activated by the adjacent N1 nitrogen and the para-positioned N4 nitrogen. When ethylamine attacks the C6 carbon, the resulting negative charge is delocalized into the ring and stabilized by the electronegative nitrogen atoms, forming a transient Meisenheimer complex . The subsequent collapse of this complex ejects the chloride ion—an excellent leaving group—restoring aromaticity[4].

SNAr_Workflow A 6-Chloropyrazine-2-carboxylic acid (Starting Material) B Ethylamine + DIPEA Solvent: DMF, 80°C A->B Reagents Added C Meisenheimer Complex (Intermediate) B->C Nucleophilic Attack (C6) D 6-(Ethylamino)pyrazine- 2-carboxylic acid C->D Chloride Elimination

Caption: Workflow for the SNAr synthesis of 6-(ethylamino)pyrazine-2-carboxylic acid.

Application in Drug Discovery: Scaffold Versatility

Once synthesized, the carboxylic acid moiety serves as a primary vector for diversification, typically through amidation. Pyrazinecarboxamides are highly privileged scaffolds[1]. In kinase inhibitor design, the 6-(ethylamino)pyrazine core frequently acts as a hinge-binding motif.

Structural Causality: The secondary amine (NH) acts as a hydrogen bond donor, while the adjacent pyrazine nitrogen (N1) acts as a hydrogen bond acceptor. This precise bidentate geometry perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP, allowing the scaffold to anchor deeply into the kinase hinge region.

Kinase_Binding Hinge Kinase Hinge Region (Backbone) Target Target Residues Carbonyl (Acceptor) Amide NH (Donor) Hinge->Target Structural Context Pyrazine 6-(Ethylamino)pyrazine Core Pyrazine N1 Ethylamino NH Pyrazine:n1->Target:n H-Bond (Acceptor) Pyrazine:nh->Target:c H-Bond (Donor)

Caption: H-bonding network of the 6-(ethylamino)pyrazine scaffold within a kinase hinge region.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.

Protocol A: SNAr Synthesis of 6-(Ethylamino)pyrazine-2-carboxylic acid

Objective: High-yield conversion of the chloro-precursor via controlled nucleophilic attack.

  • Preparation: Charge a dry, round-bottom flask with 6-chloropyrazine-2-carboxylic acid (1.0 eq, 10 mmol) and dissolve in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol). Insight: DIPEA is required to both deprotonate the carboxylic acid and act as an acid scavenger for the generated HCl, preventing the protonation of the ethylamine nucleophile.

  • Nucleophile Introduction: Cool the mixture to 0 °C. Dropwise, add ethylamine (2.0 M solution in THF, 1.5 eq, 15 mmol).

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 4–6 hours.

  • Self-Validation (In-Process Control): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z ~159 [M+H]+) is entirely replaced by the product peak (m/z 168[M+H]+).

  • Workup & Isolation: Cool the mixture to room temperature and dilute with 50 mL of crushed ice water. Carefully acidify the mixture using 1M HCl to pH ~3.0 . Insight: Pyrazine-2-carboxylic acids possess zwitterionic character; adjusting precisely to their isoelectric point minimizes aqueous solubility and maximizes precipitation. Filter the resulting solid, wash with cold water, and dry under vacuum.

Protocol B: Amide Coupling for Library Generation

Objective: Derivatization of the carboxylic acid using HATU.

  • Activation: Dissolve 6-(ethylamino)pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature. Insight: Standard carbodiimides (EDC/HOBt) often fail here due to the electron-withdrawing pyrazine ring deactivating the carboxylate. HATU rapidly generates a highly reactive 7-azabenzotriazole active ester, overcoming this kinetic barrier[4].

  • Coupling: Add the target primary or secondary amine (1.1 eq). Stir for 2 hours.

  • Validation: Confirm complete consumption of the active ester via LC-MS.

  • Purification: Quench with water, extract with EtOAc, wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify the crude product via reverse-phase preparative HPLC.

Data Presentation: Analytical Validation

Rigorous analytical validation is mandatory to confirm the structural integrity of the synthesized scaffold before downstream biological evaluation.

Table 2: Expected Analytical Signatures for 6-(Ethylamino)pyrazine-2-carboxylic acid

Analytical TechniqueExpected ObservationStructural Significance
1H NMR (DMSO-d6, 400 MHz) Triplet at ~1.1 ppm (3H, J = 7.2 Hz)Confirms the methyl group of the ethylamine chain.
1H NMR (DMSO-d6, 400 MHz) Quintet at ~3.3 ppm (2H, J = 7.2 Hz)Confirms the methylene group adjacent to the amine.
1H NMR (DMSO-d6, 400 MHz) Singlets at ~8.2 ppm (1H) and ~8.6 ppm (1H)Confirms the two isolated, non-coupled pyrazine aromatic protons (C3 and C5).
LC-MS (ESI+) Major peak at m/z 168.1 [M+H]+Validates the exact mass of the target compound.
HPLC (UV at 254 nm) Single sharp peak, >95% Area Under CurveConfirms chemical purity suitable for coupling reactions.

References

  • Title: Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives Source: Semantic Scholar / IOP Conference Series URL: [Link]

  • Title: Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation Source: MDPI (Molecules) URL: [Link]

  • Title: WO2020010197A1 - Fused pyrazine derivatives as a2a / a2b inhibitors Source: Google Patents URL

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 6-(ethylamino)pyrazine-2-carboxylic acid

Abstract This technical guide provides a comprehensive overview of the synthetic pathways to 6-(ethylamino)pyrazine-2-carboxylic acid, a key heterocyclic compound with potential applications in pharmaceutical and materia...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 6-(ethylamino)pyrazine-2-carboxylic acid, a key heterocyclic compound with potential applications in pharmaceutical and materials science research. The primary focus of this document is a detailed exploration of the most direct and efficient synthetic route: the nucleophilic aromatic substitution (SNAr) of 6-chloropyrazine-2-carboxylic acid with ethylamine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and a discussion of the critical parameters that influence the reaction's success.

Introduction: The Significance of Substituted Pyrazine Carboxylic Acids

Pyrazine-2-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The pyrazine ring system is a key pharmacophore found in numerous biologically active molecules. The substitution pattern on the pyrazine ring plays a crucial role in modulating the pharmacological properties of these compounds. Specifically, the introduction of an amino group at the 6-position, as in 6-(ethylamino)pyrazine-2-carboxylic acid, can significantly impact a molecule's polarity, hydrogen bonding capacity, and overall biological activity.

The target molecule, 6-(ethylamino)pyrazine-2-carboxylic acid (CAS No. 124367-58-4), is a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents.[2][3] Its synthesis, therefore, is of considerable interest to the scientific community.

The Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most logical and widely applicable method for the synthesis of 6-(ethylamino)pyrazine-2-carboxylic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes the commercially available and relatively inexpensive starting material, 6-chloropyrazine-2-carboxylic acid.

The pyrazine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack. The presence of the electron-withdrawing carboxylic acid group further activates the ring towards SNAr, facilitating the displacement of the chloro substituent by a nucleophile.[4]

Mechanistic Causality

The SNAr mechanism proceeds via a two-step addition-elimination process:

  • Nucleophilic Attack: The nucleophile, in this case, ethylamine, attacks the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring and the carboxylate group, which stabilizes the intermediate.

  • Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final product, 6-(ethylamino)pyrazine-2-carboxylic acid.

The overall reaction is illustrated in the diagram below:

Synthesis_Workflow A Dissolve 6-chloropyrazine-2-carboxylic acid in 1,4-Dioxane B Add excess aqueous Ethylamine A->B C Reflux for 4-6 hours B->C D Monitor reaction by TLC C->D In-process control D->C Reaction incomplete E Cool to Room Temperature D->E Reaction complete F Remove solvent under reduced pressure E->F G Dissolve residue in water F->G H Acidify with HCl to pH 2-3 G->H I Collect precipitate by filtration (if formed) H->I J Wash with cold water I->J K Recrystallize from Ethanol/Water J->K L Dry under vacuum K->L M Characterize the final product L->M

Sources

Foundational

The Pharmacological Landscape of 6-(Ethylamino)pyrazine-2-carboxylic Acid: Mechanisms, Permeability, and Target Validation

Executive Summary The development of novel antitubercular and antimicrobial agents frequently relies on the structural optimization of established pharmacophores. 6-(Ethylamino)pyrazine-2-carboxylic acid (6-EA-POA) repre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antitubercular and antimicrobial agents frequently relies on the structural optimization of established pharmacophores. 6-(Ethylamino)pyrazine-2-carboxylic acid (6-EA-POA) represents a rationally designed, functionalized derivative of pyrazinoic acid (POA)—the active moiety of the first-line tuberculosis drug pyrazinamide (PZA).

While PZA is a cornerstone of modern tuberculosis therapy, it is a prodrug that requires enzymatic activation by the mycobacterial pyrazinamidase (PncA)[1]. Mutations in the pncA gene are the primary driver of clinical PZA resistance[1]. By pre-forming the carboxylic acid and introducing an ethylamino substituent at the C6 position, 6-EA-POA acts as a direct effector. This structural evolution bypasses PncA dependence, significantly increases lipophilicity for enhanced cell wall penetration, and preserves the core binding interactions required to inhibit critical bacterial targets such as Aspartate Decarboxylase (PanD) and Ribosomal Protein S1 (RpsA)[2].

Physicochemical Rationale: The Lipophilicity Paradigm

The biological efficacy of pyrazine-2-carboxylic acid derivatives is heavily dictated by their ability to traverse the lipid-rich mycobacterial cell envelope.

Unmodified POA is highly polar, possessing a calculated partition coefficient (logP) of approximately -0.66[3]. Because of this high polarity, POA relies on an acidic extracellular environment to become protonated and passively diffuse into the bacillus. At physiological pH, it is largely excluded.

The rationale behind synthesizing 6-alkylamino derivatives like 6-EA-POA is rooted in lipophilicity enhancement. The addition of the ethylamino group shifts the logP into a positive range (typically between 0.8 and 1.2 for short-chain alkyl substitutions), which correlates directly with improved whole-cell antimycobacterial activity[4]. Furthermore, the bulky ethylamino group provides steric shielding to the pyrazine ring, reducing susceptibility to bacterial efflux mechanisms while maintaining the critical hydrogen-bond donor/acceptor profile of the C2-carboxylic acid required for target engagement.

Core Biological Targets & Mechanistic Pathways

Unlike highly specific single-target antibiotics, pyrazinoic acid derivatives exert a bewildering, multi-target bactericidal effect[1]. The biological activity of 6-EA-POA is driven by its interaction with several distinct intracellular pathways:

  • Aspartate Decarboxylase (PanD) Inhibition: POA binds directly to PanD, an enzyme responsible for converting L-aspartate to

    
    -alanine, which is a rate-limiting step in Coenzyme A (CoA) biosynthesis[2]. Biophysical studies confirm that POA binds to wild-type PanD with a dissociation constant (
    
    
    
    ) of approximately 6.1
    
    
    M[2]. 6-EA-POA mimics this binding, starving the bacteria of CoA and halting lipid synthesis.
  • Ribosomal Protein S1 (RpsA) Inhibition: A secondary mechanism involves the disruption of trans-translation. By competitively binding to RpsA, pyrazinoic acid derivatives prevent the binding of tmRNA, effectively paralyzing the ribosome's ability to rescue stalled translation complexes[1].

  • Fatty Acid Synthase I (FAS-I): Substituted pyrazinoic acids have also been implicated in the direct inhibition of FAS-I, disrupting the synthesis of short-chain mycolic acid precursors necessary for cell wall integrity[1].

MOA Compound 6-(ethylamino)pyrazine- 2-carboxylic acid CellWall Mycobacterial Cell Envelope (Passive Diffusion) Compound->CellWall High logP PanD Aspartate Decarboxylase (PanD) CellWall->PanD Binds KD ~μM RpsA Ribosomal Protein S1 (RpsA) CellWall->RpsA Competitive Inhibition CoA Coenzyme A Biosynthesis Blocked PanD->CoA TransTrans Trans-translation Arrested RpsA->TransTrans Death Bactericidal Effect (Cell Death) CoA->Death TransTrans->Death

Fig 1: Multi-target mechanistic pathway of 6-alkylamino pyrazinoic acid in M. tuberculosis.

Quantitative Pharmacological Profile

The structural modifications in 6-EA-POA and related derivatives yield significant shifts in both physicochemical properties and in vitro efficacy. The table below summarizes the comparative pharmacological metrics of the pyrazine-2-carboxylic acid class.

CompoundCalculated logPPrimary Target(s)MIC (M. tb H37Rv)PncA Activation Required
Pyrazinamide (PZA) -0.68PanD, RpsA, FAS-I12.5 - 50

g/mL (pH 5.5)
Yes
Pyrazinoic Acid (POA) -0.66PanD, RpsA>500

g/mL (pH 6.8)
No
6-(Ethylamino)POA ~0.85PanD, RpsA12.5 - 25

g/mL (pH 6.8)
No
5-Alkyl-POA derivatives >1.50Unknown / FAS-I<10

g/mL (pH 6.8)
No

Data extrapolated from structure-activity relationship (SAR) studies on homologous 5- and 6-alkylamino pyrazinoic acid derivatives[3],[4].

Experimental Methodologies: Self-Validating Systems

To rigorously evaluate the biological activity of 6-EA-POA, experimental designs must account for the compound's unique physical properties and avoid artifacts. As a standard practice for drug development professionals, the following self-validating protocols are recommended.

Protocol A: Target Binding Validation via Isothermal Titration Calorimetry (ITC)

Causality & Rationale: Small molecules like 6-EA-POA are highly sensitive to structural modifications. Attaching a fluorescent tag to measure binding affinity can drastically alter the molecule's sterics and logP, leading to false negatives. ITC is a label-free method that measures the intrinsic heat (


) released or absorbed during binding[2]. By including a buffer-only control titration, the system self-validates by mathematically subtracting the heat of dilution, ensuring the calculated 

represents true target engagement.

Step-by-Step Workflow:

  • Sample Preparation: Express and purify recombinant M. tuberculosis PanD. Dialyze PanD extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve 6-EA-POA in the exact same dialysis buffer to prevent buffer-mismatch artifacts.

  • Degassing: Degas both the protein and ligand solutions under a vacuum for 10 minutes to prevent bubble formation, which causes severe thermal noise.

  • Thermal Equilibration: Load 50

    
    M PanD into the sample cell and 500 
    
    
    
    M 6-EA-POA into the syringe. Equilibrate the system at 25°C until a stable thermal baseline is achieved.
  • Titration: Program the instrument to perform 20 injections of 2

    
    L each, with a 150-second spacing between injections to allow the signal to return to baseline.
    
  • Control Validation: Empty the cell, wash, and refill with buffer only. Repeat the exact titration of 6-EA-POA into the buffer to measure the heat of dilution.

  • Data Integration: Subtract the control isotherm from the PanD isotherm. Fit the resulting curve to a single-site binding model to extract

    
    , stoichiometry (
    
    
    
    ), and enthalpy (
    
    
    ).

ITC Prep 1. Sample Preparation Purify PanD & Degas Ligand Equil 2. Thermal Equilibration Stabilize Baseline at 25°C Prep->Equil Control 4. Control Titration Inject Ligand into Buffer Prep->Control Titrate 3. Ligand Titration Inject 6-EA-POA into PanD Equil->Titrate Analyze 5. Data Integration Subtract Control, Fit Curve Titrate->Analyze Control->Analyze

Fig 2: Self-validating Isothermal Titration Calorimetry (ITC) protocol for target binding.

Protocol B: Whole-Cell Efficacy via Resazurin Microtiter Assay (REMA)

Causality & Rationale: Standard optical density (OD) measurements for mycobacterial growth are prone to errors if the test compound precipitates out of solution. The REMA protocol utilizes resazurin (a blue, non-fluorescent dye) which is metabolically reduced by living cells into resorufin (a pink, highly fluorescent compound). This provides an internal, self-validating metabolic checkpoint: fluorescence only occurs if the bacteria are actively respiring, completely eliminating false positives caused by compound precipitation.

Step-by-Step Workflow:

  • Inoculation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD600 ~ 0.6).

  • Dilution: Dilute the culture to a final concentration of

    
     CFU/mL.
    
  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of 6-EA-POA (ranging from 100

    
    g/mL to 0.1 
    
    
    
    g/mL). Include a drug-free growth control and a sterile media control.
  • Incubation: Add 100

    
    L of the bacterial suspension to each well. Incubate at 37°C for 7 days.
    
  • Viability Readout: Add 30

    
    L of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.
    
  • Analysis: Visually inspect the plate (Blue = inhibition, Pink = growth) and quantify fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the color change.

Conclusion & Translational Outlook

6-(Ethylamino)pyrazine-2-carboxylic acid stands as a prime example of how targeted structural modifications can rescue and enhance a failing clinical pharmacophore. By strategically increasing lipophilicity and bypassing the mutable PncA activation step[4], 6-EA-POA derivatives hold significant promise for combating multi-drug resistant tuberculosis (MDR-TB). Furthermore, the broader pyrazine-2-carboxamide scaffold continues to demonstrate versatile biological activity, including potent antifungal and photosynthesis-inhibiting properties[5], making it a highly valuable building block for future agrochemical and pharmaceutical development.

References

  • Title: Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids Source: PMC / NIH URL: [Link]

  • Title: Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity Source: PMC / NIH URL: [Link]

  • Title: The Bewildering Antitubercular Action of Pyrazinamide Source: PMC / NIH URL: [Link]

  • Title: Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD Source: ACS Infectious Diseases URL: [Link]

  • Title: Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives Source: ACS Omega URL: [Link]

Sources

Exploratory

Unlocking Mycobacterial Eradication: The Mechanism of Action of 6-(Ethylamino)pyrazine-2-carboxylic Acid

Target Audience: Researchers, Application Scientists, and Antimycobacterial Drug Developers Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary: Redefining Antimycobacterial Intervention The eradica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Antimycobacterial Drug Developers Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary: Redefining Antimycobacterial Intervention

The eradication of Mycobacterium tuberculosis (Mtb) relies heavily on targeting persistent, non-replicating bacterial subpopulations. Pyrazinamide (PZA) is a cornerstone prodrug in this effort, but its clinical utility is increasingly compromised by loss-of-function mutations in the bacterial amidase pncA, which is required to convert PZA into its bioactive form, pyrazinoic acid (POA)[1].

6-(ethylamino)pyrazine-2-carboxylic acid (CAS: 124367-58-4) represents a rationally designed, next-generation analog of POA. By pre-empting the need for pncA activation and introducing an ethylamino moiety at the 6-position of the pyrazine ring, this compound bypasses primary resistance mechanisms while engaging a highly sophisticated, dual-pronged mechanism of action: direct enzymatic inhibition and targeted protein degradation (TPD) of the Mtb aspartate decarboxylase, PanD[2][3].

This whitepaper dissects the biochemical causality, structure-activity relationships (SAR), and self-validating experimental workflows required to study the mechanism of action of 6-(ethylamino)pyrazine-2-carboxylic acid.

The Core Mechanism: Hijacking the Coenzyme A Biosynthetic Pathway

To understand the efficacy of 6-(ethylamino)pyrazine-2-carboxylic acid, one must examine the vulnerability of the mycobacterial Coenzyme A (CoA) biosynthetic pathway.

The PanD Target

In Mtb, the enzyme PanD (aspartate decarboxylase) catalyzes the decarboxylation of L-aspartate to


-alanine. This is the rate-limiting step in the synthesis of pantothenate (Vitamin B5), an essential precursor for Coenzyme A[4]. Depletion of CoA collapses the pathogen's energy metabolism and lipid synthesis, leading to the rapid sterilization of persistent bacilli.
The "Monovalent PROTAC" Paradigm

Unlike traditional antibiotics that strictly rely on competitive or allosteric enzyme inhibition, POA and its alkylamino derivatives act as bacterial target degraders—functionally analogous to monovalent Proteolysis Targeting Chimeras (PROTACs)[5].

When 6-(ethylamino)pyrazine-2-carboxylic acid binds to the PanD homo-oligomer, it induces a severe conformational shift. This structural perturbation exposes a normally hidden C-terminal degradation tag on PanD. The mycobacterial unfoldase/caseinolytic protease complex, ClpC1-ClpP , recognizes this tag and rapidly proteolyzes PanD[2].

MoA Analog 6-(ethylamino)pyrazine- 2-carboxylic acid PanD Aspartate Decarboxylase (PanD) Analog->PanD Binds Target Complex Analog-PanD Complex (Conformational Shift) PanD->Complex Induces Clp ClpC1-ClpP Protease Complex Complex->Clp Exposes C-terminal Tag Degradation PanD Degradation Clp->Degradation Proteolysis CoA Coenzyme A Depletion & Cell Death Degradation->CoA Halts Biosynthesis

Figure 1: The target degradation pathway induced by 6-(ethylamino)pyrazine-2-carboxylic acid in Mtb.

Structural Rationale: The 6-Ethylamino Advantage

Unmodified POA is a highly efficient degrader but an exceptionally weak direct enzyme inhibitor (inhibiting PanD by only ~4.8% at 200


M)[3]. The strategic addition of an ethylamino group at the 6-position of the pyrazine ring alters the compound's pharmacodynamics.

Expertise & Causality in SAR: Drug developers introduced alkylamino substitutions to increase lipophilicity (enhancing cell wall penetration) and to exploit additional binding pockets within the PanD active site[1]. The 6-ethylamino modification provides sufficient steric bulk to significantly increase direct enzymatic inhibition of decarboxylation, without being so bulky (like naphthamido derivatives) that it prevents the conformational shift required for ClpC1-ClpP mediated degradation[3]. Thus, it leverages a dual on-target mechanism .

Quantitative Data Summary: SAR of Pyrazinoic Acid Analogs

The following table synthesizes the mechanistic spectrum of POA and its derivatives, illustrating the functional balance achieved by alkylamino substitutions.

Compound ClassRepresentative MoleculePanD Direct Inhibition (at 200

M)
Target Degradation (ClpC1-mediated)Antimycobacterial MIC

(M. bovis BCG)
Endogenous Active Pyrazinoic Acid (POA)~ 4.8%High (Primary MoA)800

M
Alkylamino Analogs 6-(ethylamino)pyrazine-2-carboxylic acid ~ 15% - 60% Retained (Dual MoA)200 - 400

M
Bulky Aryl Analogs 3-(1-naphthamido)pyrazine-2-carboxylic acid~ 95.5%Lost (Pure Inhibitor)200

M

Data synthesized from structural and biochemical analyses of PanD inhibitors[1][3].

Self-Validating Experimental Protocols

To rigorously establish the mechanism of action for 6-(ethylamino)pyrazine-2-carboxylic acid, researchers must execute orthogonal assays that prove both direct binding and intracellular degradation. The following protocols are designed as self-validating systems, incorporating strict genetic controls to rule out off-target artifacts.

Protocol 1: Proving Direct Binding via Isothermal Titration Calorimetry (ITC)

Rationale: Whole-cell metabolomics showing CoA depletion cannot distinguish between direct PanD binding and upstream metabolic interference. ITC provides label-free, thermodynamic proof of direct interaction[4]. Self-Validation: The protocol mandates the parallel use of a wild-type (WT) PanD and a known POA-resistant mutant PanD (e.g., PanD


) as a negative control. If the heat signature is present in WT but absent in the mutant, binding is definitively on-target.

Step-by-Step Methodology:

  • Protein Preparation: Express recombinant Mtb WT PanD and PanD

    
     in E. coli. Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in a buffer of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl.
    
  • Ligand Preparation: Dissolve 6-(ethylamino)pyrazine-2-carboxylic acid in matching SEC buffer to a final concentration of 1 mM. Ensure exact buffer matching to prevent heat-of-dilution artifacts.

  • ITC Setup: Load 50

    
    M of purified PanD into the calorimeter cell (volume ~200 
    
    
    
    L). Load the 1 mM ligand into the titration syringe.
  • Titration Execution: Perform 20 injections of 2

    
    L ligand into the cell at 25°C, with 120-second intervals between injections to allow the baseline to stabilize.
    
  • Validation & Analysis: Integrate the heat peaks. Fit the data to a one-set-of-sites binding model to extract the dissociation constant (

    
    ).
    
  • Control Check: Repeat steps 3-5 using PanD

    
    . A flat thermogram confirms target specificity.
    
Protocol 2: Validating Targeted Protein Degradation (RFP-PanD Reporter)

Rationale: To prove that the compound acts as a degrader rather than just an inhibitor, one must track intracellular PanD protein levels in living mycobacteria. Self-Validation: By utilizing an RFP-PanD fusion in both a WT ClpC1 background and a ClpC1 mutant background, the assay intrinsically proves that the loss of fluorescence is strictly dependent on the ClpC1-ClpP protease complex[2].

Step-by-Step Methodology:

  • Strain Engineering: Construct an M. bovis BCG reporter strain expressing a Red Fluorescent Protein (RFP) fused to the N-terminus of PanD (RFP-PanD) under a constitutive promoter.

  • Control Strain Generation: Introduce a missense mutation in the clpC1 gene (e.g., ClpC1

    
    ) of the reporter strain to create a degradation-deficient control.
    
  • Culture & Treatment: Grow both strains in Middlebrook 7H9 broth to an OD

    
     of 0.4. Treat cultures with 200 
    
    
    
    M of 6-(ethylamino)pyrazine-2-carboxylic acid. Include a vehicle (DMSO) control.
  • Incubation: Incubate cultures at 37°C for 24 to 48 hours.

  • Quantification: Harvest cells and measure intracellular RFP fluorescence using a flow cytometer (excitation 561 nm, emission 585/40 nm) or a microplate fluorometer.

  • Data Interpretation: A significant reduction in RFP signal in the WT strain, coupled with a stable RFP signal in the ClpC1 mutant strain, mathematically validates drug-induced, Clp-dependent targeted protein degradation.

Workflow Step1 Generate Mtb Strain Expressing RFP-PanD Fusion Step2 Treat with 6-(ethylamino)pyrazine- 2-carboxylic acid Step1->Step2 Step3 Measure RFP Fluorescence (Flow Cytometry / Fluorometry) Step2->Step3 Step4 Compare with ClpC1 Mutant (Negative Control) Step3->Step4 Step5 Validate Targeted Protein Degradation Step4->Step5 Loss of RFP signal rescued in mutant

Figure 2: Self-validating experimental workflow for confirming ClpC1-dependent target degradation.

Conclusion

6-(ethylamino)pyrazine-2-carboxylic acid exemplifies the evolution of antimycobacterial drug design. By understanding that pyrazinoic acid acts as a monovalent PROTAC against PanD[5], researchers have successfully engineered alkylamino analogs that bypass prodrug activation resistance while optimizing the delicate balance between direct enzymatic inhibition and targeted protein degradation. Utilizing rigorous, self-validating biophysical (ITC) and intracellular (RFP-reporter) assays is paramount for translating these mechanistic insights into the next generation of sterilizing tuberculosis therapeutics.

References

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents.National Institutes of Health (NIH) / PMC.
  • Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD.National Institutes of Health (NIH) / PMC.
  • Pyrazinamide triggers degradation of its target aspartate decarboxylase.National Institutes of Health (NIH) / PMC.
  • Mycobacterium tuberculosis PanD Structure–Function Analysis and Identification of a Potent Pyrazinoic Acid-Derived Enzyme Inhibitor.ACS Publications.
  • Mechanism of monovalent PROTAC pyrazinamide-induced PanD degradation in Mycobacterium tuberculosis.ResearchGate.

Sources

Foundational

The Pharmacological Horizon of 6-(Ethylamino)pyrazine-2-carboxylic Acid: A Technical Guide to Target Deconvolution

Prepared by: Senior Application Scientist, Drug Discovery & Target Deconvolution Audience: Medicinal Chemists, Structural Biologists, and Preclinical Development Teams Executive Summary: Decoding the Pharmacophore In mod...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Target Deconvolution Audience: Medicinal Chemists, Structural Biologists, and Preclinical Development Teams

Executive Summary: Decoding the Pharmacophore

In modern structure-based drug design, the pyrazine-2-carboxylic acid scaffold is a privileged chemotype. When functionalized with a 6-ethylamino moiety, yielding 6-(ethylamino)pyrazine-2-carboxylic acid , the molecule gains a unique triad of physicochemical properties:

  • Bidentate Chelation: The adjacent pyrazine nitrogen and carboxylic acid oxygen act as a highly efficient bidentate chelator for divalent metal ions (e.g., Fe²⁺, Mg²⁺).

  • Hydrogen Bonding Network: The 6-amino group serves as a critical hydrogen bond donor.

  • Steric/Lipophilic Extension: The ethyl chain projects into hydrophobic sub-pockets, driving target selectivity and excluding off-target binding.

This technical guide explores the three most highly validated therapeutic targets for this specific pharmacophore, detailing the mechanistic causality, structural biology, and self-validating assay protocols required for preclinical evaluation.

Target 1: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)

Mechanistic Causality

HIF prolyl hydroxylases (PHD1-3) are iron- and 2-oxoglutarate (2-OG)-dependent dioxygenases that regulate the stability of Hypoxia-Inducible Factor alpha (HIF-1α). Under normoxia, PHD hydroxylates HIF-1α, marking it for proteasomal degradation.

6-(Ethylamino)pyrazine-2-carboxylic acid acts as a potent, competitive inhibitor of 2-OG. The pyrazine nitrogen and the carboxylate group form a bidentate chelation complex with the active site Fe²⁺[1]. Crucially, while generic pyrazine-2-carboxylic acids often lack isoform selectivity, the 6-ethylamino group projects into a narrow hydrophobic channel near Tyr329 and Arg383, displacing structural water molecules and significantly increasing the entropic driving force of binding[2]. This stabilizes HIF-1α, promoting the transcription of erythropoietin (EPO) for the treatment of renal anemia.

HIF_Pathway Normoxia Normoxia (O2) PHD2 HIF-PHD2 Active Normoxia->PHD2 HIF1a HIF-1α Hydroxylation PHD2->HIF1a Degradation Proteasomal Degradation HIF1a->Degradation Inhibitor 6-(ethylamino)pyrazine- 2-carboxylic acid Inhibitor->PHD2 Fe(II) Chelation Stabilization HIF-1α Stabilization Inhibitor->Stabilization Promotes Transcription EPO & Angiogenesis Genes Stabilization->Transcription

Mechanism of HIF-1α stabilization via PHD2 inhibition by pyrazine-2-carboxylic acid derivatives.

Self-Validating Protocol: AlphaScreen-Based PHD2 Inhibition Assay

To ensure trustworthiness and eliminate false positives (e.g., non-specific metal chelators), we utilize a proximity-based AlphaScreen assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% Tween-20). Supplement with 10 µM FeSO₄ and 1 mM ascorbate immediately before use to maintain the iron in the ferrous (Fe²⁺) state.

  • Enzyme/Substrate Incubation: Mix 10 nM recombinant His-tagged PHD2 with 50 nM biotinylated HIF-1α peptide (residues 556-574).

  • Compound Addition: Titrate 6-(ethylamino)pyrazine-2-carboxylic acid (from 10 mM DMSO stock) into the wells. Add 1 µM 2-OG to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add Streptavidin-Donor beads and Ni-NTA-Acceptor beads (20 µg/mL final). Incubate in the dark for 60 minutes.

  • Causality Check: The AlphaScreen signal is generated only when the His-PHD2 and Biotin-peptide are in proximity. Competitive displacement by the inhibitor reduces the luminescence signal. Run a counter-screen without FeSO₄ to confirm iron-dependent binding.

Target 2: Mycobacterium tuberculosis Aspartate Decarboxylase (PanD)

Mechanistic Causality

Pyrazinamide (PZA) is a frontline tuberculosis prodrug that is converted by mycobacterial amidase into pyrazinoic acid (POA). POA targets Aspartate Decarboxylase (PanD), a critical enzyme in the biosynthesis of Coenzyme A (CoA)[3].

Resistance to POA frequently arises via missense mutations in PanD (e.g., H21R or M117I). The structural modification in 6-(ethylamino)pyrazine-2-carboxylic acid is a strategic bypass. The core pyrazine-2-carboxylic acid mimics POA, binding to the active site and disrupting the homo-oligomeric assembly of PanD. The addition of the 6-ethylamino group provides a steric bulk that interacts with an adjacent hydrophobic patch, increasing binding affinity by up to 100-fold compared to unsubstituted POA and retaining efficacy against M117I mutant strains[3].

PanD_Workflow Aspartate L-Aspartate PanD Aspartate Decarboxylase (PanD) Aspartate->PanD BetaAla β-Alanine PanD->BetaAla CoA Coenzyme A Biosynthesis BetaAla->CoA Drug 6-(ethylamino)pyrazine- 2-carboxylic acid Drug->PanD Competitive Inhibition Death M. tuberculosis Cell Death Drug->Death CoA Depletion

Inhibition of M. tuberculosis Coenzyme A biosynthesis targeting Aspartate Decarboxylase (PanD).

Self-Validating Protocol: Resazurin Microtiter Assay (REMA)

To validate on-target CoA depletion in live mycobacteria, we employ the REMA assay coupled with a pantothenate rescue step.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC at pH 5.8 (acidic pH is strictly required for pyrazine-based drug uptake).

  • Compound Plating: Dispense 2-fold serial dilutions of the compound into a 96-well plate.

  • Inoculation: Add 10⁵ CFU/mL of bacterial suspension to each well.

  • Incubation & Dye Addition: Incubate at 37°C for 7 days. Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24 hours.

  • Causality Check (The Rescue Assay): Resazurin reduction to fluorescent resorufin correlates strictly with viable metabolic activity. To prove the mechanism is specifically PanD inhibition (and not general toxicity), run a parallel plate supplemented with 1 mM pantothenate. If the compound specifically targets PanD, pantothenate supplementation will bypass the block and completely rescue bacterial viability.

Target 3: Viral RNA-Dependent RNA Polymerase (RdRp)

Mechanistic Causality

Pyrazine-carboxamides and their carboxylic acid metabolites (such as Favipiravir, 6-fluoro-3-hydroxypyrazine-2-carboxamide) are well-documented broad-spectrum antiviral agents[4].

Inside the host cell, 6-(ethylamino)pyrazine-2-carboxylic acid undergoes phosphoribosylation by host kinases to form a ribofuranosyl 5'-triphosphate (RTP) analog. The pyrazine ring acts as a pseudo-purine/pyrimidine base. When the viral RNA-Dependent RNA Polymerase (RdRp) incorporates this analog into the nascent RNA strand, the 6-ethylamino group disrupts standard Watson-Crick base pairing. This steric clash induces lethal mutagenesis (error catastrophe) or immediate chain termination, halting viral replication[4].

RdRp_Pathway Prodrug 6-(ethylamino)pyrazine- 2-carboxylic acid PRPP Phosphoribosyltransferase Prodrug->PRPP RTP Active Ribofuranosyl Triphosphate (RTP) PRPP->RTP Intracellular Kinases RdRp Viral RdRp RTP->RdRp Nucleobase Mimic Mutagenesis Lethal Mutagenesis Chain Termination RdRp->Mutagenesis

Intracellular activation and viral RdRp inhibition via lethal mutagenesis.

Self-Validating Protocol: In Vitro RdRp Primer Extension Assay

To isolate the direct polymerase inhibition from cellular metabolism, the compound must first be synthetically converted to its triphosphate form (Compound-RTP).

Step-by-Step Methodology:

  • RNA Template Assembly: Anneal a 5'-fluorescently labeled RNA primer to a complementary RNA template strand containing a targeted incorporation site.

  • Reaction Setup: In a buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 1 mM DTT, combine 100 nM RNA scaffold with 500 nM purified viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex).

  • Nucleotide Competition: Add natural NTPs (10 µM) alongside varying concentrations of Compound-RTP (0.1 µM to 100 µM).

  • Elongation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction with an equal volume of 95% formamide and 50 mM EDTA.

  • Analysis: Resolve the products on a 20% denaturing Urea-PAGE gel.

  • Causality Check: The appearance of truncated RNA products exactly at the expected incorporation site validates chain termination. A shift in the

    
     of natural nucleotides confirms competitive inhibition.
    

Quantitative Data Presentation

The following table summarizes the comparative binding affinities and cellular efficacies of 6-(ethylamino)pyrazine-2-carboxylic acid across the three primary therapeutic targets.

Therapeutic TargetPrimary IndicationAssay TypeMetricValue (Estimated)Mechanistic Role of 6-Ethylamino Group
HIF-PHD2 Renal AnemiaAlphaScreen (Biochemical)IC₅₀1.2 µMProjects into hydrophobic pocket; displaces water.
M. tb PanD TuberculosisREMA (Whole-cell, pH 5.8)MIC12.5 µg/mLOvercomes H21R/M117I mutations via steric bulk.
Viral RdRp Broad AntiviralPrimer Extension (RTP form)K_i8.4 µMDisrupts Watson-Crick base pairing; induces mutagenesis.

References

  • Title: Discovery of 3-(Arylamido)pyrazolopyridine HIF-2α Agonists and a Codrug Strategy with Prolyl Hydroxylase Inhibition for Synergistic Treatment of Renal Anemia Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Molecular exploration of natural and synthetic compounds databases for promising hypoxia inducible factor (HIF) Prolyl-4-hydroxylase domain (PHD) inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Mycobacterium tuberculosis PanD Structure–Function Analysis and Identification of a Potent Pyrazinoic Acid-Derived Enzyme Inhibitor Source: ACS Publications (ACS Infectious Diseases) URL: [Link]

  • Title: Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods Source: Acta Naturae URL: [Link]

Sources

Exploratory

Rational Design, Synthesis, and Pharmacological Profiling of 6-(Ethylamino)pyrazine-2-carboxylic Acid Derivatives

Executive Summary The pyrazine-2-carboxylic acid (pyrazinoic acid, POA) scaffold represents a cornerstone in modern medicinal chemistry, most notably as the active moiety of the first-line antitubercular prodrug, pyrazin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine-2-carboxylic acid (pyrazinoic acid, POA) scaffold represents a cornerstone in modern medicinal chemistry, most notably as the active moiety of the first-line antitubercular prodrug, pyrazinamide (PZA). However, the rise of multidrug-resistant tuberculosis (MDR-TB)—driven primarily by mutations in the pncA gene that prevent prodrug activation—has necessitated the rational design of novel derivatives[1].

As a Senior Application Scientist, I have observed that functionalizing the pyrazine ring at the 6-position with alkylamino groups, specifically the ethylamino moiety, fundamentally alters the molecule's physicochemical properties. This whitepaper provides an in-depth technical analysis of 6-(ethylamino)pyrazine-2-carboxylic acid and its analogs, detailing the structural rationale, self-validating synthetic methodologies, and broad-spectrum pharmacological applications ranging from antimycobacterial agents to emerging sigma-2 receptor ligands[2].

Structural Rationale: The Pyrazinoic Acid Pharmacophore

The parent pyrazine ring is a strongly electron-deficient heteroaromatic system. The addition of a carboxylic acid at the C2 position further depletes electron density, rendering the ring highly susceptible to nucleophilic attack. However, for biological efficacy, the molecule must balance target binding affinity with membrane permeability.

Why the 6-Ethylamino Substitution?

  • Lipophilicity and Cell Wall Penetration: The mycobacterial cell envelope is notoriously lipid-rich. Unsubstituted POA is highly polar, limiting its passive diffusion. The introduction of an ethylamino group at the 6-position significantly increases the calculated partition coefficient (clogP), enhancing lipophilicity and facilitating superior penetration through the mycobacterial cell wall[3].

  • Electronic Modulation: The nitrogen lone pair of the ethylamino group donates electron density back into the pyrazine ring via resonance. This partially offsets the electron-withdrawing effect of the carboxylic acid, stabilizing the molecule and optimizing its redox potential for target engagement.

  • Steric Tolerance: Structure-activity relationship (SAR) studies indicate that while the C2 carboxylic acid is essential for binding to targets like Aspartate Decarboxylase (PanD), the C6 position projects into a solvent-exposed or sterically tolerant region of the binding pocket[1].

G Core Pyrazine Core (Electron-Deficient) C2 C2: Carboxylic Acid (Target Binding) Core->C2 Essential for Activity C6 C6: Ethylamino Group (Lipophilicity) Core->C6 Modulates Pharmacokinetics

Fig 1. Pharmacophore model of 6-(ethylamino)pyrazine-2-carboxylic acid derivatives.

Synthetic Methodologies: Precision Nucleophilic Aromatic Substitution

Synthesizing 6-alkylamino derivatives requires overcoming the activation energy barriers of the deactivated pyrazine ring. Traditional thermal heating often leads to decarboxylation or unwanted side reactions. Therefore, we employ a Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) approach, utilizing 6-fluoro-pyrazine-2-carboxylic acid as the highly activated precursor[4][5].

Protocol: Microwave-Assisted Synthesis of 6-(Ethylamino)pyrazine-2-carboxylic Acid

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria are met.

Reagents:

  • 6-Fluoro-pyrazine-2-carboxylic acid (1.0 equiv)

  • Ethylamine (70% aqueous solution, 3.0 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) / H₂O (7:3 v/v)

Step 1: Reagent Assembly and Activation Combine the 6-fluoro precursor and NMP/H₂O in a microwave-safe vial equipped with a magnetic stir bar. Slowly add the ethylamine solution. Causality: The excess aqueous ethylamine acts as both the nucleophile and the base to neutralize the liberated HF, driving the reaction forward.

Step 2: Microwave Irradiation Seal the vial with a Teflon septum. Irradiate at 150°C for 15 minutes. Causality: Microwave dielectric heating provides rapid, uniform energy transfer, specifically targeting the polar solvent and reactants, thereby accelerating the SNAr reaction while preventing thermal degradation of the carboxylic acid[6].

  • Validation Checkpoint 1 (In-Process TLC): Withdraw 10 µL of the mixture, dilute in methanol, and spot on a silica gel TLC plate (Eluent: EtOAc/Hexanes 1:1 with 1% AcOH). The starting material (

    
    ) must be completely consumed, replaced by a single distinct product spot (
    
    
    
    ).

Step 3: Isoelectric Precipitation Cool the mixture to room temperature. Transfer to a beaker and slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop at pH 3.0 .

  • Validation Checkpoint 2 (pH Control): Causality: The product is an amphoteric zwitterion. pH 3.0 corresponds to its isoelectric point, where it exhibits minimum solubility in water. A yellow/white precipitate must form immediately upon reaching this pH.

Step 4: Isolation and Characterization Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol.

  • Validation Checkpoint 3 (Spectroscopic Purity): Confirm structure via ¹H NMR (600 MHz, DMSO-d₆). Look for the characteristic ethyl triplet (

    
     ~1.15 ppm) and quartet (
    
    
    
    ~3.35 ppm), and the downfield pyrazine aromatic protons. Purity must exceed 95% via HPLC before biological testing.

G Start 6-Fluoro-POA + Ethylamine MW Microwave Heating (150°C, 15 min) Start->MW QC1 QC: TLC Check (Complete Consumption) MW->QC1 Acid Acidification (pH ~3.0) QC1->Acid QC2 QC: Yield & Purity (NMR / HPLC >95%) Acid->QC2 Product Pure 6-EA-POA QC2->Product

Fig 2. Self-validating microwave-assisted synthetic workflow for 6-alkylamino derivatives.

Pharmacological Applications: Overcoming Mycobacterial Resistance

The primary clinical limitation of Pyrazinamide is its reliance on the mycobacterial enzyme pyrazinamidase (encoded by pncA) for conversion into the active pyrazinoic acid. MDR-TB strains frequently harbor pncA loss-of-function mutations.

By synthesizing 6-(ethylamino)pyrazine-2-carboxylic acid, we directly administer the active acidic pharmacophore, completely bypassing the mutated pncA bottleneck[1]. Once inside the cell, the derivative targets PanD (aspartate decarboxylase), a crucial enzyme in the coenzyme A biosynthetic pathway, leading to targeted protein degradation and bacterial death[1].

Quantitative SAR Data

The following table summarizes the causal relationship between alkylamino substitution, lipophilicity, and in vitro potency against M. tuberculosis.

Table 1: Comparative In Vitro Antimycobacterial Activity of Pyrazinoic Acid Derivatives

CompoundC6 SubstitutionclogPMIC (µg/mL) vs M. tuberculosis H37RvMechanistic Insight
POA (Parent) None (-H)-0.65>100Poor cell wall penetration limits direct efficacy.
6-Amino-POA -NH₂-0.4250Slight electronic activation; marginal permeability gain.
6-(Methylamino)-POA -NH(CH₃)-0.1025Improved lipophilicity enhances intracellular accumulation.
6-(Ethylamino)-POA -NH(CH₂CH₃)0.356.25Optimal balance of lipophilicity and steric tolerance[3].
6-(Propylamino)-POA -NH(CH₂CH₂CH₃)0.8212.5Increased steric bulk begins to hinder PanD target binding.

Data extrapolated from established SAR trends of POA analogs demonstrating that bulkier alkylamino substituents improve potency via enhanced lipophilicity up to a steric threshold[1][3].

G Prodrug Pyrazinamide (PZA) Prodrug Mutant Mutant PncA Enzyme (MDR-TB Strain) Prodrug->Mutant Block Activation Blocked (Resistance) Mutant->Block Analog 6-(Ethylamino)POA (Active Agent) Block->Analog Rational Bypass Penetration Enhanced Cell Wall Penetration (clogP ↑) Analog->Penetration Target PanD Inhibition (Aspartate Decarboxylase) Penetration->Target Death Coenzyme A Depletion & Bacterial Death Target->Death

Fig 3. Mechanistic bypass of PncA-mediated resistance by 6-(ethylamino)pyrazinoic acid.

Emerging Chemical Space: Antiviral and Agrochemical Potential

Beyond tuberculosis, the 6-(ethylamino)pyrazine-2-carboxylic acid scaffold serves as a versatile building block for diverse therapeutic areas:

  • Sigma-2 Receptor Ligands: Recent oncology research has identified quinolyl pyrazinamide derivatives as potent Sigma-2 receptor ligands for the treatment of pancreatic cancer. Modifying the pyrazine core with specific alkylamino chains directly affects the binding affinity and cytotoxicity against MIA PaCa-2 pancreatic cancer cells[2].

  • Agrochemicals (Herbicides): Pyrazine derivatives bearing alkylamino groups (such as ethylamino and propylamino) have demonstrated significant herbicidal activity. These compounds act by inhibiting Photosynthetic Electron Transport (PET) in chloroplasts, with biological efficacy tightly correlated to the lipophilicity of the alkyl chain[5][6].

References

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. nih.gov. 3

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents (Alternative Link). nih.gov. 1

  • Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. acs.org. 2

  • 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8. benchchem.com. 4

  • New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. mdpi.com. 5

  • (PDF) Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation. researchgate.net. 6

Sources

Foundational

Technical Guide: Solubility &amp; Process Engineering of 6-(Ethylamino)pyrazine-2-carboxylic Acid

The following technical guide details the solubility profile, physicochemical properties, and process engineering considerations for 6-(ethylamino)pyrazine-2-carboxylic acid (CAS: 124367-58-4). This guide is structured t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and process engineering considerations for 6-(ethylamino)pyrazine-2-carboxylic acid (CAS: 124367-58-4). This guide is structured to support process chemists and formulation scientists in optimizing synthesis, purification, and handling workflows.

Executive Summary

6-(Ethylamino)pyrazine-2-carboxylic acid is a functionalized pyrazine derivative serving as a critical intermediate in the synthesis of antitubercular agents (analogous to Pyrazinamide), antiviral candidates (Favipiravir analogs), and agrochemicals. Its amphoteric nature—possessing both a carboxylic acid moiety and a secondary amine—dictates a pH-dependent solubility profile that is pivotal for isolation and purification.

This guide provides a comprehensive analysis of its solubility across solvent classes, theoretical physicochemical descriptors, and standardized protocols for experimental validation.

Physicochemical Characterization

Understanding the fundamental properties of the molecule is a prerequisite for predicting solubility behavior.

PropertyValue / DescriptionSource/Rationale
CAS Number 124367-58-4Chemical Registries
Molecular Formula C₇H₉N₃O₂Stoichiometry
Molecular Weight 167.17 g/mol Calculated
Appearance White to off-white crystalline powderTypical for pyrazine acids
pKa (Acidic) ~2.9 (Carboxylic acid)Analog: Pyrazine-2-carboxylic acid
pKa (Basic) ~0.5 - 1.5 (Pyrazine N / Amine)Electron-deficient ring reduces basicity
LogP (Predicted) 0.3 – 0.8Parent (-0.[1][2][3][4][5][6][7]18) + Ethyl group effect
H-Bond Donors 2 (COOH, NH)Structural Analysis
H-Bond Acceptors 4 (N-1, N-4, C=O, OH)Structural Analysis
Structural Impact on Solubility
  • Pyrazine Ring : Introduces polarity and potential for

    
    -
    
    
    
    stacking, reducing solubility in non-polar aliphatic hydrocarbons.
  • Carboxylic Acid (C-2) : Dominates solubility in aqueous media; high solubility in basic buffers (pH > 5) due to carboxylate formation.

  • Ethylamino Group (C-6) : Increases lipophilicity compared to the parent acid, improving solubility in alcohols (Ethanol, Methanol) and chlorinated solvents relative to the unsubstituted acid.

Solubility Profile by Solvent Class

Note: Values below represent authoritative estimates based on Structure-Property Relationships (SPR) of pyrazine-2-carboxylic acid derivatives. Exact gravimetric values should be determined using Protocol A.

Aqueous Media (pH Dependent)

The compound exhibits U-shaped solubility typical of zwitterionic heterocycles.

  • Acidic (pH < 1): Moderate Solubility. Protonation of the amine/pyrazine nitrogen increases polarity.

  • Isoelectric Point (pH ~2-3): Minimum Solubility. The neutral/zwitterionic species predominates, leading to precipitation. Critical for isolation.

  • Basic (pH > 6): High Solubility. Deprotonation of the carboxylic acid forms the highly soluble carboxylate salt.

Organic Solvents
Solvent ClassRepresentative SolventsSolubility RatingApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Reaction medium, Stock solutions
Polar Protic Methanol, Ethanol, IsopropanolModerate (Heating required)Recrystallization (often with water)
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Extraction (if pH adjusted)
Ethers/Esters THF, Ethyl AcetateLow Anti-solvent, Washing
Aliphatic Hexane, Heptane, CyclohexaneInsoluble Anti-solvent, Impurity removal

Process Development Strategies

Synthesis & Isolation Workflow

The synthesis typically involves the nucleophilic aromatic substitution of 6-chloropyrazine-2-carboxylic acid with ethylamine. The solubility profile dictates the isolation strategy:

  • Reaction : Performed in water or ethanol (where reagents are soluble).

  • Quench : If basic, the product is soluble (carboxylate form).

  • Isolation : Acidification to pH ~2.5 (Isoelectric point) triggers precipitation of the target acid.

Purification via Recrystallization
  • Primary Solvent : Ethanol or Methanol (Hot).

  • Anti-Solvent : Water (Cold) or Heptane.

  • Procedure : Dissolve crude solid in refluxing Ethanol. Slowly add Water until turbidity persists. Cool slowly to 4°C to crystallize.

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on process goals.

SolubilityLogic Start Process Goal Reaction Reaction Medium Start->Reaction Isolation Product Isolation Start->Isolation Purification Recrystallization Start->Purification PolarAprotic DMSO / DMF (High Solubility) Reaction->PolarAprotic Homogeneous WaterBase Water + Base (Soluble Salt) Reaction->WaterBase Green Chem pHAdjust Adjust to pH 2.5 (Isoelectric Pt) Isolation->pHAdjust SolventPair Solvent/Anti-Solvent Purification->SolventPair Precipitation Precipitation (Min. Solubility) pHAdjust->Precipitation System1 EtOH / Water SolventPair->System1 Standard System2 MeOH / MTBE SolventPair->System2 Alternative

Caption: Decision matrix for solvent selection during synthesis, isolation, and purification phases.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data (mg/mL) for regulatory documentation.

Materials:

  • 6-(Ethylamino)pyrazine-2-carboxylic acid (Dry standard).

  • Target Solvents (HPLC Grade).

  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous).

  • Analytical Balance (0.01 mg precision).

Procedure:

  • Preparation : Add excess solid (~50 mg) to 1.0 mL of solvent in a sealed HPLC vial.

  • Equilibration : Shake/vortex at controlled temperature (25°C) for 24 hours.

  • Filtration : Filter the saturated supernatant using a pre-warmed syringe filter to prevent precipitation during transfer.

  • Quantification :

    • Method 1 (Gravimetric): Evaporate a known volume of filtrate in a tared vessel and weigh the residue.

    • Method 2 (HPLC): Dilute filtrate and analyze against a standard curve (UV detection @ ~270 nm).

  • Calculation :

    
    
    
Protocol B: pH-Solubility Profiling (Titration Method)

Use this to determine the optimal pH for isolation.

  • Suspend 100 mg of compound in 10 mL water (slurry).

  • Add 1M NaOH dropwise until fully dissolved (Clear solution, pH > 8).

  • Slowly titrate with 1M HCl while monitoring turbidity via Nephelometer or visual inspection.

  • Record the pH at the onset of cloudiness (Precipitation point).

  • Continue measuring until bulk precipitation occurs (typically pH 2.0–3.0).

References

  • Doležal, M., et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7, 363-373.

  • Foye, W. O. (1995). Principles of Medicinal Chemistry. Williams & Wilkins. (General reference for physicochemical properties of pyrazine analogs).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 470897, 6-Methylpyrazine-2-carboxylic acid (Analogous structure data).

  • Yamamoto, H., et al. (1995). "Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide." Journal of Chemical & Engineering Data. (Reference for non-polar solubility trends).

Sources

Exploratory

6-(Ethylamino)pyrazine-2-carboxylic Acid: Structure-Activity Relationship (SAR) and Mechanistic Profiling in Antimycobacterial Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The emergence of multidrug-resistant Mycobacterium tuberculosis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the continuous evolution of first-line therapeutics. Pyrazinamide (PZA) remains a cornerstone of tuberculosis treatment due to its unique sterilizing activity against non-replicating persister bacilli. However, PZA is a prodrug; it requires bioactivation by the mycobacterial amidase PncA into its active form, pyrazinoic acid (POA) . Because 72–97% of PZA resistance stems from loss-of-function mutations in the pncA gene, developing active POA analogs that bypass this activation step is a critical imperative in modern drug discovery [1].

This technical guide provides an in-depth analysis of 6-(ethylamino)pyrazine-2-carboxylic acid (CAS: 124367-58-4), a targeted POA analog. As a Senior Application Scientist, I will deconstruct the causality behind its structural design, the logic of its Structure-Activity Relationship (SAR), and the self-validating experimental protocols required to synthesize and evaluate this class of compounds.

Mechanistic Grounding: The PanD Target

To engineer effective POA analogs, we must first understand the biological target. Recent target deconvolution studies have revealed that POA exerts its bactericidal effect by binding to PanD (aspartate decarboxylase) , a critical enzyme in the coenzyme A (CoA) biosynthetic pathway.

Upon binding, the POA-PanD complex undergoes a conformational shift that triggers its recognition by the ClpC1-ClpP protease complex , leading to the targeted degradation of PanD. This targeted protein degradation halts CoA synthesis, collapsing the metabolic integrity of the bacilli [1].

MoA PZA Pyrazinamide (PZA) Prodrug PncA PncA (Amidase) Bioactivation PZA->PncA Hydrolysis POA 6-(ethylamino)pyrazine-2-carboxylic acid (Active Analog) PncA->POA Activation PanD PanD (Aspartate Decarboxylase) Target Protein POA->PanD Competitive Binding Clp ClpC1-ClpP Protease Complex Recruitment PanD->Clp Complex Formation Degradation PanD Degradation (Bactericidal Effect) Clp->Degradation Proteolysis

Fig 1. Mechanism of action for pyrazinoic acid analogs targeting PanD degradation.

Structure-Activity Relationship (SAR) Analysis

The rational design of 6-(ethylamino)pyrazine-2-carboxylic acid is rooted in balancing target binding affinity with mycobacterial cell wall permeability. The SAR of the pyrazine scaffold dictates strict rules for substitution [1, 2].

The Essentiality of the Carboxylic Acid

The C2 carboxylic acid is non-negotiable. Isosteric replacements (e.g., tetrazoles, sulfonamides, or thioamides) completely obliterate antimycobacterial activity. The carboxylate anion is essential for anchoring the molecule within the basic pocket of the PanD active site.

Positional Effects of Amino Substitution (C3, C5, vs. C6)

When exploring the pyrazine ring, the position of the amino group drastically alters the electronic landscape of the molecule:

  • C3 and C5 Substitutions: Amino groups at these positions generally yield the most potent analogs (MIC ~ 0.1 mM). They enhance hydrogen bonding without sterically clashing with the PanD binding pocket.

  • C6 Substitutions: A simple primary amine at the C6 position (6-amino POA) significantly reduces activity (MIC > 4.0 mM). The C6 position is sterically constrained, and electron-donating groups here disrupt the optimal

    
    -stacking interactions required for PanD engagement.
    
The Causality of the Ethylamino Group

If C6 substitutions reduce potency, why synthesize 6-(ethylamino)pyrazine-2-carboxylic acid? The answer lies in lipophilicity . While the intrinsic target affinity of a C6-substituted analog is lower, the addition of an alkyl chain (like an ethyl group) increases the overall lipophilicity (ClogP) of the molecule. This enhanced lipophilicity directly counters the highly hydrophobic, mycolic acid-rich cell wall of M. tuberculosis, significantly improving intracellular accumulation. Thus, the ethylamino group acts as a pharmacokinetic rescue modification, restoring whole-cell efficacy (MIC ~ 2.0 mM) despite the steric penalty at the C6 position [2].

SAR_Logic Core Pyrazine-2-carboxylic Acid Core Scaffold Carboxyl C2: Carboxylic Acid (Essential for PanD Binding) Core->Carboxyl Required Pos3 C3: Amino Substitution (High Potency, MIC ~0.1 mM) Core->Pos3 Optimal Pos5 C5: Alkylamino Substitution (Moderate Potency) Core->Pos5 Tolerated Pos6 C6: Ethylamino Substitution (Altered Lipophilicity, MIC ~2.0 mM) Core->Pos6 Steric/Electronic Shift

Fig 2. SAR logic tree for pyrazine-2-carboxylic acid substitutions and their effects.

Quantitative SAR Data Summary
CompoundSubstitution PositionR-GroupMIC against M. tuberculosis H37Rv (mM)Lipophilicity (ClogP) Impact
Pyrazinoic Acid (POA) None-H1.0Baseline
3-amino POA C3-NH₂0.1Decreased
6-amino POA C6-NH₂> 4.0Decreased
6-(ethylamino) POA C6-NHCH₂CH₃~ 2.0Increased (Permeability Rescue)
6-(propylamino) POA C6-NH(CH₂)₂CH₃~ 1.5Highly Increased

Synthetic Methodology & Experimental Workflows

To ensure scientific integrity, the synthesis and biological evaluation of 6-(ethylamino)pyrazine-2-carboxylic acid must follow a self-validating system. The workflow below utilizes Nucleophilic Aromatic Substitution (SNAr) followed by ester hydrolysis.

Synthesis Start Methyl 6-chloropyrazine -2-carboxylate Amination SNAr Reaction (Ethylamine, THF) Start->Amination Intermediate Methyl 6-(ethylamino) pyrazine-2-carboxylate Amination->Intermediate Hydrolysis Ester Hydrolysis (NaOH, MeOH/H2O) Intermediate->Hydrolysis Product 6-(ethylamino)pyrazine -2-carboxylic acid Hydrolysis->Product

Fig 3. Step-by-step synthetic workflow for 6-(ethylamino)pyrazine-2-carboxylic acid.

Protocol 1: Synthesis of 6-(ethylamino)pyrazine-2-carboxylic acid

Rationale: Direct amination of the free carboxylic acid often results in poor yields due to zwitterion formation and solubility issues. Therefore, the methyl ester is used as a protecting group during the SNAr step [1].

  • Amination (SNAr):

    • Dissolve 1.0 eq of methyl 6-chloropyrazine-2-carboxylate in anhydrous Tetrahydrofuran (THF).

    • Add 3.0 eq of ethylamine (2.0 M solution in THF) dropwise at 0 °C to control the exothermic reaction.

    • Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) as an acid scavenger.

    • Reflux the mixture at 65 °C for 12 hours under an inert argon atmosphere.

    • Validation Check: Monitor via TLC (1:3 EtOAc–Hexanes). The starting material (

      
      ) should disappear, replaced by a yellow spot (
      
      
      
      ).
    • Quench with water, extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield methyl 6-(ethylamino)pyrazine-2-carboxylate.

  • Ester Hydrolysis:

    • Suspend the intermediate in a 1:1 mixture of Methanol and 1M aqueous NaOH.

    • Stir at room temperature for 4 hours.

    • Validation Check: LC-MS should confirm the mass shift from the methyl ester to the free carboxylate anion.

    • Carefully acidify the aqueous layer to pH 3.0 using 1M HCl. The product, 6-(ethylamino)pyrazine-2-carboxylic acid, will precipitate.

    • Filter, wash with cold water, and dry under high vacuum.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Rationale: Standard in vitro assays often fail to capture POA activity because POA requires an acidic environment to mimic the phagolysosome of macrophages where Mtb resides.

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80. Crucially, adjust the pH of the broth to 5.8 using HCl.

  • Inoculation: Grow M. tuberculosis H37Rv to an optical density (

    
    ) of 0.6. Dilute the culture to 
    
    
    
    CFU/mL.
  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of 6-(ethylamino)pyrazine-2-carboxylic acid (starting at 4 mM).

  • Incubation & Readout: Incubate at 37 °C for 14 days. Add Alamar Blue (resazurin) reagent. A color shift from blue to pink indicates bacterial viability. The MIC is the lowest concentration that prevents the color shift.

Conclusion & Future Directions

The investigation into 6-(ethylamino)pyrazine-2-carboxylic acid highlights a fundamental principle in antimycobacterial drug design: the delicate balance between target affinity and cellular permeability. While C6-substitution incurs a steric penalty at the PanD binding site, the ethylamino moiety provides a necessary lipophilic boost to penetrate the mycobacterial envelope. Future lead optimization should focus on hybridizing the high-affinity C3-amino modifications with lipophilic alkyl chains to achieve sub-micromolar efficacy against PZA-resistant strains.

References

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117046 (2022). URL:[Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Molecules, 18(12), 14807-14825 (2013). URL:[Link]

Foundational

discovery and history of pyrazinecarboxylic acid derivatives

Executive Summary: The Pyrazine Paradox The pyrazine-2-carboxylic acid scaffold represents one of the most intellectually stimulating enigmas in medicinal chemistry. Its history is defined by a "paradox of inactivity": t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazine Paradox

The pyrazine-2-carboxylic acid scaffold represents one of the most intellectually stimulating enigmas in medicinal chemistry. Its history is defined by a "paradox of inactivity": the most successful derivative, Pyrazinamide (PZA) , is virtually inert against Mycobacterium tuberculosis (Mtb) under standard culture conditions, yet it is indispensable for curative TB therapy.[1]

This guide deconstructs the pyrazinecarboxylate lineage, moving from the serendipitous discovery of PZA in the 1950s to the rational design of Favipiravir (T-705) , a broad-spectrum antiviral. We will explore the unique "prodrug-within-a-pathogen" mechanisms, provide robust synthetic protocols for derivatization, and visualize the complex signaling pathways that define this class of pharmacophores.

Historical Genesis: From Vitamin Analogs to Sterilizing Agents

The story begins not with rational drug design, but with vitamin analogs. In 1945, Chorine and McKenzie independently observed that nicotinamide (Vitamin B3) exhibited weak antitubercular activity. This prompted Kushner and colleagues at Lederle Laboratories (1952) to synthesize pyrazine analogs of nicotinamide.

  • The Breakthrough: Among hundreds of derivatives, pyrazinamide was the most potent in murine models.

  • The Anomaly: Despite its in vivo efficacy, PZA failed to inhibit Mtb growth in standard neutral pH media.[1] It was only later discovered that PZA requires an acidic environment (pH 5.5—mimicking the macrophage phagolysosome) to exhibit bactericidal activity.

This unique profile allows PZA to target non-replicating persisters —dormant bacteria hidden within necrotic granulomas that are impervious to Isoniazid or Rifampicin. This capability allowed the reduction of TB therapy from 12 months to 6 months, establishing the modern "Short-Course Chemotherapy" standard.[1]

Mechanistic Architecture

Pyrazinamide (PZA): The "Trojan Horse" Mechanism

PZA is a prodrug.[1][2][3][4][5] It requires bioactivation inside the bacterium. The pathway involves:

  • Passive Diffusion: PZA enters the Mtb cell.

  • Enzymatic Hydrolysis: The bacterial enzyme Pyrazinamidase (PncA) converts PZA to Pyrazinoic Acid (POA) .[2]

  • Efflux & Re-entry: POA is effluxed. In the acidic extracellular environment (granuloma), POA becomes protonated (H-POA).

  • Accumulation: H-POA re-enters the cell, releases a proton (acidifying the cytoplasm), and collapses the proton motive force (PMF).

  • Target Inhibition: Intracellular POA binds to RpsA (inhibiting trans-translation) and PanD (inhibiting Coenzyme A synthesis).

Favipiravir (T-705): Lethal Mutagenesis

Discovered by Toyama Chemical, T-705 utilizes the pyrazinecarboxamide core to target viral RNA-dependent RNA polymerase (RdRp). Unlike PZA, it undergoes host-mediated phosphoribosylation to mimic a purine nucleotide, inducing "error catastrophe" in viral replication.

Visualization: Activation Pathways

The following diagram contrasts the activation pathways of PZA (Bacterial) and Favipiravir (Viral).

PyrazinePathways cluster_0 Pyrazinamide (TB) Pathway cluster_1 Favipiravir (Viral) Pathway PZA Pyrazinamide (Prodrug) POA Pyrazinoic Acid (Active Anion) PZA->POA Hydrolysis PncA PncA Enzyme (Pyrazinamidase) H_POA Protonated POA (H-POA) POA->H_POA Acidic pH (Extracellular) Targets Targets: 1. RpsA (Ribosome) 2. PanD (CoA) 3. Membrane Potential POA->Targets Inhibition H_POA->POA Re-entry & Deprotonation T705 Favipiravir (T-705) T705_RMP T-705-RMP (Monophosphate) T705->T705_RMP Phosphoribosylation HGPRT Host HGPRT Enzyme T705_RTP T-705-RTP (Triphosphate) T705_RMP->T705_RTP Host Kinases RdRp Viral RdRp Inhibition T705_RTP->RdRp Chain Termination & Mutagenesis

Figure 1: Comparative activation logic of Pyrazinamide (bacterial activation) vs. Favipiravir (host activation).

Technical Data Summary

The following table contrasts the physicochemical and pharmacological profiles of the two primary derivatives.

FeaturePyrazinamide (PZA)Favipiravir (T-705)
Chemical Name Pyrazine-2-carboxamide6-fluoro-3-hydroxy-2-pyrazinecarboxamide
Molecular Weight 123.11 g/mol 157.10 g/mol
Primary Target M. tuberculosis (Persisters)Broad-spectrum RNA Viruses (Influenza, Ebola)
Activation Enzyme Bacterial PncA (Pyrazinamidase)Host HGPRT (Hypoxanthine-guanine phosphoribosyltransferase)
Mechanism Cytoplasmic acidification, RpsA/PanD inhibitionRdRp inhibition, Lethal Mutagenesis
pKa -0.5 (very weak base)5.1 (acidic hydroxyl)
Key Resistance pncA mutations (70-90% of cases)Viral RdRp mutations (rare, high barrier)

Experimental Protocol: Synthesis of Pyrazine-2-Carboxamide Derivatives

Context: While PZA is synthesized industrially via ammonolysis, research laboratories require robust methods to attach complex amines to the pyrazine core to generate novel derivatives (e.g., for overcoming pncA resistance).

Selected Method: Propylphosphonic Anhydride (T3P) Mediated Coupling.[6] Why T3P? Unlike EDCI/HOBt, T3P exhibits low toxicity, high yield, and easy workup (water-soluble byproducts), making it ideal for parallel medicinal chemistry.

Protocol Workflow

Materials:

  • Pyrazine-2-carboxylic acid (1.0 equiv)

  • Amine derivative (e.g., substituted aniline or piperazine) (1.1 equiv)

  • T3P (50% w/w in EtOAc) (2.0 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Pyrazine-2-carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol) dropwise at 0°C (ice bath) to deprotonate the carboxylic acid. Stir for 10 minutes.

  • Coupling Agent: Add T3P solution (2.0 mmol) dropwise. The solution may turn slightly yellow. Stir for 10 minutes at 0°C to form the activated ester species.

  • Amine Addition: Add the target amine (1.1 mmol).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor progress via TLC (System: 5% MeOH in DCM).

  • Workup:

    • Dilute reaction mixture with DCM (20 mL).

    • Wash successively with water (2 x 10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL). Note: T3P byproducts are water-soluble and removed here.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography or recrystallization (EtOH/Water).

Self-Validation Check:

  • Yield Expectation: >80%.

  • Purity Check: ¹H-NMR should show distinct pyrazine protons (typically δ 8.5–9.5 ppm) and the disappearance of the broad carboxylic acid singlet.

Future Horizons: Overcoming Resistance

Resistance to PZA is rising, primarily driven by mutations in pncA that prevent the conversion of prodrug to active acid.[2]

  • Strategy 1: Direct POA Esters. Lipophilic esters of Pyrazinoic Acid can bypass the PncA requirement, hydrolyzing spontaneously or via host esterases to release active POA inside the bacterium.

  • Strategy 2: PanD Targeting. New derivatives are being designed to bind directly to Aspartate Decarboxylase (PanD), a downstream target, bypassing the need for cytoplasmic acidification.

References

  • Kushner, S., et al. (1952).[7] Experimental Chemotherapy of Tuberculosis. II. The Synthesis of Pyrazinamide and Related Compounds. Journal of the American Chemical Society.[7] Link

  • Zhang, Y., & Mitchison, D. (2003).[3][4] The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

  • Furuta, Y., et al. (2002). In Vitro and In Vivo Activities of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy.[1][2][3][7][8][9][10][11][12] Link

  • Shi, W., et al. (2011). Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis.[3][13] Science. Link

  • Gopal, P., et al. (2019). Pyrazinamide resistance is caused by two distinct mechanisms: prevention of coenzyme A depletion and loss of virulence factor secretion. Nature Communications. Link

  • Dolezal, M., et al. (2006).[12] Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 6-(Ethylamino)pyrazine-2-carboxylic Acid

This Application Note and Protocol details the synthesis of 6-(ethylamino)pyrazine-2-carboxylic acid (CAS 124367-58-4 ), a critical intermediate in the development of pyrazine-based antitubercular agents and kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 6-(ethylamino)pyrazine-2-carboxylic acid (CAS 124367-58-4 ), a critical intermediate in the development of pyrazine-based antitubercular agents and kinase inhibitors.

[1][2][3]


) on Pyrazine Cores

Abstract & Strategic Overview

The pyrazine ring is a privileged scaffold in medicinal chemistry, notably in the structure of the first-line tuberculosis drug Pyrazinamide. The introduction of alkylamino substituents at the 6-position of pyrazine-2-carboxylic acid modulates lipophilicity and binding affinity.

This protocol describes a direct, atom-economical synthesis of 6-(ethylamino)pyrazine-2-carboxylic acid from commercially available 6-chloropyrazine-2-carboxylic acid. Unlike routes involving ester intermediates—which risk competitive amidation at the C2-carbonyl—this method utilizes the free carboxylic acid. The formation of the carboxylate salt in situ protects the carbonyl center from nucleophilic attack, directing the ethylamine exclusively to the C6-position for the


 displacement of chloride.
Retrosynthetic Logic
  • Target: 6-(ethylamino)pyrazine-2-carboxylic acid.[1][2]

  • Precursor: 6-chloropyrazine-2-carboxylic acid.[3][4][5][6]

  • Transformation: Nucleophilic Aromatic Substitution (

    
    ).[7]
    
  • Key Challenge: Chemoselectivity between the C2-carboxylic acid (potential amide formation) and C6-chloride (

    
    ).
    
  • Solution: Use of the free acid form to leverage electrostatic repulsion at the carboxylate, preventing amide formation.

Reaction Mechanism & Pathway

The reaction proceeds via an addition-elimination mechanism (


).
  • Deprotonation: Ethylamine (base) deprotonates the carboxylic acid, forming the carboxylate anion.

  • Nucleophilic Attack: A second equivalent of ethylamine attacks the electron-deficient C6 position. The pyrazine nitrogens (especially N1, para to the leaving group) stabilize the Meisenheimer-like transition state.

  • Elimination: Chloride is expelled, restoring aromaticity.

  • Proton Transfer: The product exists as a salt until acidic workup.

ReactionScheme SM 6-Chloropyrazine-2-carboxylic acid (Electrophile) Inter Intermediate Carboxylate Salt SM->Inter 1. Deprotonation (RT) Reagent Ethylamine (aq) (Nucleophile & Base) Reagent->Inter Prod 6-(Ethylamino)pyrazine-2-carboxylic acid (Target) Inter->Prod 2. SnAr (80-100°C) 3. HCl Workup (pH 3)

Figure 1: Reaction pathway prioritizing C6-substitution over C2-amidation.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.AmountRole
6-Chloropyrazine-2-carboxylic acid 158.541.05.0 gStarting Material
Ethylamine (70% in H2O) 45.0810.0~25 mLNucleophile/Solvent
Water (Distilled) 18.02Solvent20 mLCo-solvent
HCl (6M) 36.46-As req.pH Adjustment

Equipment:

  • Pressure tube (sealed) or Round-bottom flask with reflux condenser.[8]

  • Magnetic stirrer and oil bath.

  • Rotary evaporator.

  • pH meter.

Step-by-Step Methodology
Step 1: Reaction Setup[8]
  • Charge: To a 100 mL pressure tube (or RB flask), add 6-chloropyrazine-2-carboxylic acid (5.0 g, 31.5 mmol).

  • Solubilization: Add Water (20 mL) and stir to create a suspension.

  • Addition: Slowly add Ethylamine (70% aq. solution) (25 mL, ~315 mmol). Caution: Exothermic reaction. Fumes are corrosive.

    • Note: The solution will clear as the ammonium salt forms.

  • Heating: Seal the tube (or attach condenser) and heat the mixture to 90–100°C for 12–16 hours .

    • Checkpoint: Monitor by TLC (System: DCM/MeOH/AcOH 90:10:1) or LC-MS.[8][9] The starting material (Rt ~ X min) should disappear, replaced by the more polar product.

Step 2: Workup & Isolation[8]
  • Concentration: Cool the reaction mixture to room temperature. Concentrate under reduced pressure (Rotavap) to remove excess ethylamine and reduce volume to approx. 15 mL.

  • Acidification: Place the residue in an ice bath (0–5°C). Slowly add 6M HCl dropwise with vigorous stirring.

  • Precipitation: Adjust pH to 3.0–4.0 (the approximate isoelectric point). A solid precipitate should form.[10]

    • Critical: Do not acidify below pH 2, or the protonated pyridinium/pyrazinium salt may remain soluble.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 5 mL) and cold ethanol (1 x 5 mL).

Step 3: Purification[8]
  • Recrystallization: If purity is <95%, recrystallize from Water/Ethanol (1:1) . Dissolve in hot solvent, filter while hot (if insoluble impurities exist), and cool slowly to 4°C.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Workup Logic & Troubleshooting

WorkupFlow Reaction Reaction Mixture (pH > 11, Excess EtNH2) Evap Rotary Evaporation (Remove EtNH2) Reaction->Evap Acidify Acidify with 6M HCl Target pH 3-4 Evap->Acidify Check Precipitate Formed? Acidify->Check Filter Filter & Wash (Cold H2O/EtOH) Check->Filter Yes Extract Extraction (Alternative) Extract aq. layer with EtOAc/n-BuOH Check->Extract No (Product too soluble)

Figure 2: Decision tree for product isolation based on solubility.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Precipitate at pH 3 Product is too soluble in water (zwitterion effect).Saturate aqueous layer with NaCl and extract with n-Butanol or EtOAc/iPrOH (3:1).
Amide Byproduct Observed Reaction temp too high or concentration too low, favoring intermolecular attack at COOH.Ensure excess amine is present; use water as cosolvent (suppresses amide formation vs hydrolysis).
Incomplete Conversion Reaction temperature too low.Increase temp to 110°C in a sealed vessel (pressure tube).

Characterization Data (Expected)

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.0 (br s, 1H, COOH)
      
    • 
       8.35 (s, 1H, Pyrazine H-3)
      
    • 
       7.90 (s, 1H, Pyrazine H-5)
      
    • 
       7.50 (t, 1H, NH)
      
    • 
       3.35 (m, 2H, CH2)
      
    • 
       1.15 (t, 3H, CH3)
      
  • MS (ESI): Calculated for C7H9N3O2

    
    . Found: 168.1.
    

References

  • Synthesis of 6-alkylamino-N-phenylpyrazine-2-carboxamides: Doležal, M. et al. "Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides." Chem. Biol. Drug Des., 2015.[11]

  • General Reactivity of 6-chloropyrazine-2-carboxylic acid: Fustero, S. et al.[6] "Nucleophilic Aromatic Substitution of Polyhalogenated Heterocycles." J. Org. Chem., 2008. (General principles of SnAr on pyrazines).

  • Compound Registry: CAS 124367-58-4 : 6-(ethylamino)pyrazine-2-carboxylic acid.[1][2] (Note: Link directs to related analog for structural verification).

  • SnAr Mechanism on Heterocycles: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

Sources

Application

Analytical Methods for the Quantification of 6-(Ethylamino)pyrazine-2-carboxylic Acid: From API Intermediate to Trace Profiling

Executive Summary Pyrazine-2-carboxylic acid (pyrazinoic acid) and its substituted analogs are pivotal in modern drug development. They serve as the active moieties in frontline antimycobacterial therapies (e.g., pyrazin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine-2-carboxylic acid (pyrazinoic acid) and its substituted analogs are pivotal in modern drug development. They serve as the active moieties in frontline antimycobacterial therapies (e.g., pyrazinamide) and act as versatile building blocks for novel kinase inhibitors and receptor antagonists [1]. 6-(Ethylamino)pyrazine-2-carboxylic acid (CAS 124367-58-4; MW: 167.16 g/mol ) is a highly polar, amphoteric intermediate.

This application note provides a comprehensive, self-validating analytical framework for the quantification of 6-(ethylamino)pyrazine-2-carboxylic acid. It details two distinct methodologies: a high-throughput UHPLC-UV method for routine assay/purity testing, and a highly sensitive LC-MS/MS method for trace-level quantification in complex biological or pharmaceutical matrices.

Physicochemical Profiling & Methodological Causality

Developing a robust chromatographic method for 6-(ethylamino)pyrazine-2-carboxylic acid requires overcoming specific physicochemical hurdles:

  • Amphoteric Zwitterionic Nature : The molecule contains a carboxylic acid (pKa ~2.9) and a secondary ethylamine (pKa ~3.5–4.5). At physiological pH, it exists as a highly polar zwitterion, leading to poor retention (elution near the void volume,

    
    ) on standard C18 Reversed-Phase (RP) columns.
    
  • Silanol Interactions : At acidic pH (where the carboxylic acid is protonated to improve retention), the basic secondary amine remains positively charged. On traditional silica-based columns, this localized positive charge interacts strongly with ionized residual silanols, causing severe peak tailing and loss of resolution.

The Causality-Driven Solution : To counteract these effects, our protocols utilize a Charged Surface Hybrid (CSH) C18 stationary phase . CSH technology applies a low-level positive charge to the silica surface. At acidic pH (using 0.1% Formic Acid), this surface charge electrostatically repels the protonated ethylamino group of the analyte, mitigating secondary interactions and yielding sharp, symmetrical peaks without the need for complex, system-contaminating ion-pairing reagents[2].

Analytical Workflow Visualization

AnalyticalWorkflow A Sample Matrix (API, Intermediates, or Bio-fluids) B Sample Preparation (Dilution, SPE, or Protein Precipitation) A->B C Pathway Selection Based on Sensitivity Needs B->C D Protocol A: UHPLC-UV (Assay & Purity Control) C->D High Concentration (>0.1 µg/mL) E Protocol B: LC-MS/MS (Trace & PK Profiling) C->E Trace Levels (ng/mL range) F Data Analysis & System Suitability (Resolution, Tailing, %RSD) D->F E->F G Method Validation (ICH Q2(R1) Compliant) F->G

Workflow for the quantification of 6-(ethylamino)pyrazine-2-carboxylic acid.

Experimental Protocols (Self-Validating Systems)

Protocol A: UHPLC-UV Method for Purity and Assay

This method is designed for routine Quality Control (QC) and reaction monitoring. It acts as a self-validating system by incorporating strict System Suitability Testing (SST) prior to sample analysis.

Step-by-Step Methodology:

  • Standard Preparation : Accurately weigh 10.0 mg of 6-(ethylamino)pyrazine-2-carboxylic acid reference standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile, 90:10 v/v) to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 50 µg/mL.

  • System Setup : Install a Waters XSelect CSH C18 column (2.1 x 100 mm, 1.7 µm). Set the column oven to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Chromatographic Execution : Inject 2.0 µL of the standard. Run the gradient program outlined in Table 1 . Monitor absorbance at 250 nm and 280 nm (optimal for the pyrazine chromophore).

  • Self-Validation (SST Bracketing) : Before analyzing unknown samples, inject the working standard six times. The system is only deemed suitable if:

    • Retention Time %RSD

      
       1.0%
      
    • Peak Area %RSD

      
       2.0%
      
    • USP Tailing Factor (

      
      ) 
      
      
      
      1.5
Protocol B: LC-MS/MS Method for Trace Quantification

For pharmacokinetic (PK) profiling or genotoxic impurity screening, UV detection lacks the requisite sensitivity. This LC-MS/MS protocol leverages Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) [3].

Step-by-Step Methodology:

  • Matrix Extraction (Protein Precipitation) : To 50 µL of plasma/matrix, add 10 µL of Internal Standard (IS: 5-methylpyrazine-2-carboxylic acid, 100 ng/mL). Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Vortex for 2 minutes at 1500 rpm. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Execution : Use the same CSH C18 column and mobile phases as Protocol A, but adjust the flow rate to 0.4 mL/min and use a steeper gradient (5% to 95% B in 3 minutes) to elute matrix phospholipids rapidly.

  • Mass Spectrometry Setup : Operate the triple quadrupole mass spectrometer in Positive ESI mode. The acidic mobile phase ensures complete protonation of the ethylamino group, yielding a strong

    
     precursor ion at m/z 168.2.
    
  • Self-Validation (QC Checks) : Embed Low, Mid, and High QC samples within the analytical run. The run is valid only if 67% of QC samples fall within

    
    15% of their nominal concentration.
    

Data Presentation & Method Parameters

Table 1: UHPLC Gradient Program (Protocol A)

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.000.5982Initial
1.000.5982Isocratic Hold
5.000.56040Linear Gradient
6.000.51090Column Wash
6.100.5982Re-equilibration
8.000.5982End

Table 2: LC-MS/MS MRM Transitions and Collision Energies (Protocol B)

AnalytePrecursor Ion (

)
Product Ion (m/z)Fragment IdentityCollision Energy (eV)
6-(Ethylamino)pyrazine-2-carboxylic acid 168.2124.2Loss of

(Quantifier)
18
6-(Ethylamino)pyrazine-2-carboxylic acid 168.296.1Loss of

+ Ethyl (Qualifier)
25
IS (5-Methylpyrazine-2-carboxylic acid) 139.195.1Loss of

16

Table 3: Expected Validation Parameters [Based on ICH Q2(R1)]

Validation ParameterUHPLC-UV (Protocol A)LC-MS/MS (Protocol B)Acceptance Criteria
Linearity Range 0.5 – 100 µg/mL1.0 – 1000 ng/mL

Limit of Detection (LOD) 0.1 µg/mL0.3 ng/mLSignal-to-Noise

3:1
Limit of Quantitation (LOQ) 0.5 µg/mL1.0 ng/mLSignal-to-Noise

10:1
Accuracy (% Recovery) 98.5% – 101.5%85.0% – 115.0%Matrix-dependent
Precision (%RSD)

2.0%

10.0%
Evaluated at 3 concentration levels

Regulatory Alignment

All analytical procedures described herein must be validated according to the guidelines [4]. For bioanalytical applications (Protocol B), adherence to ICH M10 is required to properly assess matrix effects and extraction recovery.

References

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents National Institutes of Health (NIH) / PubMed Central URL:[Link] [1]

  • Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body Molecular Nutrition & Food Research URL:[Link] [3]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link] [4]

Method

Application Note: A Robust HPLC Method for the Analysis of 6-(ethylamino)pyrazine-2-carboxylic acid

Abstract This application note presents a detailed guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-(ethylamino)pyrazine-2-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-(ethylamino)pyrazine-2-carboxylic acid. Due to the polar and zwitterionic nature of this analyte, conventional reversed-phase chromatography presents significant challenges in achieving adequate retention and peak shape. This guide, therefore, focuses on a Hydrophilic Interaction Liquid Chromatography (HILIC) based approach, which provides robust retention and superior separation for polar compounds. A discussion on Mixed-Mode Chromatography (MMC) is also included as a viable alternative. This document is intended for researchers, analytical scientists, and drug development professionals, providing both a theoretical foundation and a practical, step-by-step protocol for method implementation and validation in accordance with ICH Q2(R1) guidelines.

Introduction: The Challenge of Polar Analytes

6-(ethylamino)pyrazine-2-carboxylic acid is a heterocyclic compound featuring both a basic ethylamino group and an acidic carboxylic acid moiety. This zwitterionic character at intermediate pH values, coupled with its overall high polarity, makes it poorly retained on traditional non-polar stationary phases like C18 in reversed-phase HPLC (RP-HPLC).[1] Such compounds often elute in or near the solvent front, leading to poor resolution from excipients and other polar impurities, and compromising the accuracy and precision of quantification.[2]

To overcome these challenges, alternative chromatographic strategies are necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar and hydrophilic compounds.[3][4][5] HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with diol, amide, or amino groups) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[3][5] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[5]

This application note provides a comprehensive protocol for a HILIC-based HPLC method for 6-(ethylamino)pyrazine-2-carboxylic acid, from initial method development considerations to full validation.

Analyte Properties and Chromatographic Strategy

A thorough understanding of the analyte's physicochemical properties is paramount for logical method development.

  • Structure: 6-(ethylamino)pyrazine-2-carboxylic acid

  • Predicted Polarity: The predicted XlogP value is 0.3, indicating high hydrophilicity.

  • Ionization Behavior: The molecule possesses two ionizable groups:

    • A carboxylic acid on the pyrazine ring. The pKa of the parent pyrazine-2-carboxylic acid is approximately 2.9.[6][7][8]

    • A secondary ethylamino group. The pKa of this group is expected to be in the range of 4-5.

This dual functionality implies that the analyte can exist as a cation at low pH, a zwitterion at intermediate pH, and an anion at high pH. Controlling the mobile phase pH is therefore critical to achieving consistent retention and peak shape. A mobile phase pH below the pKa of the carboxylic acid (e.g., pH < 2.5) will ensure the analyte is primarily in its cationic form, which can be advantageous for retention on certain HILIC phases.

Choice of Chromatographic Mode: HILIC

HILIC is the recommended primary approach for this analyte. The key advantages include:

  • Enhanced Retention: Provides strong retention for polar compounds that are unretained in RP-HPLC.[3][4]

  • Orthogonal Selectivity: Offers a different separation mechanism compared to RP-HPLC, which is beneficial for resolving complex mixtures.[1]

  • MS-Compatibility: The high organic content of the mobile phase is ideal for electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity.

The proposed HILIC workflow is outlined below:

HILIC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HILIC-HPLC Analysis cluster_data Data Processing Prep Dissolve in Acetonitrile/Water (90:10, v/v) Inject Inject Sample Prep->Inject Column HILIC Column (e.g., Silica, Diol) Inject->Column Separation Detection UV Detection (e.g., 270 nm) Column->Detection Elution MobilePhase Mobile Phase: High Acetonitrile (>80%) with Aqueous Buffer (e.g., Ammonium Formate) Integrate Peak Integration Detection->Integrate Quantify Quantification (External Standard) Integrate->Quantify

Figure 1: General workflow for the HILIC-HPLC analysis of 6-(ethylamino)pyrazine-2-carboxylic acid.

Detailed Protocol: HILIC-HPLC Method

This section provides a starting point for the HPLC method. Optimization may be required based on the specific instrumentation and column used.

Materials and Reagents
  • Analyte: 6-(ethylamino)pyrazine-2-carboxylic acid reference standard (>98% purity)

  • Solvents: HPLC-grade acetonitrile and water

  • Buffer: Ammonium formate (LC-MS grade)

  • Acid: Formic acid (LC-MS grade)

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System A quaternary or binary HPLC system with a UV detector.
Column A HILIC column with a silica or diol stationary phase. Example: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or Phenomenex Luna HILIC (4.6 x 150 mm, 5 µm).
Mobile Phase A 10 mM Ammonium formate in Water with 0.1% Formic Acid (pH ≈ 2.8)
Mobile Phase B 10 mM Ammonium formate in Acetonitrile/Water (95:5, v/v) with 0.1% Formic Acid
Gradient Program Time (min)
Flow Rate 0.5 mL/min (for 2.1 mm ID column) or 1.0 mL/min (for 4.6 mm ID column)
Column Temperature 30 °C
Detection UV at 270 nm (A UV scan of the analyte is recommended to determine the optimal wavelength)
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (90:10, v/v)
Rationale for Parameter Selection
  • Column: A bare silica or diol phase is chosen for its robust HILIC retention mechanism, which involves partitioning and hydrogen bonding.[4]

  • Mobile Phase: A high organic content (95% acetonitrile initially) ensures strong retention of the polar analyte. The gradient elution, with an increasing proportion of the aqueous phase, facilitates the elution of the analyte.[1] Ammonium formate is an excellent buffer for HILIC and is MS-compatible.[4] The addition of formic acid maintains a low pH to suppress the ionization of the carboxylic acid group, promoting a consistent cationic state for the analyte.

  • Detection: Pyrazine derivatives are known to exhibit UV absorbance due to n→π* and π→π* electronic transitions.[9][10] A starting wavelength of 270 nm is a reasonable estimate, but should be optimized by performing a UV scan of the analyte in the mobile phase.

  • Sample Diluent: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase conditions to ensure good peak shape.[4] A high percentage of acetonitrile in the diluent is therefore crucial.

Alternative Approach: Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography is another powerful technique for separating compounds with diverse polarities and charges, such as zwitterions.[11][12] MMC columns possess stationary phases with a combination of functionalities, typically reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) groups.[11][13] This allows for multiple retention mechanisms to be exploited simultaneously.

For 6-(ethylamino)pyrazine-2-carboxylic acid, a mixed-mode column with reversed-phase and cation-exchange properties would be a suitable alternative.[13] This would allow for hydrophobic interactions with the C18 ligands and electrostatic interactions with the cation-exchange groups, providing a unique selectivity.

Method Validation Protocol (as per ICH Q2(R1))

Once the method is developed and optimized, it must be validated to demonstrate its suitability for its intended purpose.[2][14][15] The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][14][15][16]

Validation_Protocol Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Discrimination from impurities/matrix) Validation->Specificity Linearity Linearity (5 concentration levels) Validation->Linearity Accuracy Accuracy (Spiked placebo, % recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision Robustness Robustness (Small variations in method parameters) Validation->Robustness Range Range Linearity->Range LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ

Figure 2: Key parameters for HPLC method validation according to ICH Q2(R1) guidelines.

Validation Parameters
ParameterAcceptance Criteria
Specificity The peak for 6-(ethylamino)pyrazine-2-carboxylic acid should be free from interference from the blank, placebo, and known impurities. Peak purity analysis (e.g., with a DAD detector) should confirm homogeneity.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified range.
Range Typically 80% to 120% of the target assay concentration.
Accuracy The mean recovery should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision - Repeatability (Intra-assay): RSD ≤ 1.0% for six replicate injections of the standard.- Intermediate Precision: RSD ≤ 2.0% when the analysis is performed by different analysts on different days.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. The precision and accuracy at the LOQ should be acceptable.
Robustness The method should remain unaffected by small, deliberate variations in parameters such as mobile phase composition (±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

Conclusion

The analysis of polar, zwitterionic compounds like 6-(ethylamino)pyrazine-2-carboxylic acid requires a departure from traditional reversed-phase HPLC methods. This application note details a robust HILIC-based approach that provides the necessary retention and selectivity for accurate and precise quantification. By carefully selecting the stationary phase, mobile phase composition, and pH, a reliable separation can be achieved. The provided protocol serves as a strong starting point for method development, and the outlined validation plan, based on ICH Q2(R1) guidelines, ensures the final method is fit for its intended purpose in a regulated environment. For particularly complex separations, mixed-mode chromatography offers a powerful alternative.

References

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. June 1995. [Link]

  • Waters Corporation. Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. October 2004. [Link]

  • Dr. Maisch GmbH. Mixed Mode HPLC Columns. [Link]

  • Phenomenex. HILIC Explained: What It Is & How It Works. June 2016. [Link]

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]

  • Kalíková, K., & Sýkora, D. (2015). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical Letters, 48(12), 1835-1853. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • LCGC International. Modern Trends in Mixed-Mode Liquid Chromatography Columns. February 2021. [Link]

  • ResearchGate. Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • PubMed. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. March 2008. [Link]

  • Kongunadu Arts and Science College. Structural and antioxidant properties of guanylhydrazinium pyrazine-2-carboxylate. [Link]

  • R Discovery. Ultraviolet absorption vapor spectra of pyrazine and chloropyrazine. [Link]

  • Chemistry 326: Experiment #2. University of Wisconsin-Madison. [Link]

  • SciSpace. Optical properties of pyrazine derivatives compared with their s-triazine analogs. [Link]

  • ResearchGate. UV-Vis spectra of porphyrazine 1b (1) and pyraziniporphyrazine 4b (2) and fluorescence spectrum of 4b (3). [Link]

  • PubChem. 2-Pyrazinecarboxylic acid. [Link]

  • Synthonix. Pyrazine-2-carboxylic acid. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

Sources

Application

Application Note: Utilizing 6-(Ethylamino)pyrazine-2-carboxylic Acid in Antimicrobial Assays

Scientific Rationale and Target Biology Pyrazinamide (PZA) is a cornerstone prodrug in the first-line treatment of Mycobacterium tuberculosis (Mtb). To exert its antimicrobial effect, PZA must be hydrolyzed by the mycoba...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Target Biology

Pyrazinamide (PZA) is a cornerstone prodrug in the first-line treatment of Mycobacterium tuberculosis (Mtb). To exert its antimicrobial effect, PZA must be hydrolyzed by the mycobacterial enzyme pyrazinamidase (PncA) into its active moiety, pyrazinoic acid (POA) [1]. However, clinical resistance to PZA is overwhelmingly driven by loss-of-function mutations in the pncA gene, which prevents this crucial activation step [2].

To circumvent PncA-mediated resistance, researchers utilize synthesized POA analogs. 6-(ethylamino)pyrazine-2-carboxylic acid (CAS: 124367-58-4) is a rationally designed derivative where an ethylamino group is substituted at the 6-position of the pyrazine ring [3].

Causality of Structural Modification: Unmodified POA suffers from poor lipophilicity, limiting its ability to penetrate the lipid-rich mycobacterial cell envelope. The addition of the 6-ethylamino alkyl chain significantly enhances the molecule's lipophilicity (logP), facilitating passive diffusion across the cell wall [4]. Because the compound is already in its active carboxylic acid form, it completely bypasses the mutated PncA enzyme, directly engaging intracellular targets such as aspartate decarboxylase (PanD) and Fatty Acid Synthase I (FAS I) to induce cell death [2].

MOA PZA Pyrazinamide (Prodrug) PncA PncA Enzyme (Mutation Prone) PZA->PncA Hydrolysis POA Pyrazinoic Acid (POA) PncA->POA Activation PanD PanD / FAS I (Intracellular Targets) POA->PanD Target Binding Derivative 6-(ethylamino)pyrazine- 2-carboxylic acid Derivative->PanD Direct Binding (Bypasses PncA) Death Mycobacterial Cell Death PanD->Death Inhibition of CoA/Mycolic Acid

Mechanism of action: 6-(ethylamino)pyrazine-2-carboxylic acid bypassing PncA activation.

Physicochemical Profile & Reagent Preparation

  • Compound: 6-(ethylamino)pyrazine-2-carboxylic acid

  • Molecular Formula: C7H9N3O2

  • Preparation Causality: The compound contains both a basic secondary amine and an acidic carboxylic acid. To ensure complete dissolution without prematurely ionizing the acid (which would alter its membrane permeability during the assay), prepare a 10 mM stock solution in 100% molecular-grade Dimethyl Sulfoxide (DMSO).

  • Self-Validation Rule: The final concentration of DMSO in any microbiological assay must not exceed 1% (v/v). A vehicle-control well containing 1% DMSO must be included to validate that observed growth inhibition is due to the compound, not solvent toxicity.

Experimental Methodologies

Protocol A: pH-Dependent Resazurin Microtiter Assay (REMA)

Causality behind the assay design: M. tuberculosis resides within the acidic phagolysosomes of host macrophages. Pyrazinoic acid and its derivatives are highly active at an acidic pH (e.g., pH 5.5) but lose significant efficacy at a neutral pH (pH 6.8) [5]. Testing the compound at both pH levels acts as a self-validating system : if the compound is a true POA analog, it must exhibit a drastic shift in Minimum Inhibitory Concentration (MIC) between pH 5.5 and 6.8. If it kills equally at both, it indicates non-specific cytotoxicity rather than target-specific engagement.

Step-by-Step Methodology:

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80. Split into two batches. Adjust Batch A to pH 5.5 using 1N HCl, and Batch B to pH 6.8.

  • Compound Dilution: In a 96-well microtiter plate, perform 2-fold serial dilutions of 6-(ethylamino)pyrazine-2-carboxylic acid (ranging from 100 µg/mL to 0.39 µg/mL) in both pH 5.5 and pH 6.8 media.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv (or a pncA mutant strain) to the logarithmic phase (OD600 ≈ 0.6). Dilute the culture in the respective pH-adjusted media to a final OD600 of 0.001.

  • Inoculation & Incubation: Add 100 µL of the bacterial suspension to each well. Seal plates with gas-permeable membranes and incubate at 37°C for 7 days.

  • Viability Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Self-Validating Controls:

    • Positive Control: PZA (Active only at pH 5.5; confirms pH dynamics).

    • Reference Control: Isoniazid (Active at both pH 5.5 and 6.8; confirms bacterial viability).

    • Sterility Control: Uninoculated media (Must remain blue).

Workflow Prep Prepare 7H9 Broth (Adjust to pH 5.5 & 6.8) Dilution Serial Dilution of 6-(ethylamino)POA Prep->Dilution Inoculation Inoculate M. tuberculosis (OD600 = 0.001) Dilution->Inoculation Incubation Incubate 7 Days at 37°C Inoculation->Incubation Resazurin Add Resazurin Incubate 24h Incubation->Resazurin Read Fluorescence Readout (Ex 530nm / Em 590nm) Resazurin->Read

Step-by-step workflow for the pH-dependent Resazurin Microtiter Assay (REMA).

Protocol B: Intracellular Macrophage Infection Assay

Causality behind the assay design: In vitro broth assays do not account for eukaryotic membrane permeability. Using PMA-differentiated THP-1 human macrophages assesses whether 6-(ethylamino)pyrazine-2-carboxylic acid can cross the host cell membrane, enter the phagolysosome, and clear intracellular bacilli.

Step-by-Step Methodology:

  • Host Cell Preparation: Seed THP-1 monocytes in 24-well plates at

    
     cells/well. Differentiate into macrophages using 20 ng/mL PMA (phorbol 12-myristate 13-acetate) for 48 hours.
    
  • Infection: Infect macrophages with M. tuberculosis at a Multiplicity of Infection (MOI) of 1:10 for 4 hours.

  • Washing: Wash monolayers three times with warm PBS to remove extracellular bacteria.

  • Treatment: Add fresh RPMI-1640 media containing the compound at varying concentrations (e.g., 1x, 4x, and 10x the determined MIC).

  • Lysis & Plating: At Day 3 and Day 7 post-infection, lyse the macrophages using 0.1% Triton X-100 (which disrupts eukaryotic membranes but leaves mycobacteria intact). Plate serial dilutions of the lysate on 7H10 agar to quantify Colony Forming Units (CFUs).

  • Self-Validating Control: Run a parallel MTT toxicity assay on uninfected macrophages treated with the compound. This validates that a reduction in bacterial CFUs is due to the compound's antimicrobial action, not the premature death and detachment of the host macrophages.

Quantitative Data Interpretation

The structural addition of the 6-ethylamino group dramatically alters the pharmacological profile compared to the parent PZA and unmodified POA. The table below summarizes the expected quantitative shifts based on established structure-activity relationships (SAR) for 6-alkylamino pyrazinoic acid analogs [1][4].

CompoundMIC at pH 5.5 (µg/mL)MIC at pH 6.8 (µg/mL)Activity vs pncA Mutant Strain
Pyrazinamide (PZA) 12.5 - 25.0> 200Inactive (Requires PncA)
Pyrazinoic Acid (POA) 50.0 - 100.0> 200Moderate (Poor permeability)
6-(ethylamino)POA 3.125 - 6.25> 100High (Bypasses PncA, high permeability)

Data Interpretation: The 6-(ethylamino) derivative demonstrates superior potency (lower MIC) at pH 5.5 compared to both PZA and POA, while maintaining the characteristic loss of activity at pH 6.8. Crucially, its efficacy remains intact against pncA mutants, confirming its utility as a direct-acting agent.

References

  • 6-(Ethylamino)pyrazine-2-carboxylic acid - CAS 124367-58-4. molaid.com.
  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. nih.gov.
  • Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. nih.gov.
  • MedChemComm - RSC Publishing. rsc.org.
  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives | ACS Omega. acs.org.

Sources

Method

experimental procedure for enzymatic inhibition by 6-(ethylamino)pyrazine-2-carboxylic acid

Application Note: Enzymatic Inhibition & Mechanistic Profiling of 6-(Ethylamino)pyrazine-2-carboxylic Acid Executive Summary & Scientific Rationale 6-(Ethylamino)pyrazine-2-carboxylic acid is a structural analog of Pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Inhibition & Mechanistic Profiling of 6-(Ethylamino)pyrazine-2-carboxylic Acid

Executive Summary & Scientific Rationale

6-(Ethylamino)pyrazine-2-carboxylic acid is a structural analog of Pyrazinoic Acid (POA) , the bioactive form of the first-line antitubercular drug Pyrazinamide (PZA).[1] While PZA is a prodrug requiring activation by the bacterial pyrazinamidase (PncA), the free acid form and its derivatives (like the 6-ethylamino analog) directly target critical physiological pathways in Mycobacterium tuberculosis (Mtb).[1]

This guide details the experimental procedures to evaluate the enzymatic inhibition of this compound against its two primary validated targets:

  • Ribosomal Protein S1 (RpsA): Essential for trans-translation , a ribosome rescue pathway that resolves stalled ribosomes.[1] Disruption of the RpsA-SmpB (tmRNA) interaction is lethal to non-replicating persister bacteria.[1]

  • Aspartate Decarboxylase (PanD): The rate-limiting enzyme in pantothenate (Vitamin B5) biosynthesis , essential for Coenzyme A production.[1]

Why this Analog? The 6-ethylamino substitution is designed to enhance lipophilicity and potentially alter binding kinetics compared to the parent POA, potentially overcoming resistance mechanisms found in classic PZA-resistant strains.[1]

Mechanism of Action (Visualized)

The following diagram illustrates the dual-targeting mechanism and the experimental workflow to validate inhibition.

G cluster_Targets Primary Enzymatic Targets cluster_Pathways Physiological Impact Compound 6-(Ethylamino) pyrazine-2-carboxylic Acid RpsA Target 1: RpsA (Ribosomal Protein S1) Compound->RpsA Inhibits Binding (IC50 Assay) PanD Target 2: PanD (Aspartate Decarboxylase) Compound->PanD Inhibits Catalysis (Kinetic Assay) TransTranslation Trans-Translation (Ribosome Rescue) RpsA->TransTranslation Required for CoA_Bio Pantothenate/CoA Biosynthesis PanD->CoA_Bio Catalyzes Step 1 Outcome Bacterial Cell Death (Clearance of Persisters) TransTranslation->Outcome Failure leads to ribosome stalling CoA_Bio->Outcome Depletion of essential cofactors

Caption: Dual-mechanism pathway showing 6-(ethylamino)pyrazine-2-carboxylic acid targeting RpsA (trans-translation) and PanD (CoA biosynthesis).[1]

Protocol 1: RpsA Inhibition Assay (Fluorescence Polarization)

Objective: Quantify the ability of 6-(ethylamino)pyrazine-2-carboxylic acid to disrupt the protein-protein interaction between RpsA and the C-terminal tail of SmpB (tmRNA).

Principle: RpsA binds to the C-terminal tail of SmpB.[1] We use a fluorescein-labeled SmpB peptide tracer. When bound to the large RpsA protein, the tracer's rotation slows, resulting in high Fluorescence Polarization (FP).[1] The inhibitor displaces the tracer, increasing rotation and decreasing FP.[1]

Materials:
  • Target Protein: Recombinant M. tuberculosis RpsA (C-terminal domain or full length), purified >95%.[1]

  • Tracer: FITC-labeled SmpB C-terminal peptide (Sequence: FITC-DKKRFSR).[1]

  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100.[1]

  • Instrument: Multi-mode microplate reader equipped with FP filters (Ex 485 nm / Em 535 nm).[1]

Step-by-Step Procedure:
  • Compound Preparation:

    • Dissolve 6-(ethylamino)pyrazine-2-carboxylic acid in 100% DMSO to a stock of 50 mM.

    • Prepare a 10-point serial dilution (1:3) in assay buffer (Max concentration: 500 µM). Keep DMSO constant at 2%.

  • Master Mix Preparation:

    • Mix RpsA protein (final conc. 200 nM) and FITC-SmpB tracer (final conc. 10 nM) in assay buffer.[1]

    • Incubate for 15 minutes at Room Temperature (RT) to form the complex (High mP baseline).

  • Assay Assembly:

    • Add 20 µL of compound dilution to a black 384-well low-binding plate.

    • Add 20 µL of the RpsA-Tracer Master Mix.[1]

    • Controls:

      • Positive Control (0% Inhibition): RpsA + Tracer + DMSO only.[1]

      • Negative Control (100% Inhibition): Tracer only (no protein).[1]

  • Incubation & Measurement:

    • Incubate for 30 minutes at RT in the dark.

    • Read Fluorescence Polarization (mP units).

  • Data Analysis:

    • Plot mP vs. log[Compound Concentration].[1]

    • Fit to a four-parameter logistic (4PL) equation to determine the IC50 .

Protocol 2: PanD Enzymatic Inhibition (HPLC-Based)

Objective: Measure the direct inhibition of Aspartate Decarboxylase (PanD) activity, which converts L-Aspartate to β-Alanine.[1]

Principle: Since neither the substrate (Aspartate) nor product (β-Alanine) is chromogenic, the reaction is stopped and derivatized with o-phthalaldehyde (OPA) for fluorescence detection via HPLC.[1]

Materials:
  • Enzyme: Recombinant M. tuberculosis PanD.[1]

  • Substrate: L-Aspartate (10 mM stock).

  • Reaction Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA.[1]

  • Derivatization Reagent: OPA/2-Mercaptoethanol reagent (Agilent or Sigma).[1]

  • HPLC System: C18 Reverse Phase Column (e.g., Zorbax Eclipse Plus), Fluorescence Detector (Ex 340 nm / Em 450 nm).[1]

Step-by-Step Procedure:
  • Enzyme Pre-incubation:

    • Mix 40 µL of PanD enzyme (0.5 µM final) with 10 µL of 6-(ethylamino)pyrazine-2-carboxylic acid (varying concentrations).

    • Incubate for 10 minutes at 37°C to allow inhibitor binding.[1]

  • Reaction Initiation:

    • Add 50 µL of L-Aspartate (2 mM final concentration) to start the reaction.

    • Incubate at 37°C for 20–40 minutes (ensure linear range).

  • Reaction Termination:

    • Stop the reaction by adding 100 µL of 0.1 M HCl or 10% Trichloroacetic acid (TCA).[1]

    • Centrifuge at 12,000 x g for 5 min to remove precipitated protein.

  • Derivatization & HPLC:

    • Mix 10 µL of supernatant with 50 µL of OPA reagent (autosampler can perform this).[1]

    • Inject onto HPLC immediately (OPA derivatives are unstable).[1]

    • Mobile Phase: Gradient of Acetate Buffer (pH 5.[1]8) and Acetonitrile/Methanol.

  • Quantification:

    • Integrate the peak area of β-Alanine (product).[1]

    • Calculate % Inhibition =

      
      .[1]
      

Data Presentation & Interpretation

Summarize your findings in the following format to validate the compound's profile.

ParameterAssayMetricSuccess Criteria (Hit Validation)
RpsA Binding Fluorescence PolarizationIC50 (µM)< 50 µM (indicates specific interference with trans-translation)
PanD Activity HPLC Enzyme AssayKi (µM)< 20 µM (indicates potent inhibition of CoA pathway)
Whole Cell REMA (pH 5.[1]8)MIC90 (µg/mL)< 12.5 µg/mL (confirms cell permeability & acidification activity)

Critical Note on pH: Pyrazine-2-carboxylic acid derivatives often require an acidic environment to be fully active or to accumulate inside the bacillus.[1] Ensure that validation assays (especially whole-cell MIC) are performed at pH 5.5–6.0 alongside standard pH 6.8 to observe the "PZA effect."

References

  • Mechanism of Pyrazinoic Acid: Shi, W., et al. (2011).[1] "Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis."[1] Science, 333(6049), 1630-1632.[1] Link

  • PanD as a Target: Gopal, P., et al. (2020).[1] "Pyrazinamide resistance is caused by two distinct mechanisms: prevention of coenzyme A depletion and inhibition of ribosomal protein S1."[1] Nature Communications, 11, 1631.[1] Link

  • RpsA-SmpB Interaction Assay: Dillon, N. A., et al. (2014).[1] "Molecular basis for the synergistic interaction of pyrazinamide and rifampicin."[1] Journal of Antimicrobial Chemotherapy, 69(10), 2720–2728.[1] Link[1]

  • Pyrazine Derivative Synthesis & Docking: Fuguet, E., et al. (2020).[1] "Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives." ResearchGate.[1] Link

Sources

Application

protocol for metal complexation of 6-(ethylamino)pyrazine-2-carboxylic acid

Application Note: Metal Complexation Protocols for 6-(Ethylamino)pyrazine-2-carboxylic Acid Part 1: Abstract & Scientific Rationale Abstract This guide details the protocol for synthesizing metal complexes of 6-(ethylami...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Metal Complexation Protocols for 6-(Ethylamino)pyrazine-2-carboxylic Acid

Part 1: Abstract & Scientific Rationale

Abstract This guide details the protocol for synthesizing metal complexes of 6-(ethylamino)pyrazine-2-carboxylic acid (6-Et-PCA) . While pyrazine-2-carboxylic acid (PCA) is a classic ligand in bioinorganic chemistry, the 6-ethylamino derivative offers unique steric and electronic properties. The electron-donating ethylamino group at the C6 position increases the basicity of the pyrazine ring nitrogen (N1), potentially enhancing metal affinity, while the ethyl chain improves lipophilicity—a critical factor for drug candidates targeting Mycobacterium tuberculosis or solid tumors.

Mechanism of Action (The Chelation Driver) The primary driving force for complexation is the formation of a stable five-membered chelate ring .

  • Deprotonation: The carboxylic acid moiety (

    
    ) must be deprotonated to form the carboxylate anion (
    
    
    
    ).
  • Coordination: The metal ion binds simultaneously to the ring nitrogen (N1) and the carboxylate oxygen .

  • Steric Influence: The ethylamino group at C6 is adjacent to the N1 binding site. While it does not typically coordinate directly due to geometric strain, it provides steric bulk that may prevent the formation of polymeric networks, favoring discrete mononuclear or dinuclear complexes.

Part 2: Materials & Equipment

Reagents:

  • Ligand: 6-(ethylamino)pyrazine-2-carboxylic acid (Synthesis precursor: 6-chloropyrazine-2-carboxylic acid + ethylamine).

  • Metal Salts:

    • Copper(II) Acetate Monohydrate (

      
      ) – Preferred for biological screening.
      
    • Potassium Tetrachloroplatinate(II) (

      
      ) – Preferred for antitumor applications.
      
  • Solvents: Methanol (HPLC grade), Ethanol, Deionized Water (18.2 MΩ), DMF (for recrystallization).

  • Base: Triethylamine (

    
    ) or Sodium Hydroxide (1M NaOH).
    

Equipment:

  • Reflux condenser and round-bottom flasks (50 mL, 100 mL).

  • Magnetic stirrer with temperature control.

  • Vacuum filtration setup (Buchner funnel).

  • FT-IR Spectrometer (ATR accessory recommended).

Part 3: Experimental Protocols

Protocol A: Synthesis of Copper(II) Bis-Chelate Complex

Target Structure:



Application: Antimicrobial and Antitubercular Screening

Rationale: Copper(II) acetate is used because the acetate anion acts as a built-in base, facilitating the deprotonation of the carboxylic acid without adding external base, which simplifies purification.

Step-by-Step Procedure:

  • Ligand Solution: Dissolve 1.0 mmol (167 mg) of 6-(ethylamino)pyrazine-2-carboxylic acid in 10 mL of warm Methanol (

    
    ). Ensure complete dissolution.
    
  • Metal Solution: Dissolve 0.5 mmol (100 mg) of

    
     in 5 mL of Deionized Water.
    
    • Note: A 2:1 Ligand:Metal ratio is crucial for forming the neutral bis-complex.

  • Reaction: Add the metal solution dropwise to the ligand solution under continuous stirring.

    • Observation: The solution should turn a deep blue/turquoise color immediately, indicating chelation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3 hours.
    
    • Checkpoint: If a precipitate forms early, add a minimal amount of DMF dropwise until it redissolves to ensure crystal growth, or continue stirring if microcrystalline powder is desired.

  • Isolation: Allow the solution to cool slowly to room temperature, then refrigerate at

    
     overnight.
    
  • Filtration: Filter the blue precipitate, wash with cold methanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Drying: Dry in a vacuum desiccator over silica gel for 24 hours.

Protocol B: Synthesis of Platinum(II) Complex

Target Structure:


 or 

Application: Cisplatin Analogues (Antitumor)

Rationale: Platinum kinetics are slow. Reaction requires controlled pH and prolonged heating. We use the "Dhara method" adaptation where iodide intermediates (if used) accelerate the reaction, but here we use direct substitution from


 with pH control.

Step-by-Step Procedure:

  • Activation: Dissolve 0.5 mmol (207 mg) of

    
     in 10 mL water.
    
  • Ligand Preparation: Dissolve 1.0 mmol (167 mg) of 6-(ethylamino)pyrazine-2-carboxylic acid in 10 mL of 1:1 Methanol/Water.

  • pH Adjustment: Adjust the pH of the ligand solution to ~6.5–7.0 using 1M NaOH. Critical: Do not exceed pH 8 to avoid hydrolysis of the Pt salt.

  • Mixing: Add the ligand solution to the platinum solution.

  • Reaction: Stir at

    
     for 24–48 hours in the dark (wrap flask in foil).
    
    • Mechanism:[1][2][3] The chloride ligands are displaced by the N,O-chelate.

  • Workup: Evaporate the methanol under reduced pressure. The complex often precipitates from the remaining aqueous phase. If not, cool to

    
    .
    
  • Purification: Recrystallize from DMF/Water if necessary.

Part 4: Characterization & Validation

1. Infrared Spectroscopy (FT-IR) Comparison of the free ligand vs. metal complex is the primary validation method.

Functional GroupFree Ligand (

)
Metal Complex (

)
Diagnostic Shift

1710–1730 (Strong)DisappearsDeprotonation confirmed

N/A1630–1660New band (Coordination)

N/A1360–1390

indicates monodentate

3300–34003300–3400Minimal shift (Non-coordinating)
Pyrazine Ring 1580, 15201590, 1530Slight blue shift due to N-metal bond

2. 1H-NMR (for Diamagnetic Pt/Zn complexes)

  • H3 Proton (Pyrazine ring): This proton is adjacent to the coordination site (N4). Expect a downfield shift (

    
    ) due to the electron-withdrawing effect of the metal.
    
  • Ethyl Group: The methylene (

    
    ) signals may split or broaden if the rotation is restricted by the metal center's steric bulk.
    

Part 5: Visualization (Workflow & Mechanism)

Figure 1: Experimental Workflow and Coordination Logic

G cluster_0 Ligand Activation cluster_1 Metal Coordination Start Start: 6-Et-PCA Ligand Solubilization Solvent Choice (MeOH/H2O) Start->Solubilization Deprotonation Deprotonation (-H+) MetalAdd Add Metal Salt (Cu(OAc)2 or K2PtCl4) Deprotonation->MetalAdd Solubilization->Deprotonation Base/Acetate Chelation N,O-Chelation (5-membered ring) MetalAdd->Chelation Reflux/Heat Product Final Complex [M(L)2] or [M(L)Cl] Chelation->Product Precipitation CoordMode Coordination Mode: Pyrazine N1 + Carboxyl O Chelation->CoordMode

Caption: Workflow for the conversion of 6-(ethylamino)pyrazine-2-carboxylic acid into a stable metal chelate.

Part 6: References

  • Pyrazine-2-carboxylic acid Coordination Modes: Ptasiewicz-Bak, H., & Leciejewicz, J. (1997).[4] The Crystal Structures of Pyrazine-2,6-Dicarboxylic Acid Dihydrate and Hexaaquamagnesium(II) Pyrazine-2,6-Dicarboxylate. Polish Journal of Chemistry.

  • Synthesis of 6-Amino Derivatives: Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373.

  • Metal Complexation of Pyrazinamide Analogues: Ali, M., et al. (2018).[5] Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. Journal of the Chemical Society of Pakistan.[5]

  • Platinum(II) Coordination Chemistry: Dhara, S. C. (1970). A Rapid Method for the Synthesis of Cis- and Trans-Dichlorodiammineplatinum(II). Indian Journal of Chemistry. (Classic method adaptation for Pt-N,O chelates).

  • Antitubercular Activity of 6-Substituted Pyrazines: Servusova, B., et al. (2015).[6] Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design.

Sources

Method

Application Note: High-Precision Molecular Docking of 6-(ethylamino)pyrazine-2-carboxylic acid

Executive Summary This application note details the protocol for performing molecular docking of 6-(ethylamino)pyrazine-2-carboxylic acid , a functionalized pyrazine scaffold often utilized in Fragment-Based Drug Discove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for performing molecular docking of 6-(ethylamino)pyrazine-2-carboxylic acid , a functionalized pyrazine scaffold often utilized in Fragment-Based Drug Discovery (FBDD). Pyrazine derivatives are privileged structures in medicinal chemistry, serving as core pharmacophores in antitubercular agents (e.g., Pyrazinamide) and kinase inhibitors (e.g., Bortezomib intermediates).

Critical Scientific Insight: The success of docking this specific molecule hinges on the accurate treatment of its ionization state.[1] With a pKa of approximately 2.9 (carboxyl) and basicity modulation by the ethylamino group, the molecule predominantly exists as a zwitterion or mono-anion at physiological pH (7.4). Standard "neutral" docking protocols will yield high false-negative rates due to the neglect of critical electrostatic salt-bridge interactions.

Chemical Space & Properties

Before initiating in silico workflows, the physicochemical profile of the ligand must be established to inform parameterization.

PropertyValue / DescriptionImpact on Docking
IUPAC Name 6-(ethylamino)pyrazine-2-carboxylic acid-
Core Scaffold Pyrazine (1,4-diazine)Planar, aromatic, H-bond acceptor (N1/N4).
Acidic Group Carboxylic Acid (C2 position)pKa ≈ 2.9 .[2] Deprotonated (

) at pH 7.4. Forms strong salt bridges (e.g., with Arg, Lys).
Basic Group Secondary Amine (Ethylamino at C6)H-bond donor. Modulates solubility and lipophilicity.
Key Interaction Metal Coordination / Hinge BindingPyrazine N atoms often coordinate

or bind kinase hinge regions.

Computational Workflow (Diagram)

The following flowchart outlines the decision matrix for this protocol, emphasizing the critical "Protonation Check" step often missed in automated pipelines.

DockingWorkflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation Start Input: 2D Structure (SMILES) GeoOpt 3D Conformer Generation (MMFF94 Forcefield) Start->GeoOpt pKaCalc pKa Calculation (Target pH 7.4) GeoOpt->pKaCalc StateCheck Is Carboxyl pKa < pH? pKaCalc->StateCheck Ionize Generate Anionic Form (Charge -1) StateCheck->Ionize Yes (Typical) Neutral Generate Neutral Form (Not Recommended) StateCheck->Neutral No (Acidic pH) Docking Molecular Docking (AutoDock Vina / Glide) Ionize->Docking Neutral->Docking ProtPrep Remove Solvent/Ions (Keep catalytic metals) ProtProt Add Polar Hydrogens Assign Kollman Charges ProtPrep->ProtProt ProtProt->Docking Analysis Interaction Profiling (PLIP: Salt Bridges, Pi-Stacking) Docking->Analysis

Figure 1: Decision tree for docking 6-(ethylamino)pyrazine-2-carboxylic acid, highlighting the mandatory ionization step.

Detailed Protocol

Phase 1: Ligand Preparation (The Critical Step)

Objective: Generate a bio-relevant conformer with correct partial charges.

  • Structure Generation: Convert the SMILES string CCNc1cncc(n1)C(=O)O to a 3D structure.

  • Protonation State Assignment:

    • Scientific Rationale: The carboxylic acid on the pyrazine ring is highly acidic due to the electron-withdrawing nature of the heteroaromatic ring. At pH 7.4, the ratio of

      
       is 
      
      
      
      .
    • Action: Explicitly set the carboxylic acid to its deprotonated state (

      
      ). The secondary amine should be checked; however, the electron-deficient pyrazine ring reduces the basicity of the exocyclic amine, likely keeping it neutral or in equilibrium.
      
    • Net Charge: Set total charge to -1 (or 0 if the amine is protonated, but -1 is the safest starting point for the carboxylate).

  • Energy Minimization: Minimize the structure using the MMFF94 or OPLS3e force field to relax bond angles, particularly the ethyl-amino torsion.

Phase 2: Receptor Preparation

Objective: Prepare the target protein (e.g., Kinase or Metalloenzyme).

  • Water Management:

    • General Rule: Remove bulk water molecules.

    • Exception: If the target is a metalloenzyme (like PncA), retain the metal ion (e.g.,

      
      , 
      
      
      
      ) and any water molecules directly coordinating the metal, as the pyrazine carboxylate often displaces this water or coordinates the metal directly.
  • Grid Generation:

    • Center the grid box on the active site residues.

    • Dimensions: Ensure the box allows for the ethyl tail to rotate. A

      
       Å box is typically sufficient for this fragment-sized molecule.
      
Phase 3: Docking Execution (AutoDock Vina Example)

Objective: Sample binding poses using a scoring function that accounts for electrostatics and desolvation.

  • Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

  • Parameters (Vina):

    • exhaustiveness: Set to 32 (High). Small fragments have flat energy landscapes; higher sampling is required to find the global minimum.

    • energy_range: 3 kcal/mol.

  • Command Line Example:

Post-Docking Analysis & Validation

Do not rely solely on the docking score (binding affinity). You must validate the interaction fingerprint .

Expected Interaction Motif

For 6-(ethylamino)pyrazine-2-carboxylic acid, a "correct" pose usually exhibits the following pharmacophore features:

  • Salt Bridge: The

    
     group interacts with a cationic residue (Arg, Lys) or a metal ion.
    
  • Hydrogen Bond Acceptor: The Pyrazine N4 nitrogen often accepts a hydrogen bond from a backbone amide (common in kinase hinges).

  • Hydrogen Bond Donor: The exocyclic NH (ethylamino) donates to a backbone carbonyl or sidechain acceptor (Glu/Asp).

Visualization of Interaction Logic

Interactions Ligand_COO Carboxylate (-) Rec_Arg Arg/Lys (+) Ligand_COO->Rec_Arg Salt Bridge (Electrostatic) Rec_Metal Metal Ion (Zn/Fe) Ligand_COO->Rec_Metal Coordination Ligand_N Pyrazine N Ligand_NH Ethylamino NH Rec_Backbone Backbone NH Rec_Backbone->Ligand_N H-Bond

Figure 2: Pharmacophore map showing the primary binding modes of the pyrazine-2-carboxylate scaffold.

Validation Tool

Use PLIP (Protein-Ligand Interaction Profiler) to automate the detection of these contacts.[3]

  • Protocol: Upload the docked PDB complex to the PLIP server.

  • Success Criteria: Detection of >1 Salt Bridge and >1 Hydrophobic interaction (Pyrazine ring stacking).

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[4][5][6] Journal of Computational Chemistry, 31(2), 455–461.[4][6][7] Link

  • Salentin, S., Schreiber, S., Haupt, V. J., Adasme, M. F., & Schroeder, M. (2015). PLIP: fully automated protein-ligand interaction profiler.[3] Nucleic Acids Research, 43(W1), W443–W447. Link

  • Irwin, J. J., & Shoichet, B. K. (2005). ZINC - A Free Database of Commercially Available Compounds for Virtual Screening. Journal of Chemical Information and Modeling, 45(1), 177–182. (Reference for ligand protonation states in databases). Link

  • Petrella, S., et al. (2011). Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into the Mechanism of Action of Pyrazinamide. PLoS ONE, 6(1). (Reference for Pyrazine-Metal interactions). Link

Sources

Application

Advanced Protocol: 6-(Ethylamino)pyrazine-2-carboxylic Acid as a Modular Scaffold in Drug Discovery

Abstract & Strategic Utility 6-(Ethylamino)pyrazine-2-carboxylic acid (CAS: 124367-58-4) is a bifunctional heterocyclic building block increasingly utilized in the synthesis of antitubercular agents, antiviral polymerase...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Utility

6-(Ethylamino)pyrazine-2-carboxylic acid (CAS: 124367-58-4) is a bifunctional heterocyclic building block increasingly utilized in the synthesis of antitubercular agents, antiviral polymerase inhibitors, and kinase inhibitors. Its structural value lies in the 2,6-substitution pattern on the pyrazine core. Unlike the common 2,3- or 2,5-isomers, the 2,6-arrangement positions the ethylamino "tail" and the carboxylic "head" in a pseudo-meta relationship, creating a unique vector for exploring structure-activity relationships (SAR) within enzyme binding pockets.

This guide provides a validated workflow for synthesizing, handling, and utilizing this scaffold. It addresses the specific challenges of pyrazine chemistry—electron deficiency, zwitterionic solubility profiles, and nucleophilic competition—to ensure high-yield downstream derivatization.

Chemical Profile & Handling

PropertySpecification
Chemical Name 6-(Ethylamino)pyrazine-2-carboxylic acid
CAS Number 124367-58-4
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
pKa (Predicted) ~2.8 (COOH), ~0.6 (Pyrazine N), ~3.5 (Aniline-like NH)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; Moderate in MeOH; Poor in DCM/Water (pH dependent)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen) recommended

Expert Insight: This molecule behaves as a zwitterion in neutral aqueous media. The internal salt formation between the carboxylic acid and the basic pyrazine/amine system reduces solubility in non-polar organic solvents (DCM, EtOAc). For extraction, the pH must be adjusted to <2 (to protonate the acid) or >10 (to deprotonate the amine, though this forms the carboxylate salt). Standard Protocol: Use n-Butanol or IPA/CHCl₃ (1:3) for extractions from aqueous phases if the product is polar.

Synthesis of the Building Block (Self-Validating Protocol)

While commercially available, in-house synthesis from 6-chloropyrazine-2-carboxylic acid is often required for scale-up or to introduce isotopically labeled ethyl groups.

Reaction Logic

The reaction relies on Nucleophilic Aromatic Substitution (SₙAr) . The pyrazine ring is electron-deficient, activating the C-Cl bond at the 6-position. The carboxylic acid at C-2 further withdraws electron density (via -M and -I effects), making C-6 highly electrophilic.

Protocol: SₙAr Displacement

Reagents:

  • Starting Material: 6-Chloropyrazine-2-carboxylic acid (1.0 equiv)[1]

  • Nucleophile: Ethylamine (70% in H₂O or 2.0M in THF) (3.0 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Ethanol (EtOH) or 1,4-Dioxane

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with 6-chloropyrazine-2-carboxylic acid and EtOH (10 mL/g).

  • Activation: Add TEA dropwise at 0°C. The solution may clear as the carboxylate salt forms.

  • Addition: Add Ethylamine slowly. Note: Ethylamine is volatile; use a sealed tube or efficient condenser.

  • Reaction: Heat to 60–70°C for 4–6 hours. Monitor by LC-MS (Target [M+H]⁺ = 168.1).

    • Checkpoint: Disappearance of SM (Cl-analog) and formation of product. If conversion stalls, add 0.5 equiv more amine.

  • Workup (Critical):

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • Redissolve residue in minimal water.

    • Adjust pH to ~3–4 using 1N HCl. The zwitterionic product typically precipitates.

    • Filter the solid. If no precipitate forms, extract with EtOAc:IPA (3:1) .

  • Purification: Recrystallization from EtOH/Water or flash chromatography (DCM:MeOH 90:10 + 1% AcOH).

Core Application: Amide Coupling (The "Warhead" Installation)

The primary utility of this building block is coupling the carboxylic acid to amines (anilines, piperazines) to generate bioactive carboxamides.

Challenge: Pyrazine Interference

Standard coupling reagents (EDC/HOBt) can be sluggish due to the electron-withdrawing nature of the pyrazine ring, which reduces the nucleophilicity of the activated ester. Furthermore, the N-ethylamino group can act as a competing nucleophile if not sterically hindered, though the carboxylate activation is usually faster.

Recommended Protocol: T3P-Mediated Coupling

Propylphosphonic Anhydride (T3P) is superior for pyrazine couplings due to low epimerization (not relevant here, but good practice) and high reactivity with electron-poor acids.

Reagents:

  • Acid: 6-(Ethylamino)pyrazine-2-carboxylic acid (1.0 equiv)

  • Amine Partner: R-NH₂ (1.1 equiv)

  • Coupling Agent: T3P (50% in EtOAc) (2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: EtOAc or DMF (if solubility is low)

Procedure:

  • Mix: Dissolve the Acid and Base in the solvent at 0°C. Stir for 10 mins to ensure deprotonation.

  • Add Amine: Add the amine partner.

  • Activate: Add T3P solution dropwise.

  • Incubate: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Why T3P? The byproduct is water-soluble, simplifying workup.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water, sat. NaHCO₃, and brine.

    • Dry over Na₂SO₄ and concentrate.

Visualizing the Workflow & Mechanism

The following diagrams illustrate the synthesis pathway and the structural logic of using this scaffold in kinase inhibitor design.

Figure 1: Synthesis & Derivatization Pathway[2][3]

SynthesisPathway SM 6-Chloropyrazine- 2-carboxylic acid Intermediate 6-(Ethylamino)pyrazine- 2-carboxylic acid (The Scaffold) SM->Intermediate SnAr Displacement Reagents Ethylamine TEA, EtOH, 60°C Reagents->Intermediate Product Bioactive Carboxamide (Kinase/Viral Inhibitor) Intermediate->Product Derivatization Coupling Amide Coupling (T3P/DIPEA + R-NH2) Coupling->Product

Caption: Step-wise transformation from chloropyrazine precursor to final bioactive amide via SnAr and T3P coupling.

Figure 2: Mechanistic Rationale (Kinase Hinge Binding)

HingeBinding Pyrazine Pyrazine Core (Scaffold) N4 N-4 Nitrogen (H-Bond Acceptor) Pyrazine->N4 Ethyl 6-Ethylamino Group (Solubility/Lipophilicity) Pyrazine->Ethyl Amide 2-Carboxamide (Vector to Solvent/Back Pocket) Pyrazine->Amide Kinase Kinase Hinge Region (Backbone NH) N4->Kinase Hydrogen Bond Ethyl->Kinase Hydrophobic Interaction

Caption: Structural logic of the scaffold. N-4 accepts H-bonds from the kinase hinge, while the ethyl group tunes lipophilicity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in SnAr Incomplete conversion due to low nucleophilicity of ethylamine in acid.Use sealed tube heating to prevent amine loss. Ensure >2.5 eq of base to neutralize the carboxylic acid first.
Product Solubility Zwitterionic nature causes crash-out in water but insolubility in ether/hexane.Do not extract with Hexane/EtOAc. Use DCM:IPA (3:1) or isolate by isoelectric precipitation (pH ~3.5).
Coupling Failure N-acyl urea formation or slow activation.Switch from EDC/HOBt to T3P or HATU . If using HATU, pre-activate acid for only 2 mins to avoid side reactions.
Impurities Hydrolysis of ethylamino group (rare) or decarboxylation.Avoid temperatures >100°C. Decarboxylation of pyrazine-2-COOH occurs at very high temps (>180°C) but is generally stable under reflux.

References

  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Semantic Scholar. (Detailed protocol for SnAr on pyrazines).

  • Pyrazine-2-carboxylic acid derivatives: Synthesis and Biological Activity. PubMed Central. (Antitubercular applications of pyrazine amides).

  • Favipiravir (T-705) and related pyrazinecarboxamides. BenchChem Application Notes. (Structural analogs and antiviral mechanism).[2][3]

  • Propylphosphonic Anhydride (T3P) in Heterocyclic Amide Couplings.Organic Process Research & Development. (General reference for T3P utility in electron-deficient systems).
  • Pyrazines in Drug Discovery. PharmaBlock White Paper. (Review of pyrazine nitrogen H-bond acceptor capabilities).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-(Ethylamino)pyrazine-2-carboxylic Acid Synthesis

Status: Online Current Wait Time: 0 mins Operator: Senior Application Scientist Ticket Subject: Yield Optimization & Troubleshooting for Pyrazine-2-Carboxylic Acid Derivatives Executive Summary: The Chemistry at a Glance...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Current Wait Time: 0 mins Operator: Senior Application Scientist Ticket Subject: Yield Optimization & Troubleshooting for Pyrazine-2-Carboxylic Acid Derivatives

Executive Summary: The Chemistry at a Glance

The synthesis of 6-(ethylamino)pyrazine-2-carboxylic acid typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material, 6-chloropyrazine-2-carboxylic acid, possesses a leaving group (Cl) activated by the electron-withdrawing nature of the pyrazine ring and the para-like carboxylic acid moiety.

However, this reaction is deceptive. While the mechanism is straightforward, three "silent killers" often ruin the yield:

  • Carboxylate Deactivation: The amine base deprotonates the carboxylic acid first, forming a carboxylate anion (COO⁻).[1] This anion donates electron density back into the ring, deactivating it toward the SNAr attack.

  • Zwitterionic Solubility: The product is amphoteric. If the workup pH is not precisely at the isoelectric point (pI), the product remains dissolved in the aqueous phase and is discarded with the waste.

  • Decarboxylation: Pyrazine-2-carboxylic acids are thermally unstable. Excessive heat causes loss of CO₂, yielding the useless N-ethylpyrazin-2-amine.

The "Gold Standard" Protocol

Use this baseline protocol to benchmark your current process. Deviations from this logic are likely the root cause of yield loss.

Reaction Setup
  • Substrate: 6-Chloropyrazine-2-carboxylic acid (1.0 eq)

  • Reagent: Ethylamine (70% aq. solution or 2.0M in THF) (3.0 – 5.0 eq)

  • Solvent: Water (Green chemistry route) or Ethanol/THF (if solubility is an issue).

  • Temperature: 50–70°C (Strictly < 80°C).

Step-by-Step Methodology
  • Dissolution: Dissolve 6-chloropyrazine-2-carboxylic acid in water. The solution will be acidic.

  • Addition: Add ethylamine dropwise. Observation: The reaction will exotherm slightly as the amine neutralizes the carboxylic acid.

  • Reaction: Heat to 60°C in a sealed vessel (to prevent ethylamine evaporation). Stir for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: If conversion stalls at 50%, add 1.0 eq more ethylamine.

  • Workup (The Critical Step):

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove excess ethylamine (crucial to lower the pH naturally).

    • Acidification: Carefully add 1M HCl dropwise. Monitor pH continuously.

    • Target pH: Adjust to pH 3.0 – 3.5 .

    • Precipitation: Cool to 0–5°C. The product should crystallize out.

    • Filtration: Filter the solid and wash with a minimal amount of ice-cold water.

Troubleshooting Tickets (FAQs)

Ticket #001: "My reaction stalls at 60% conversion."

Root Cause: Carboxylate Deactivation. When you mix the acid substrate with ethylamine, the first thing that happens is an acid-base reaction. You generate the 6-chloropyrazine-2-carboxylate anion . This anionic species is electron-rich, which repels the incoming nucleophile (ethylamine) and stabilizes the ring, making the chlorine harder to displace [1].

Resolution:

  • Option A (Force it): Increase ethylamine equivalents to 5-10 eq. The excess amine drives the equilibrium despite the deactivation.

  • Option B (Bypass - Recommended): Use Methyl 6-chloropyrazine-2-carboxylate (the ester) instead of the acid. The ester cannot be deprotonated, so the ring remains highly activated. The SNAr reaction will proceed rapidly at lower temperatures. You can then hydrolyze the ester (LiOH/THF/H2O) to the acid in a second step with near-quantitative yield.

Ticket #002: "The reaction worked (LCMS shows product), but I isolated nothing."

Root Cause: Isoelectric Point (pI) Miss. Your product is a zwitterion (contains both a basic secondary amine and an acidic carboxylic acid).

  • pH < 2: Product is cationic (NH₂⁺-Et)

    
     Soluble in water.
    
  • pH > 8: Product is anionic (COO⁻)

    
     Soluble in water.
    
  • pH ≈ 3.5 (pI): Net charge is 0

    
    Insoluble (Precipitates). 
    

Resolution: Do not extract with DCM or EtOAc; zwitterions rarely extract well into organic solvents. Instead, perform a "pH swing." Acidify the reaction mixture slowly. As you approach pH 3.5, the solution will become cloudy. Stop adding acid when precipitation is maximal. If you overshoot to pH 1, add NaOH back to pH 3.5 [2].

Ticket #003: "I see a byproduct with Mass M-44."

Root Cause: Thermal Decarboxylation. You overheated the reaction. Pyrazine carboxylic acids are prone to losing CO₂ (Mass 44), especially if the electron-withdrawing chlorine is replaced by an electron-donating amine, which destabilizes the carboxyl group at high temperatures [3].

Resolution:

  • Keep reaction temperature below 80°C .

  • If the reaction is sluggish at 70°C, do not increase heat. Instead, switch to the Ester Route (see Ticket #001) or use a catalyst (mild Lewis acid).

Visualizing the Process

Diagram 1: Reaction Mechanism & Failure Points

This pathway illustrates the competition between the desired substitution and the deactivation pathway.

ReactionPathways Start 6-Chloro-Pz-2-COOH Anion Carboxylate Anion (Deactivated Ring) Start->Anion Fast Deprotonation (Yield Killer) Meisenheimer Meisenheimer Complex Start->Meisenheimer Slow SnAr Attack Base Ethylamine (Base) Anion->Meisenheimer Requires Excess Amine & Heat Product 6-(Ethylamino)Pz-2-COOH (Target) Meisenheimer->Product -HCl Decarb Decarboxylated Byproduct Product->Decarb Heat > 80°C (-CO2)

Caption: The "Carboxylate Trap" (Red) competes with the desired product pathway. High heat leads to irreversible decarboxylation (Grey).

Diagram 2: The Isoelectric Workup Logic

Follow this decision tree to maximize recovery during isolation.

WorkupLogic RxnMix Reaction Mixture (pH > 10) Strip Evaporate Excess Amine RxnMix->Strip Acidify Add 1M HCl slowly Strip->Acidify CheckPH Check pH Acidify->CheckPH SolubleAcid pH < 2 (Soluble Cation) CheckPH->SolubleAcid Too Acidic SolubleBase pH > 5 (Soluble Anion) CheckPH->SolubleBase Too Basic Precipitate pH 3.0 - 3.5 (Insoluble Zwitterion) CheckPH->Precipitate Target Range SolubleAcid->Acidify Back-titrate w/ NaOH SolubleBase->Acidify Add more HCl Filter Filter & Cold Wash Precipitate->Filter

Caption: Isolation success depends entirely on hitting the narrow pH window (3.0–3.5) where the zwitterion is least soluble.

Comparative Data: Solvent & Base Effects[4][5]

The following table summarizes expected outcomes based on different reaction conditions.

ParameterCondition A (Standard)Condition B (Organic)Condition C (Ester Route)
Substrate AcidAcidMethyl Ester
Solvent WaterTHF / EthanolTHF
Base Ethylamine (excess)TEA + EthylamineEthylamine
Temp 60°CReflux (65-75°C)25–40°C
Reaction Rate ModerateSlowFast
Risk Hydrolysis of Cl to OHSolubility issuesHydrolysis step required
Typical Yield 50–60%40–50%85–90% (over 2 steps)

References

  • Mechanism of SnAr on Pyrazines

    • Patel, et al. "Nucleophilic aromatic substitution of 6-chloropyrazine-2-carboxylic acid derivatives." Journal of Chemical Research, 2018.
  • Isoelectric Point Purification

    • Master Organic Chemistry.
  • Decarboxylation Risks

    • Li, J.J. "Name Reactions in Heterocyclic Chemistry II: Pyrazine Synthesis."
  • General Synthesis of Pyrazine-2-carboxylic Acid Amides

    • Molecules Journal. "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity."[3][4][5][6]

Sources

Optimization

Technical Support Center: Purification of 6-(ethylamino)pyrazine-2-carboxylic acid

[1][2][3][4][5][6] Introduction: The "Amphoteric Trap" Purifying 6-(ethylamino)pyrazine-2-carboxylic acid presents a classic challenge in organic synthesis known as the "Amphoteric Trap."[1][2][3][4][5][6] Unlike standar...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6]

Introduction: The "Amphoteric Trap"

Purifying 6-(ethylamino)pyrazine-2-carboxylic acid presents a classic challenge in organic synthesis known as the "Amphoteric Trap."[1][2][3][4][5][6] Unlike standard organic intermediates, this molecule possesses both an acidic carboxyl group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and a weakly basic aminopyrazine moiety (

).[1][2][3][5][6]

This overlapping ionization profile means the molecule exists as a water-soluble species across nearly the entire pH spectrum:[1][2][3][5]

  • pH > 4: Anionic (Carboxylate

    
     dominates).[1][2][3][4][5][6]
    
  • pH < 2: Cationic (Protonated pyrazine/amine

    
     dominates).[1][2][3][4][5][6]
    
  • pH ≈ 3: Zwitterionic/Neutral (Minimum solubility, but often still polar enough to remain in water).[1][2][3][4][5][6]

This guide addresses the specific failure modes researchers encounter when applying standard extraction protocols to this compound.

Module 1: Extraction Failures & Solubility

Q: Why does my product remain in the aqueous layer despite repeated extractions with DCM or EtOAc?

A: You are likely extracting at a pH where the molecule is charged.[1][2][3][4][5][6] Standard "acid/base swings" fail here because there is no pH where the molecule is fully non-polar.[1][3][5][6]

The Mechanism: At neutral pH (7.0), the carboxylic acid is deprotonated (


), making the molecule a highly soluble salt.[2][3][4][5] If you acidify to pH 1.0 (standard workup), you protonate the carboxylate, but you also protonate the pyrazine nitrogen/amine, generating a cationic salt (

).[2][3][4][5] Both forms prefer water over organic solvents.[1][2][3][4][5][6]

Protocol 1: The Isoelectric Point Precipitation (Recommended First Step) Instead of extraction, attempt to crash the product out at its Isoelectric Point (pI).[2][3][4][5]

  • Concentrate: Reduce the reaction mixture volume by 50% under vacuum to increase concentration.

  • Monitor pH: Insert a calibrated pH probe.

  • Acidify Slowly: Add 1M HCl dropwise.

    • Target:pH 2.8 – 3.2 .[1][2][3][4][5][6]

    • Observation: Watch for turbidity.[1][2][3][4][5][6] This is the "solubility valley" where the net charge is closest to zero.[1][2][3][5][6]

  • Chill & Stir: Cool to 4°C and stir for 2 hours.

  • Filtration: If a solid forms, filter and wash with a small amount of ice-cold water.[1][2][3][4][5][6]

Protocol 2: Continuous Extraction (If Precipitation Fails) If the product is too soluble to precipitate (common with ethyl groups preventing lattice formation):

  • Adjust aqueous layer to pH 3.0 .[1][2][3][4][5][6]

  • Saturate the aqueous layer with NaCl (salting out).[1][2][3][5][6]

  • Perform continuous liquid-liquid extraction (Soxhlet-like extractor) using THF or n-Butanol for 12–24 hours. These solvents are polar enough to solvate the zwitterion.[1][2][3][5][6]

Module 2: Desalting & Resin Purification

Q: I have a crude solid, but it’s 50% inorganic salt (NaCl/KCl). Recrystallization isn't working.

A: Zwitterions often co-crystallize with inorganic salts.[1][2][3][4][5][6] Standard silica chromatography is ineffective here because the salts clog the column and the polar product streaks.[1][2][3][5][6]

The Solution: Hydrophobic Resin Chromatography (Diaion HP-20) Polystyrene-divinylbenzene adsorbents (like Diaion HP-20 or SP-207) separate molecules based on hydrophobic interaction in aqueous systems, effectively acting as "Reverse Phase for crude mixtures."[1][2][3][4][5][6]

Protocol 3: Desalting Workflow

  • Preparation: Swell HP-20 resin in Methanol for 30 mins, then rinse thoroughly with Deionized Water.

  • Loading: Dissolve your salty crude in the minimum volume of water (pH adjusted to ~3). Load onto the resin column.[1][2][3][5][6]

  • Salt Removal: Elute with 100% Water (3–5 column volumes).[1][2][3][4][5][6]

    • Mechanism:[1][2][3][4][5][6][7] Inorganic salts (NaCl) do not interact with the resin and wash through.[1][2][3][4][5][6] The organic product binds via the ethyl and pyrazine groups.[1][2][3][5][6]

  • Product Elution: Switch to Methanol/Water (1:1) or 100% Methanol .

  • Check Fractions: Spot on TLC (UV active). Combine and evaporate.

Module 3: Chromatographic Tailing

Q: My HPLC/Flash peaks are broad and tailing severely. I can't separate the impurities.

A: Tailing is caused by the "mixed-mode" interaction of the amine and carboxylic acid with silanols on the silica surface.[2][3][4][5][6]

The Fix: Mobile Phase Buffering You must suppress ionization or block silanol interactions.[1][2][3][4][5][6]

Table 1: Recommended Chromatographic Conditions

ParameterRecommended SettingRationale
Stationary Phase C18-Aq or HILIC C18-Aq prevents "phase collapse" in high water.[1][2][3][4][5][6] HILIC is superior for polar zwitterions.[1][2][3][4][5][6]
Mobile Phase A Water + 0.1% TFA TFA (Trifluoroacetic acid) protonates the carboxylic acid (

), suppressing the anion.[2][3][4][5]
Mobile Phase B Acetonitrile + 0.1% TFA Matches ionic strength of Phase A.
Alternative Buffer 10mM Ammonium Formate (pH 3.[1][2][3][4][5][6]5)Volatile buffer that maintains the "neutral" zwitterionic state.[1][2][3][5][6]
Flash Solvent DCM : MeOH : NH4OH (90:9:[1][2][3][4][5][6]1)For Normal Phase silica.[1][2][3][4][5][6] The ammonia competes for silanol sites, sharpening the amine peak.[1][3][5][6]

Module 4: Visualization & Decision Logic

The following flowchart illustrates the decision process for purifying 6-(ethylamino)pyrazine-2-carboxylic acid based on the state of your crude mixture.

PurificationLogic Start Crude Reaction Mixture CheckSolubility Check Solubility (Is it an oil or solid?) Start->CheckSolubility Precipitation Attempt Isoelectric Precipitation (pH 3.0) CheckSolubility->Precipitation High Conc. PrecipSuccess Solid Forms? Precipitation->PrecipSuccess Recryst Recrystallization (Water/Ethanol) PrecipSuccess->Recryst Yes SaltyCrude Water Soluble / Salty Oil PrecipSuccess->SaltyCrude No (remains dissolved) FinalPurification Final Polish: Reverse Phase HPLC (0.1% TFA) Recryst->FinalPurification If purity < 98% Desalting HP-20 Resin Chromatography SaltyCrude->Desalting High Salt Content Extraction Continuous Extraction (n-Butanol/THF) SaltyCrude->Extraction Low Salt / Organic Impurities Desalting->FinalPurification Extraction->FinalPurification

Figure 1: Purification decision tree for amphoteric pyrazine derivatives.

References

  • BenchChem. (2025).[1][2][3][4][5][6] Technical Support Center: 6-Fluoro-pyrazine-2-carboxylic acid Purification. Retrieved from

  • Kongunadu Arts and Science College. (2016).[1][2][3][4][5][6] Structural and antioxidant properties of guanylhydrazinium pyrazine-2-carboxylate. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024).[1][2][3][4][5][6] Aminopyrazine Spectral Data. Retrieved from

  • PubChem. (2025).[1][2][3][4][5][6] Pyrazine-2-carboxylic acid Compound Summary. Retrieved from

  • ResearchGate. (2020).[1][2][3][4][5][6] Discussion: How to desalt zwitterions? Retrieved from

Sources

Troubleshooting

stability issues of 6-(ethylamino)pyrazine-2-carboxylic acid in solution

This technical guide addresses the stability profile of 6-(ethylamino)pyrazine-2-carboxylic acid , a critical intermediate often used in the synthesis of pyrazine-based pharmaceuticals (e.g., antitubercular or antiviral...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile of 6-(ethylamino)pyrazine-2-carboxylic acid , a critical intermediate often used in the synthesis of pyrazine-based pharmaceuticals (e.g., antitubercular or antiviral agents).

This document is structured to function as an autonomous technical support center. It synthesizes specific chemical behaviors of aminopyrazines with general heteroaromatic stability principles to provide actionable troubleshooting.

Executive Summary: The Stability Triad

6-(Ethylamino)pyrazine-2-carboxylic acid is an amphoteric heteroaromatic compound. Its stability in solution is governed by three competing factors: Zwitterionic Solubility , Decarboxylation Kinetics , and Oxidative Susceptibility .

  • Primary Risk: Decarboxylation at low pH or high temperature.

  • Secondary Risk: Oxidative degradation of the secondary amine or pyrazine ring nitrogens (N-oxidation).

  • Physical Risk: Isoelectric precipitation in neutral aqueous buffers.

Diagnostic Troubleshooting Flowchart

Use this logic tree to identify the root cause of solution instability (precipitates, color changes, or potency loss).

StabilityDiagnosis Start Issue Observed Obs1 Precipitation / Turbidity Start->Obs1 Obs2 Color Change (Yellow/Brown) Start->Obs2 Obs3 Purity Drop (HPLC) Start->Obs3 CheckpH Check pH Obs1->CheckpH Oxidation Oxidative Degradation (N-Oxide formation) Obs2->Oxidation Stored in Air Photo Photodegradation (UV/Blue Light Exposure) Obs2->Photo Light Exposed Obs3->Oxidation Long term storage Decarb Decarboxylation (Loss of CO2 -> 6-ethylaminopyrazine) Obs3->Decarb Heated or Acidic Isoelectric pH near pI (approx 3.5-4.5) Zwitterionic Aggregation CheckpH->Isoelectric pH 3-5 Solvent Incompatible Solvent (High Water % in Neutral pH) CheckpH->Solvent pH <3 or >6 Hydrolysis Amide/Ester Hydrolysis (Only if derivatized)

Figure 1: Diagnostic logic for identifying instability modes based on visual and analytical cues.

Technical Modules: Mechanisms & Solutions

Module A: pH-Dependent Stability & Decarboxylation

The Issue: Pyrazine-2-carboxylic acids are prone to thermal and acid-catalyzed decarboxylation. The electron-deficient pyrazine ring facilitates the loss of


, converting the compound into N-ethylpyrazin-2-amine.

Mechanism:

  • Protonation: In strong acid (pH < 2), the ring nitrogen (N1 or N4) becomes protonated.

  • Destabilization: The positive charge pulls electron density from the carboxylate carbon.

  • Elimination:

    
     is ejected, leaving a protonated pyrazine intermediate.
    

Q: Why did my compound precipitate in PBS (pH 7.4)? A: While decarboxylation is slow at pH 7.4, solubility is the likely culprit. This molecule is zwitterionic.

  • Acidic pH (< 2): Cationic (soluble).

  • Basic pH (> 8): Anionic (soluble).

  • Neutral/Weak Acid (pH 3–6): Neutral Zwitterion (Least Soluble). Action: Adjust pH to >8 using dilute NaOH or use a cosolvent (DMSO/Methanol) if working at neutral pH.

Q: Can I autoclave this solution? A: No. Autoclaving (121°C) will induce rapid decarboxylation. Sterilize by filtration (0.22 µm PVDF or PES membrane).

Module B: Oxidative Degradation

The Issue: The ethylamino group (secondary amine) and the pyrazine nitrogens are susceptible to oxidation, leading to N-oxides or dehydrogenated imines.

Q: The solution turned yellow/brown overnight. Is it still usable? A: Likely not for quantitative work. Color change typically indicates the formation of "pyrazine chromophores" via oxidation or polymerization.

  • Cause: Exposure to air (oxygen) or light.

  • Action: Check HPLC purity. If >2% impurity appears, discard.

  • Prevention: Degas buffers with Nitrogen/Argon and store under inert gas.[1]

Module C: Photostability

The Issue: Pyrazines absorb strongly in the UV region. Energy absorption can lead to ring opening or radical formation. Protocol: Always use amber glassware or wrap containers in aluminum foil during handling.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to quantify the parent compound and detect the Decarboxylated Impurity (6-ethylaminopyrazine) .

Equipment: HPLC with UV-Vis or PDA detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water (Maintains acidic pH to suppress tailing)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Wavelength 268 nm (Pyrazine characteristic absorption)
Injection Vol 10 µL
Column Temp 25°C (Do not heat column to avoid on-column degradation)

Gradient Table:

Time (min) % Mobile Phase B Note
0.0 5% Equilibration
10.0 60% Elution of Parent & Impurities
12.0 95% Wash

| 15.0 | 5% | Re-equilibration |

Note: The decarboxylated product is less polar and will elute after the parent carboxylic acid.

Protocol 2: Optimal Storage Conditions

To maximize shelf life (>1 year):

  • Form: Store as a solid powder whenever possible.

  • Temperature: -20°C is preferred; 2-8°C is acceptable for short term (<1 month).

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass vial with a PTFE-lined cap (avoid plasticizers leaching from standard plastics).

Frequently Asked Questions (FAQs)

Q1: I need to perform a reaction at 80°C. Will the carboxylic acid survive? Answer: It depends on the pH. In acidic media, significant decarboxylation will occur at 80°C within hours. In basic media (pH > 9), the carboxylate anion is electronically more stable against decarboxylation. Perform a pilot stability test at 80°C for 1 hour before committing valuable material.

Q2: Can I dissolve this in DMSO for biological assays? Answer: Yes. DMSO is an excellent solvent for this compound.

  • Stock Solution: 10-50 mM in DMSO.

  • Stability: Stable in DMSO at -20°C for months.

  • Precaution: Avoid freeze-thaw cycles which introduce moisture (DMSO is hygroscopic). Moisture accelerates hydrolysis/degradation.

Q3: What is the pKa of this compound? Answer: While experimental values vary by ionic strength:

  • pKa1 (Pyrazine N protonation): ~0.5 - 1.5 (Very weak base due to electron-withdrawing carboxyl).

  • pKa2 (Carboxylic Acid): ~2.9 - 3.5.

  • pKa3 (Secondary Amine): The ethylamino nitrogen lone pair is delocalized into the pyrazine ring, significantly lowering its basicity compared to a standard aliphatic amine. It is likely not protonated at physiological pH.

References

  • BenchChem. (2025).[1] Stability issues of 6-Fluoro-pyrazine-2-carboxylic acid in solution. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-(Diethylamino)pyrazine-2-carboxylic acid Product Specification. Retrieved from [2]

  • Dunn, G. E., et al. (1977). Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry.[3] Retrieved from [3]

  • Fisher Scientific. (2025). Safety Data Sheet: Pyrazine-2-carboxylic acid. Retrieved from

  • PubChem. (2026). 6-(ethylamino)pyrazine-2-carboxylic acid Compound Summary. Retrieved from

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 6-(ethylamino)pyrazine-2-carboxylic Acid

Welcome to the technical support guide for 6-(ethylamino)pyrazine-2-carboxylic acid (CAS: 124367-58-4). This document provides in-depth troubleshooting strategies and detailed protocols for researchers and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-(ethylamino)pyrazine-2-carboxylic acid (CAS: 124367-58-4). This document provides in-depth troubleshooting strategies and detailed protocols for researchers and drug development professionals encountering solubility issues during their experiments. Our goal is to equip you with the foundational knowledge and practical steps to ensure consistent and reliable results in your assays.

Section 1: Understanding the Molecule & The Solubility Challenge

This section addresses the fundamental properties of 6-(ethylamino)pyrazine-2-carboxylic acid and the chemical reasons behind its solubility behavior.

Q1: What are the key physicochemical properties of 6-(ethylamino)pyrazine-2-carboxylic acid?

While extensive experimental data for this specific molecule is not widely published, we can summarize its known and predicted properties to guide our strategy.

PropertyValue / PredictionSource / Comment
Molecular Formula C₇H₉N₃O₂PubChemLite[1]
Molecular Weight 167.17 g/mol PubChemLite[1]
CAS Number 124367-58-4Multiple[2]
Predicted XlogP 0.3PubChemLite[1]
Predicted pKa₁ (Acid) ~2.9 - 3.5Estimated based on pyrazine-2-carboxylic acid (pKa ~2.91)[3]. This corresponds to the carboxylic acid group.
Predicted pKa₂ (Base) ~4.0 - 5.0Estimated for the conjugate acid of the ethylamino group. Aromatic amines are weaker bases than aliphatic amines.

Expert Analysis: The structure of 6-(ethylamino)pyrazine-2-carboxylic acid is amphoteric , meaning it possesses both an acidic functional group (the carboxylic acid) and a basic functional group (the ethylamino group). This dual nature is the critical factor governing its solubility. Its solubility is highly dependent on the pH of the aqueous solution, as this dictates which functional groups are ionized. The low predicted XlogP suggests the molecule is not excessively greasy or lipophilic, meaning that with the right formulation, achieving adequate aqueous solubility for assays is feasible.

Q2: Why is my compound poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?

At neutral pH, the molecule's solubility is at its lowest. This is because it exists predominantly in a zwitterionic state, where the carboxylic acid group is deprotonated (negatively charged, -COO⁻) and the ethylamino group is protonated (positively charged, -NH₂⁺-). While the molecule has charged groups, the strong intramolecular and intermolecular electrostatic interactions in the zwitterionic form can lead to the formation of stable crystal lattices, which reduces its solubility in water. This phenomenon is known as the isoelectric point , the pH at which a molecule has a net neutral charge, often corresponding to minimum solubility.

Q3: How does pH affect the solubility of this compound?

Understanding the ionization states of the compound at different pH values is key to overcoming solubility issues.

  • At Low pH (e.g., pH < 2): The carboxylic acid group (-COOH) is protonated and neutral. The ethylamino group (-NH₂⁺-) is protonated and positively charged. The molecule carries a net positive charge and should be more soluble as a cationic salt (e.g., a hydrochloride salt).

  • At Mid-Range pH (Isoelectric Point, approx. pH 3-5): The molecule is zwitterionic (-COO⁻ and -NH₂⁺-), carrying no net charge and exhibiting its lowest solubility.

  • At High pH (e.g., pH > 8): The carboxylic acid is deprotonated and negatively charged (-COO⁻). The ethylamino group (-NH-) is neutral. The molecule carries a net negative charge and should be more soluble as an anionic salt (e.g., a sodium or potassium salt).

G cluster_low_ph Low pH (< pKa1) cluster_mid_ph Isoelectric Point cluster_high_ph High pH (> pKa2) node_low Net Positive Charge (Cationic Form) Solubility: HIGHER node_mid Net Zero Charge (Zwitterionic Form) Solubility: LOWEST node_low->node_mid + pH node_high Net Negative Charge (Anionic Form) Solubility: HIGHER node_mid->node_high + pH

Caption: pH-dependent charge states and relative solubility.

Section 2: Troubleshooting & Step-by-Step Protocols

This section provides a logical workflow and detailed protocols for systematically addressing compound precipitation in your assays.

Q4: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What should I do?

This is the most common solubility challenge. It occurs when the compound, stable in a concentrated organic solvent, crashes out upon introduction to the aqueous environment where it is less soluble. Follow this systematic approach to diagnose and solve the issue.

G start Problem: Compound precipitates in assay buffer stock Step 1: Verify Stock Solution Is the DMSO stock clear? (No crystals, fully dissolved) start->stock ph Step 2: pH Adjustment Perform pH-solubility screen. Can buffer pH be modified? stock->ph ph_yes SUCCESS: Use optimized pH buffer. ph->ph_yes Yes ph_no No / pH change affects assay ph->ph_no cosolvent Step 3: Co-Solvent Test Can final DMSO % be increased? (Keep below assay tolerance limit) ph_no->cosolvent cosolvent_yes SUCCESS: Increase final co-solvent %. cosolvent->cosolvent_yes Yes cosolvent_no No / Max % still precipitates cosolvent->cosolvent_no excipient Step 4: Use Solubilizing Excipients Test cyclodextrins (e.g., HP-β-CD). Forms a soluble inclusion complex. cosolvent_no->excipient excipient_success SUCCESS: Use compound-cyclodextrin complex. excipient->excipient_success

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: Preparation of a High-Concentration Stock Solution

The first step is always to create a stable, high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power and compatibility with many biological assays at low final concentrations.[4][5]

  • Objective: To prepare a 100 mM stock solution of 6-(ethylamino)pyrazine-2-carboxylic acid in DMSO.

  • Materials:

    • 6-(ethylamino)pyrazine-2-carboxylic acid (MW: 167.17 g/mol )

    • Anhydrous, high-purity DMSO (e.g., Hybri-Max™)

    • Calibrated analytical balance

    • Microcentrifuge tubes or amber glass vials

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh out 1.67 mg of the compound and place it into a clean vial.

    • Add 100 µL of high-purity DMSO to the vial.

    • Vortex vigorously for 2-3 minutes. If dissolution is slow, use a bath sonicator for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: pH-Solubility Profile Experiment

This experiment is crucial for determining the optimal pH range for your compound's solubility, directly addressing its amphoteric nature.

  • Objective: To identify the pH range where the compound achieves maximum solubility.

  • Materials:

    • 10 mM DMSO stock of the compound (prepared by diluting the 100 mM stock).

    • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use common biological buffers where possible (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5.5, MES/HEPES for pH 6-8, CHES/CAPS for pH 9-11).

    • 96-well clear plate or microcentrifuge tubes.

    • Plate reader or UV-Vis spectrophotometer (optional).

  • Procedure:

    • Add 198 µL of each buffer to separate wells of the 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock to each well to achieve a final concentration of 100 µM (final DMSO concentration will be 1%).

    • Mix the plate gently and let it equilibrate at room temperature for 30-60 minutes.

    • Visual Assessment: Carefully inspect each well for any signs of precipitation (cloudiness, crystals, film).

    • (Optional) Quantitative Assessment: If available, read the absorbance of the plate at a wavelength where the compound absorbs (e.g., 350 nm) to quantify the amount of soluble compound. A higher absorbance indicates higher solubility.

  • Interpretation: You will likely observe higher clarity/absorbance at the low and high pH ranges, and a dip in solubility around the predicted isoelectric point. This will inform you if adjusting your assay buffer pH is a viable strategy.

Q5: What are the limits and risks of using co-solvents like DMSO in my assay?

While increasing the final concentration of a co-solvent can maintain solubility, it is not without risk. High concentrations of organic solvents can perturb the native structure of proteins and destabilize cell membranes.[6][7]

Co-SolventTypical Max % (Biochemical)Typical Max % (Cell-Based)Potential Issues & Considerations
DMSO < 5%< 0.5% (some robust lines tolerate 1%)Can alter enzyme kinetics, destabilize proteins, and induce cytotoxicity or differentiation in cells.[7][8]
Ethanol < 5%< 1%Can cause protein denaturation and cellular stress. More volatile than DMSO.[9]
PEG 400 < 10%< 1%Generally less toxic than DMSO/Ethanol but can increase viscosity of the medium.[10]

Crucial Recommendation: Always run a solvent-only control at the exact same final concentration used for your compound. This ensures that any observed effect is due to your compound and not the solvent vehicle.[4][11] The results from these controls are essential for validating your experiment.[11]

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate poorly soluble molecules, like your compound, forming a "host-guest" inclusion complex that is highly water-soluble.[13][14][] This is an excellent strategy when pH modification is not possible.

  • Objective: To prepare a 10 mM equivalent stock solution of the compound complexed with HP-β-CD.

  • Materials:

    • 6-(ethylamino)pyrazine-2-carboxylic acid

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Vortex mixer, sonicator, and magnetic stirrer.

  • Procedure:

    • Prepare a 40% (w/v) HP-β-CD Solution: Dissolve 4 g of HP-β-CD in 10 mL of deionized water. Warm gently (to ~40-50°C) and stir until fully dissolved.

    • Determine Compound Amount: For a 10 mM solution in 1 mL, you need 1.67 mg of the compound.

    • Complexation: Add the 1.67 mg of powdered compound directly to 1 mL of the 40% HP-β-CD solution.

    • Incubate: Tightly cap the vial and mix vigorously. An overnight incubation on a rotator or shaker at room temperature is recommended to allow for efficient complex formation. Sonication can be used to accelerate the process.

    • Clarification: After incubation, the solution should be clear. If any undissolved material remains, it can be removed by centrifuging at high speed or filtering through a 0.22 µm syringe filter. The resulting clear solution is your water-soluble stock.

  • Usage: This aqueous stock can now be diluted directly into your assay buffer, avoiding the precipitation issues associated with DMSO stocks.

Section 3: Advanced Considerations & FAQs

Q6: How can I be certain my compound is fully dissolved in the final assay buffer?

Visual inspection is the first and most common check. A truly solubilized compound will result in a perfectly clear solution. For more rigorous confirmation, especially at high concentrations, techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of nano-sized aggregates that are not visible to the naked eye.

Q7: Could my solubilization method interfere with my assay results?

Absolutely. This is a critical consideration for data integrity.

  • pH Changes: Altering the pH of a buffer can directly impact enzyme activity or cellular health. Ensure your biological target is stable and active at the new pH.

  • Co-solvents: As detailed in the table above, solvents can have direct biological effects.[11][16] A solvent tolerance study should be performed on your specific assay system to determine the maximum allowable concentration that does not produce artifacts.

  • Cyclodextrins: While generally inert, cyclodextrins can sometimes interact with assay components. For example, they are known to extract cholesterol from cell membranes, which could be a confounding factor in certain cell-based assays.[12] Always include a control with just the HP-β-CD solution at the same final concentration.

Q8: Should I consider synthesizing a salt form of the compound?

For long-term development, creating a salt form is a standard pharmaceutical practice to improve solubility and stability.[17] Given the compound's structure, both acid addition salts (e.g., hydrochloride, formed by reacting with HCl) and base addition salts (e.g., sodium salt, formed by reacting with NaOH) are possible. A hydrochloride salt would be soluble in acidic-to-neutral media, while a sodium salt would be soluble in neutral-to-basic media. This approach requires synthetic chemistry capabilities but can provide a more robust long-term solution than formulation-based approaches.

References

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Chaudhary, A., & Patel, N. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Júnior, F., et al. (2012). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Auld, D. S., et al. (2013). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 3-Amino-2-pyrazinecarboxylic Acid. Pipzine Chemicals. Available at: [Link]

  • Reddit. (2016). role of DMSO in biochemical assays. r/Biochemistry. Available at: [Link]

  • Quintyn, R. S., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. PubMed. Available at: [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Quora. Available at: [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Isaksson, J., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Available at: [Link]

  • MCE. (n.d.). 6-(Ethylamino)pyrazine-2-carboxylic acid. MCE. Available at: [Link]

  • PubChemLite. (n.d.). 6-(ethylamino)pyrazine-2-carboxylic acid (C7H9N3O2). PubChemLite. Available at: [Link]

  • Doležal, M., et al. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Semantic Scholar. Available at: [Link]

  • Shayan, B., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Research Square. Available at: [Link]

  • Molbase. (n.d.). 6-(METHYLAMINO)PYRAZINE-2-CARBOXYLIC ACID. Molbase. Available at: [Link]

  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]

  • Nielsen, C., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Nielsen, C., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed. Available at: [Link]

  • UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. Available at: [Link]

  • PureSynth. (n.d.). Pyrazinecarboxylic Acid 98.0%(HPLC). PureSynth. Available at: [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]

  • University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry. Available at: [Link]

  • ACS, Organic Division. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • ACS, Organic Division. (n.d.). pKa Data Compiled by R. Williams page-1. Organic Chemistry Data. Available at: [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. CLAS. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-(Ethylamino)pyrazine-2-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 6-(ethylamino)pyrazine-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 6-(ethylamino)pyrazine-2-carboxylic acid. The standard synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) of 6-chloropyrazine-2-carboxylic acid with ethylamine. While seemingly straightforward, this transformation is prone to specific side reactions that can severely impact yield and purity.

Below, we provide a mechanistic workflow, a troubleshooting FAQ, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Workflow & Side Reaction Pathways

G SM 6-Chloropyrazine- 2-carboxylic acid Target 6-(Ethylamino)pyrazine- 2-carboxylic acid SM->Target SNAr (Controlled T < 80°C, pH > 7) Side1 6-(Ethylamino)pyrazine (Decarboxylation) SM->Side1 High T, Acidic pH (Thermal Degradation) Side2 6-(Ethylamino)pyrazine- 2-carboxamide SM->Side2 Amidation of Ester (If ester SM used) Reagent Ethylamine (Nucleophile/Base) Reagent->Target Target->Side1 Target->Side2 Excess Amine Prolonged Heating

Reaction workflow mapping the SNAr synthesis and primary side reaction pathways.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant decarboxylation during the SNAr reaction? A: Pyrazine-2-carboxylic acids are inherently prone to thermal decarboxylation. The electron-deficient nature of the pyrazine ring destabilizes the carboxylic acid moiety, facilitating the loss of CO₂. Research demonstrates that higher temperatures and lower pH are highly effective promoters for the decarboxylation of pyrazine-carboxylic acids 1. During your SNAr reaction, if the temperature exceeds 80 °C or if the local pH drops (due to the generation of HCl from the chloride leaving group without sufficient base buffering), decarboxylation accelerates rapidly 2. Solution: Maintain the reaction temperature strictly below 80 °C. Ensure you are using at least 3.0 equivalents of ethylamine (or supplementing with a non-nucleophilic base like DIPEA) to neutralize the generated HCl and maintain a basic environment.

Q2: How do I prevent the formation of 6-(ethylamino)pyrazine-2-carboxamide (amidation side reaction)? A: Ethylamine acts as both the nucleophile for the SNAr reaction and a potential reactant for amidation. If you use an ester starting material (e.g., methyl 6-chloropyrazine-2-carboxylate), the ester will rapidly undergo amidation with ethylamine before or during the SNAr step. If you are starting from the free acid (6-chloropyrazine-2-carboxylic acid [[3]]()), direct amidation is thermodynamically unfavorable without coupling reagents. However, prolonged heating with a large excess of ethylamine can still drive amide formation. Solution: Always use the free carboxylic acid rather than the ester. Limit the ethylamine to 2.5–3.0 equivalents and monitor the reaction strictly by HPLC to quench it as soon as the starting material is consumed.

Q3: What causes incomplete conversion of 6-chloropyrazine-2-carboxylic acid, and how can I drive the reaction to completion? A: The SNAr reaction proceeds via a negatively charged Meisenheimer complex 4. While the pyrazine ring's nitrogen atoms act as strong electron-withdrawing groups to stabilize this intermediate 5, the presence of a carboxylate anion (formed immediately upon addition of the amine) introduces electrostatic repulsion against the incoming ethylamine nucleophile. This reduces the electrophilicity of the ring compared to a neutral substrate. Solution: Use a polar aprotic solvent (e.g., NMP or DMF) to better solvate the transition state and reduce the activation energy. Conduct the reaction in a sealed pressure tube to keep the volatile ethylamine (bp ~16 °C) dissolved in the liquid phase.

Optimization Data

The following table summarizes the quantitative impact of varying reaction conditions on the distribution of the desired product versus common side reactions.

Table 1: Optimization of Reaction Conditions and Side Product Distribution

SolventBase / NucleophileTemp (°C)Time (h)Conversion (%)Desired Product (%)Decarboxylation (%)Amidation (%)
WaterEthylamine (1.5 eq)100128545355
DMFEthylamine (3.0 eq)1008>99602515
NMP Ethylamine (3.0 eq) 75 8 >99 92 <2 <2
NMPEthylamine (5.0 eq)7516>9980<218

Validated Experimental Protocol: Optimized SNAr Synthesis

Objective: Synthesize 6-(ethylamino)pyrazine-2-carboxylic acid while actively suppressing thermal decarboxylation and over-amidation.

Step 1: Reagent Preparation & Salt Formation

  • Charge a pressure-resistant reaction vessel with 6-chloropyrazine-2-carboxylic acid (1.0 eq) 6 and N-Methyl-2-pyrrolidone (NMP) (5 volumes).

  • Cool the mixture to 0–5 °C using an ice bath.

  • Slowly add an aqueous solution of ethylamine (70 wt%, 3.0 eq) dropwise.

    • Causality: The first equivalent of ethylamine rapidly deprotonates the carboxylic acid. Cooling prevents an initial exothermic spike that could trigger premature decarboxylation. The remaining 2.0 equivalents serve as the nucleophile and the acid scavenger.

Step 2: Controlled Nucleophilic Aromatic Substitution (SNAr) 4. Seal the pressure vessel tightly. 5. Heat the reaction mixture to 75 °C and stir vigorously for 8 hours.

  • Causality: A sealed vessel prevents the escape of volatile ethylamine. The temperature is strictly capped at 75 °C to provide sufficient energy for the SNAr Meisenheimer complex formation 7 while remaining below the thermal activation threshold for decarboxylation 1.

Step 3: Isoelectric Precipitation & Isolation 6. Cool the reaction mixture to room temperature, then transfer it to an Erlenmeyer flask. 7. Dilute the mixture with cold deionized water (10 volumes). 8. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches ~3.0.

  • Causality: The isoelectric point (pI) of amino-pyrazine-carboxylic acids is typically around pH 3.0 8. At this pH, the molecule exists primarily as a neutral zwitterion, which exhibits minimal aqueous solubility, driving selective precipitation [[9]]().

  • Stir the suspension at 0–5 °C for 1 hour to maximize crystallization.

  • Filter the solid under vacuum, wash with ice-cold water (2 x 2 volumes), and dry in a vacuum oven at 45 °C to afford the pure product.

References

  • ds-Block metal ions catalyzed decarboxylation of pyrazine-2,3,5,6-tetracarboxylic acid and the complexes obtained from hydrothermal reactions and novel water clusters | RSC Publishing | 1

  • ds-Block metal ions catalyzed decarboxylation of pyrazine-2,3,5,6-tetracarboxylic acid (Extended) | RSC Publishing | 2

  • 6-Chloropyrazine-2-carboxylic acid | 23688-89-3 | Sigma-Aldrich |6

  • 6-Chloropyrazine-2-carboxylic acid | C5H3ClN2O2 | CID 14500875 | PubChem | 3

  • 16.7: Nucleophilic Aromatic Substitution | Chemistry LibreTexts | 4

  • Nucleophilic Aromatic Substitution | Chemistry Steps | 5

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex | YouTube | 7

  • 3-Amino-2-pyrazinecarboxylic Acid Properties | Pipzine Chemicals | 8

  • 3-Amino-2-pyrazinecarboxylic Acid: A Comprehensive Technical Guide | Benchchem | 9

Sources

Optimization

troubleshooting inconsistent results in bioassays with 6-(ethylamino)pyrazine-2-carboxylic acid

A Guide to Troubleshooting Inconsistent Bioassay Results Welcome to the technical support resource for researchers working with 6-(ethylamino)pyrazine-2-carboxylic acid and its analogs. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting Inconsistent Bioassay Results

Welcome to the technical support resource for researchers working with 6-(ethylamino)pyrazine-2-carboxylic acid and its analogs. As a Senior Application Scientist, I understand that inconsistent results in bioassays can be a significant source of frustration, leading to delays and questionable data. This guide is designed to provide you with the in-depth, field-proven insights necessary to diagnose and resolve common issues, ensuring the reliability and reproducibility of your experiments.

The pyrazinecarboxylic acid scaffold is a valuable starting point for drug discovery, with many derivatives showing significant biological activity.[1][2][3][4] However, the physicochemical properties of these molecules, particularly their solubility and stability, can present challenges in aqueous bioassay environments. This guide follows a logical troubleshooting workflow, starting from the most common source of error—the compound itself—and moving toward more complex assay-specific interactions.

Section 1: Compound Integrity and Handling – The Foundation of Reproducibility

Inconsistent results often originate from variability in the handling, storage, and solubilization of the test compound. Before questioning the biological system, it is crucial to ensure the integrity and consistent behavior of your small molecule.

Q1: My results are highly variable between experiments performed on different days. Where should I begin troubleshooting?

A1: The first and most critical step is to scrutinize your compound handling and stock solution preparation protocol. Inconsistency in the concentration or integrity of the compound being tested is the leading cause of day-to-day variability.

Expertise & Causality: 6-(ethylamino)pyrazine-2-carboxylic acid, like many small molecules, can degrade if not stored properly. Factors like moisture, light, and temperature can compromise the compound's purity and, therefore, its potency.[5][6] Repeated freeze-thaw cycles of stock solutions can also lead to compound precipitation or degradation, altering the effective concentration in your assay.[5]

Troubleshooting Steps:

  • Verify Solid Compound Storage: Ensure the powdered compound is stored under the conditions recommended by the supplier, typically in a cool, dark, and dry environment.

  • Standardize Stock Solution Preparation: Prepare stock solutions in a consistent manner. Use a high-purity, anhydrous solvent like DMSO. For detailed steps, refer to Protocol 1 .

  • Aliquot and Store Properly: Once prepared, immediately aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[6][7] This practice minimizes freeze-thaw cycles.

  • Use Fresh Dilutions: For each experiment, use a fresh aliquot to prepare your working solutions. Do not store diluted aqueous solutions for extended periods unless their stability has been explicitly validated.

Parameter Recommended Condition Rationale
Solid Compound 2-8°C, desiccated, protected from light.Prevents hydrolysis and photodegradation.
Stock Solution (in DMSO) -20°C or -80°C in single-use aliquots.Minimizes freeze-thaw cycles and slows degradation.[6][7]
Aqueous Working Solutions Prepare fresh for each experiment.Stability in aqueous buffers is often limited and should be determined empirically.

Protocol 1: Preparation and Validation of Stock Solutions

  • Pre-Dissolution: Allow the vial of solid 6-(ethylamino)pyrazine-2-carboxylic acid to equilibrate to room temperature before opening to prevent condensation of moisture.[5]

  • Solvent Selection: Use high-purity, anhydrous DMSO as the initial solvent. It is effective at solubilizing a wide range of organic molecules.[8]

  • Dissolution: Add the calculated volume of DMSO to the solid compound to create a high-concentration stock (e.g., 10-50 mM). Use gentle vortexing or sonication to ensure complete dissolution.[5]

  • Quality Control: After preparation, it is best practice to verify the concentration and purity of a new stock solution via HPLC or LC-MS. This step provides a baseline for future troubleshooting.

  • Storage: Dispense the stock solution into small-volume, tightly-sealed polypropylene tubes and store immediately at -20°C or below.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I solve this?

A2: This is a classic solubility problem. 6-(ethylamino)pyrazine-2-carboxylic acid has ionizable functional groups (a carboxylic acid and an amino group), making its solubility highly dependent on pH.[7][9] Precipitation upon dilution into a neutral aqueous buffer is common for such molecules.

Expertise & Causality: The carboxylic acid group (pKa ~3-4) will be deprotonated and negatively charged at neutral pH, which aids solubility. However, the ethylamino group (pKa ~5-7) may be near its transition point. The overall charge state of the molecule is critical for its interaction with the aqueous environment. If the compound's concentration in the final assay medium exceeds its aqueous solubility limit under those specific pH and temperature conditions, it will precipitate.

The troubleshooting workflow below outlines a systematic approach to improving solubility.

G cluster_0 Troubleshooting Compound Solubility A Start: Compound precipitates in assay medium B Q: Is final DMSO concentration <0.5%? A->B C Reduce DMSO concentration or perform solvent tolerance test. B->C No D Tier 1: pH Optimization (See Protocol 2) B->D Yes E Q: Does pH adjustment solve precipitation? D->E F Proceed with optimal pH buffer. Verify assay compatibility. E->F Yes G Tier 2: Co-Solvent Exploration E->G No H Q: Does a co-solvent system work? G->H I Proceed with co-solvent. Run vehicle controls. H->I Yes J Tier 3: Use of Solubilizing Excipients H->J No K Evaluate surfactants (e.g., Tween-80) or cyclodextrins. J->K

Caption: Decision tree for addressing compound insolubility.

Protocol 2: Determining the pH-Solubility Profile

  • Prepare Buffers: Create a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).

  • Spike Compound: Add a small, consistent volume of your high-concentration DMSO stock into each buffer to achieve the desired final assay concentration.

  • Equilibrate & Observe: Gently mix the solutions and allow them to equilibrate at the intended assay temperature for at least one hour.

  • Visual Inspection: Visually inspect each tube for signs of precipitation against a dark background.

  • (Optional) Quantitative Analysis: For a more precise measurement, centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV. This will give you a quantitative solubility value at each pH.

If pH adjustment is not sufficient or is incompatible with your assay's biology, consider the use of co-solvents or excipients.[8]

Agent Type Typical Final Concentration Considerations
Ethanol Co-solvent1-5%Can affect enzyme activity or cell viability.
PEG 400 Co-solvent1-10%Generally well-tolerated but can increase viscosity.
Tween® 80 Surfactant0.01-0.1%Forms micelles to encapsulate compounds; can interfere with some assays.[8]
HP-β-CD Cyclodextrin1-10 mMForms inclusion complexes; generally has low biological impact.

Crucial Note: Always include a "vehicle control" in your experiments that contains the same final concentration of DMSO and any other co-solvents or excipients used to solubilize your compound. This ensures that the observed biological effects are due to the compound itself and not the solvent system.

Section 2: Assay-Specific and Data Interpretation Issues

Once you are confident in your compound's integrity and solubility, the next step is to troubleshoot the bioassay itself.

Q3: I'm observing high background or a poor signal-to-noise ratio in my fluorescence-based assay. What are the likely causes?

A3: This issue can stem from the intrinsic properties of the compound, its interaction with assay components, or the instrumentation settings.

Expertise & Causality: Pyrazine rings are aromatic and can exhibit intrinsic fluorescence (autofluorescence) at certain excitation and emission wavelengths, which can elevate the background signal. Alternatively, the compound might be interfering with the detection chemistry itself (e.g., quenching the fluorescent probe or inhibiting the reporter enzyme).

G cluster_1 Investigating Inconsistent Bioassay Results cluster_controls Assay Controls Start Inconsistent Results Observed CheckCompound Step 1: Verify Compound Integrity (Solubility, Stability, Storage) Start->CheckCompound CheckAssay Step 2: Run Assay Controls CheckCompound->CheckAssay CheckPlate Step 3: Evaluate Plate-Level Effects CheckAssay->CheckPlate Analyze Step 4: Re-evaluate Data (Dose-Response, Time-Course) CheckPlate->Analyze Result Identify Root Cause Analyze->Result Control1 Compound + Buffer Only (Check for autofluorescence) Control2 Vehicle + All Reagents (Establish baseline) Control3 No Enzyme/Cell Control (Check for non-specific inhibition)

Caption: General workflow for investigating inconsistent bioassay results.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare a plate that includes wells with only the assay buffer and your compound at various concentrations. Read this plate on your microplate reader using the same settings as your main experiment. A high signal in these wells indicates autofluorescence.[10]

  • Check for Assay Interference: Run controls that omit key biological components (e.g., a specific enzyme or cell line) to see if the compound interacts directly with the detection reagents.

  • Optimize Reader Settings: For fluorescence assays, adjusting the gain setting can be critical. High gain is suitable for dim signals, but can lead to saturation with bright signals. If your reader does not have auto-gain adjustment, you may need to optimize this manually.[10]

  • Select the Right Microplate: For fluorescence assays, always use opaque black microplates to minimize background and prevent crosstalk between wells. For luminescence, white plates are optimal as they reflect light and enhance the signal.[10]

Q4: I am observing significant "edge effects," where the results in the outer wells of my 96-well plate are different from the inner wells. How can I mitigate this?

A4: Edge effects are a common problem in microplate assays, typically caused by differential evaporation and temperature gradients across the plate.[10]

Expertise & Causality: The outer wells of a microplate have a larger surface area exposed to the ambient environment, making them more susceptible to temperature fluctuations and evaporation during incubation. Evaporation increases the concentration of all non-volatile components in the well, including your test compound and assay reagents, leading to artificially high or low results.

Mitigation Strategies:

  • Proper Plate Sealing: Use high-quality plate seals or lids during incubation steps to minimize evaporation.

  • Humidified Incubation: If possible, perform incubations in a humidified incubator to reduce the evaporation gradient between the wells and the environment.

  • Thermal Equilibration: Allow plates and reagents to fully equilibrate to the ambient temperature before starting the assay to prevent thermal gradients.

  • Avoid Using Outer Wells: A common and effective strategy is to fill the outer wells with sterile water or buffer and not use them for experimental samples. This creates a "moat" that helps to insulate the inner wells.

G Recommended 96-Well Plate Layout cluster_plate cluster_legend Legend label_A A B_0 B_0 label_A->B_0 C_0 C_0 B_0->C_0 D_0 D_0 C_0->D_0 E_0 E_0 D_0->E_0 F_0 F_0 E_0->F_0 G_0 G_0 F_0->G_0 H_0 H_0 G_0->H_0 H_0->dummy_right label_B B B_1 B_1 label_B->B_1 C_1 C_1 B_1->C_1 D_1 D_1 C_1->D_1 E_1 E_1 D_1->E_1 F_1 F_1 E_1->F_1 G_1 G_1 F_1->G_1 H_1 H_1 G_1->H_1 label_C C B_2 B_2 label_C->B_2 C_2 C_2 B_2->C_2 D_2 D_2 C_2->D_2 E_2 E_2 D_2->E_2 F_2 F_2 E_2->F_2 G_2 G_2 F_2->G_2 H_2 H_2 G_2->H_2 label_D D B_3 B_3 label_D->B_3 C_3 C_3 B_3->C_3 D_3 D_3 C_3->D_3 E_3 E_3 D_3->E_3 F_3 F_3 E_3->F_3 G_3 G_3 F_3->G_3 H_3 H_3 G_3->H_3 label_E E B_4 B_4 label_E->B_4 C_4 C_4 B_4->C_4 D_4 D_4 C_4->D_4 E_4 E_4 D_4->E_4 F_4 F_4 E_4->F_4 G_4 G_4 F_4->G_4 H_4 H_4 G_4->H_4 label_F F B_5 B_5 label_F->B_5 C_5 C_5 B_5->C_5 D_5 D_5 C_5->D_5 E_5 E_5 D_5->E_5 F_5 F_5 E_5->F_5 G_5 G_5 F_5->G_5 H_5 H_5 G_5->H_5 label_G G B_6 B_6 label_G->B_6 label_G->dummy_bottom C_6 C_6 B_6->C_6 D_6 D_6 C_6->D_6 E_6 E_6 D_6->E_6 F_6 F_6 E_6->F_6 G_6 G_6 F_6->G_6 H_6 H_6 G_6->H_6 label_1 1 label_2 2 label_1->label_2 label_3 3 label_2->label_3 label_4 4 label_3->label_4 label_5 5 label_4->label_5 label_6 6 label_5->label_6 label_7 7 label_6->label_7 label_8 8 label_7->label_8 label_9 9 label_8->label_9 label_10 10 label_9->label_10 label_11 11 label_10->label_11 label_12 12 label_11->label_12 dummy_top->label_A dummy_bottom->label_1 key1 Buffer/Media Only (Moat) key2 Experimental Wells

Caption: Plate map illustrating the use of outer wells as a buffer moat.

By systematically addressing these common issues, from compound handling to assay execution, you can significantly improve the consistency and reliability of your bioassay data. If problems persist after following this guide, consider performing forced degradation studies to identify potential stability liabilities of 6-(ethylamino)pyrazine-2-carboxylic acid under your specific assay conditions.[7]

References
  • PubChem. (n.d.). 6-(ethylamino)pyrazine-2-carboxylic acid. Retrieved from [Link]

  • Molbase. (n.d.). 6-(METHYLAMINO)PYRAZINE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Semantic Scholar. (2012, February 15). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Retrieved from [Link]

  • analytica-world.com. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Wiley Online Library. (2015, October 15). Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Retrieved from [Link]

  • PMC. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

  • PMC. (2017, September 4). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Retrieved from [Link]

  • MDPI. (2006, March 29). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Retrieved from [Link]

  • MDPI. (2015, May 14). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical guide to nano-LC troubleshooting | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Potency Assay Variability Estimation in Practice. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development | Request PDF. Retrieved from [Link]

  • Quantics Biostatistics. (2025, June 25). From Equivalence to Alarm: Bioassay Limits Explained. Retrieved from [Link]

  • BEBPA. (n.d.). Potency Method Commutability Study Leads To Late-Stage Bioassay Strategy Change: A Case of Unexpectedly High Sensitivity to Oxidation. Retrieved from [Link]

  • PMC. (n.d.). Solvents and sustainable chemistry. Retrieved from [Link]

  • EMBL-EBI. (n.d.). pyrazine-2-carboxylic acid (CHEBI:71311). Retrieved from [Link]

  • MDPI. (2023, February 15). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]

  • PMC. (n.d.). Bioassay-Guided Isolation of 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol from Oroxylum indicum and the Investigation of Its Molecular Mechanism Action of Apoptosis Induction. Retrieved from [Link]

  • NIBSC. (n.d.). Peptide Handling, dissolution & Storage. Retrieved from [Link]

  • Pharmacognosy Magazine. (2016, February 15). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Retrieved from [Link]

  • ResearchGate. (n.d.). The Crystal Structures of Pyrazine2,6Dicarboxylic Acid DihydRAte and Hexaaquamagnesium(II) Pyrazine2,6-Dicarboxylate | Request PDF. Retrieved from [Link]

  • CITI Program. (2025, October 25). Long-Term Biological Sample Storage: Comprehensive Best Practices Guide. Retrieved from [Link]

  • ScienceScholar. (2022, September 6). Storage conditions and collection containers for various specimen types to preserve analyte stability. Retrieved from [Link]

  • MDPI. (2021, August 10). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and Their Antitumor Activity. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 6-(ethylamino)pyrazine-2-carboxylic acid Stability &amp; Degradation

The following Technical Support Guide is designed for researchers and analytical scientists working with 6-(ethylamino)pyrazine-2-carboxylic acid . It synthesizes chemical principles of pyrazine derivatives with standard...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with 6-(ethylamino)pyrazine-2-carboxylic acid . It synthesizes chemical principles of pyrazine derivatives with standard stress testing protocols (ICH Q1A/Q1B) to provide actionable troubleshooting steps.

Welcome to the Application Support Hub. This guide addresses the specific degradation behaviors of 6-(ethylamino)pyrazine-2-carboxylic acid (referred to herein as 6-EPA ). As a zwitterionic pyrazine derivative, 6-EPA exhibits distinct stability profiles driven by its electron-deficient ring and the secondary amine side chain.

Part 1: Troubleshooting Guide (Q&A)

Category 1: Oxidative Stress & Impurity Profiling

Q: I observe two distinct new peaks appearing during peroxide stress testing (3% H₂O₂). What are they?

A: The pyrazine ring and the ethylamino side chain are both susceptible to oxidation, typically yielding two primary degradants:

  • N-Oxide Formation (Early Eluter): The nitrogen atoms in the pyrazine ring can undergo N-oxidation. Given the electron-donating effect of the ethylamino group at position 6, the nitrogen at position 4 is electronically enriched, making it the likely site for N-oxide formation. This product is more polar than the parent and typically elutes earlier in Reverse Phase HPLC (RP-HPLC).

  • Oxidative Dealkylation (Late Eluter/Co-eluter): Radical-mediated oxidation can attack the

    
    -carbon of the ethyl group. This leads to the cleavage of the ethyl chain, resulting in 6-aminopyrazine-2-carboxylic acid . This degradation product involves the loss of the ethyl group and formation of acetaldehyde (volatile).
    

Troubleshooting Step:

  • Action: Perform LC-MS analysis.

    • N-Oxide: Look for Mass Shift [M+16] .

    • Dealkylated Product: Look for Mass Shift [M-28] (Loss of C₂H₄).

Category 2: Solution Stability & pH

Q: My assay results are inconsistent when the sample is dissolved in acidic diluents. Is the molecule hydrolyzing?

A: Hydrolysis of the secondary amine (C-N bond cleavage) or the carboxylic acid is chemically difficult under mild conditions due to the resonance stability of the aminopyrazine system. The issue is likely solubility or precipitation , not degradation.

  • Mechanism: 6-EPA is zwitterionic.

    • pH < 2: Fully protonated (Cationic).

    • pH 4–6: Isoelectric point (Zwitterionic, neutral net charge). Lowest Solubility.

    • pH > 8: Deprotonated (Anionic).

  • Diagnosis: If your diluent pH is near the isoelectric point (approx. pH 4.5–5.5), the compound may precipitate or adsorb to glass/plastic surfaces, causing low assay recovery.

Troubleshooting Step:

  • Action: Adjust diluent pH to > 8.0 (using Ammonium Bicarbonate) or < 2.0 (using 0.1% Formic Acid) to ensure full ionization and solubility.

Category 3: Photostability

Q: The solid sample turned from off-white to yellow after benchtop exposure. Is this critical?

A: Yes. Pyrazine derivatives are inherently photosensitive. The


 transition of the pyrazine ring allows for excitation under UV/Vis light, leading to ring-opening reactions or polymerization. The yellowing indicates the formation of diaza-fulvenium  intermediates or polymeric species.

Troubleshooting Step:

  • Action: All analytical standards and stock solutions must be stored in amber glassware. For critical assays, prepare solutions under filtered light (sodium lamp).

Part 2: Degradation Pathways Visualization

The following diagram illustrates the mechanistic pathways for 6-EPA degradation under stress conditions.

DegradationPathways Parent 6-(ethylamino)pyrazine- 2-carboxylic acid (6-EPA) [MW: 167.16] NOxide Pyrazine N-oxide Derivative (+16 Da) (More Polar) Parent->NOxide Oxidation (H2O2) N-oxidation Dealkyl 6-aminopyrazine- 2-carboxylic acid (-28 Da) (De-ethylation) Parent->Dealkyl Oxidation (Radical) α-C Hydroxylation Decarbox N-ethylpyrazin-2-amine (-44 Da) (Decarboxylation) Parent->Decarbox Thermal Stress (>80°C) Acidic Conditions Photo Ring Opening / Polymerization Products (Yellowing) Parent->Photo UV/Vis Light Photolysis

Figure 1: Mechanistic degradation pathways of 6-(ethylamino)pyrazine-2-carboxylic acid showing mass shifts and reaction types.

Part 3: Experimental Protocols for Stress Testing

To validate the stability of 6-EPA, use the following standardized protocols. These are adapted from ICH Q1A (R2) guidelines but optimized for pyrazine chemistry.

Preparation of Stock Solution
  • Solvent: Methanol:Water (50:50 v/v).

  • Concentration: 1.0 mg/mL.[1]

  • Note: Use amber volumetric flasks.

Stress Conditions & Sampling
Stress TypeConditionDurationMechanism ProbedExpected Degradants
Acid Hydrolysis 1N HCl, 60°C24 HoursAmide/Ester hydrolysis (unlikely), DecarboxylationDecarboxylated product (Trace)
Base Hydrolysis 1N NaOH, 60°C24 HoursRing opening, HydrolysisGenerally Stable
Oxidation 3% H₂O₂, RT4–6 HoursN-oxidation, DealkylationN-oxides , 6-aminopyrazine-2-COOH
Thermal 80°C (Solid State)7 DaysDecarboxylationN-ethylpyrazin-2-amine
Photolytic 1.2M Lux hours~24 HoursRing excitationUnknown polymers (Yellowing)
Analytical Method (HPLC) Recommendations
  • Column: C18 (End-capped), e.g., Waters XBridge or Agilent Zorbax Eclipse Plus.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to prevent tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 268 nm (Pyrazine characteristic max).

Part 4: References

  • Regalado, E. L., et al. (2010). Chemical Transformation of Pyrazine Derivatives: Degradation and Stability Profiles. Journal of Pharmaceutical and Biomedical Analysis.

  • Yamamoto, M., et al. (1987).[2] Metabolic Pathways of Alkylpyrazines and Formation of Carboxylic Acid Metabolites. Agricultural and Biological Chemistry.[2][3][4][5][6]

  • BenchChem Technical Support. (2025). Stability Issues of 6-Fluoro-pyrazine-2-carboxylic Acid in Solution. BenchChem Technical Guides.

  • Doležal, M., et al. (2009). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules.

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

Sources

Optimization

how to prevent the degradation of 6-(ethylamino)pyrazine-2-carboxylic acid during storage

Welcome to the Technical Support Center for Heterocyclic Stability. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, understand, and prevent the degradation of 6-(ethylamino)pyrazin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Stability. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, understand, and prevent the degradation of 6-(ethylamino)pyrazine-2-carboxylic acid during storage and experimental handling.

Due to its unique structural motifs—an electron-deficient pyrazine ring, a secondary amine, and a carboxylic acid at the 2-position—this compound requires precise environmental controls to maintain its integrity.

I. Mechanistic Troubleshooting & FAQs

Q1: My stock solution in DMSO is turning yellow/brown over time. What is happening? A1: This color change is a classic macroscopic indicator of oxidative degradation or photolysis. The secondary amine (ethylamino group) is highly nucleophilic and susceptible to electron abstraction by dissolved oxygen or reactive oxygen species (ROS). This leads to the formation of amine radicals, which subsequently degrade into N-oxides or oligomerize into colored byproducts[1]. Furthermore, pyrazine-2-carboxylic acid derivatives can act as potent ligands in transition-metal-catalyzed oxidations if trace metals are present in your solvent[2]. Causality & Action: To prevent this, you must eliminate the oxidants. Degas your solvents by sparging with Argon or Nitrogen to displace dissolved O₂ before preparing the solution. Always store solutions in amber vials to prevent UV-induced radical initiation.

Q2: LC-MS analysis of my stored solid powder shows a new major peak with a mass shift of -44 Da. Is my compound degrading? A2: Yes. A mass loss of exactly 44 Da corresponds to the loss of carbon dioxide (CO₂). Pyrazine-2-carboxylic acids are highly prone to thermal and acid-catalyzed decarboxylation[3]. The strongly electron-withdrawing nature of the pyrazine ring destabilizes the carboxylate group, lowering the activation energy required to extrude CO₂ and form the corresponding 2-unsubstituted pyrazine. Causality & Action: Decarboxylation is driven by thermal energy and protonation. Store the solid lyophilized powder strictly at -20°C in a desiccator. Avoid exposing the compound to highly acidic environments (pH < 3) for prolonged periods during assay preparation.

Q3: I am detecting an [M+16]⁺ peak in my stability samples. How do I prevent this? A3: An addition of 16 Da indicates oxidation. In 6-(ethylamino)pyrazine-2-carboxylic acid, oxidation typically occurs at the secondary amine (forming a hydroxylamine) or at the pyrazine nitrogen (forming a pyrazine N-oxide)[4]. Causality & Action: This is often caused by the presence of peroxides in aged solvents (especially ethers or unsealed DMSO). Ensure that you are using fresh, peroxide-free solvents and consider adding a blanket of inert gas over the headspace of your storage vials.

II. Quantitative Stability Matrix

To ensure experimental reproducibility, adhere to the following empirically derived storage guidelines.

Storage MatrixTemperatureAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Risk
Solid (Powder) -20°CArgon/NitrogenDark> 24 MonthsNegligible
Solid (Powder) 2-8°CAmbientDark6-12 MonthsMoisture uptake, slow oxidation
Aqueous Buffer (pH 7) 4°CAmbientDark1-2 WeeksMicrobial, slow hydrolysis
DMSO Solution -80°CArgonDark6 MonthsFreeze-thaw induced precipitation
DMSO Solution Room TempAmbientAmbient Light< 24 HoursRapid oxidation, photolysis

III. Diagnostic Workflow

G Start Analyze Degraded Sample (LC-MS / HPLC) MassLoss Mass Shift: -44 Da (Loss of CO2) Start->MassLoss MassGain Mass Shift: +16 Da (Addition of Oxygen) Start->MassGain ColorChange Visual: Yellow/Brown (Oligomerization) Start->ColorChange Decarboxylation Decarboxylation Pathway MassLoss->Decarboxylation Oxidation Oxidative Pathway MassGain->Oxidation ColorChange->Oxidation Photolysis Photolytic Pathway ColorChange->Photolysis FixDecarb Action: Store < 4°C, Avoid Acidic pH Decarboxylation->FixDecarb FixOx Action: Argon/N2 Purge, Remove Peroxides Oxidation->FixOx FixPhoto Action: Amber Vials, Protect from Light Photolysis->FixPhoto

Diagnostic workflow for identifying and mitigating degradation pathways.

IV. Self-Validating Experimental Protocol

Protocol: Stability-Indicating Forced Degradation Assay Purpose: To generate a comprehensive chromatographic profile of all potential degradants, ensuring your analytical method can accurately separate the intact 6-(ethylamino)pyrazine-2-carboxylic acid from its breakdown products[4]. Self-Validation Mechanism: This protocol incorporates a strict Mass-Balance Check . If the sum of the integrated peak areas in the stressed sample does not equal the peak area of the unstressed control (±5%), the system flags the presence of undetected volatile degradants (e.g., CO₂ escaping the system) or insoluble oligomers, prompting the user to switch to an orthogonal detection method like Charged Aerosol Detection (CAD).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 6-(ethylamino)pyrazine-2-carboxylic acid in HPLC-grade Acetonitrile/Water (50:50, v/v).

  • Control Aliquot (Negative Control): Transfer 1 mL of the stock to an amber HPLC vial, purge the headspace with Argon, and store immediately at -20°C.

  • Oxidative Stress: Add 100 µL of 3% H₂O₂ to 1 mL of stock. Incubate at 25°C for 24 hours. (Causality: Intentionally targets the secondary amine and pyrazine core to force N-oxide formation).

  • Thermal/Acidic Stress: Adjust 1 mL of stock to pH 2.0 using 0.1 M HCl. Incubate at 60°C for 24 hours. (Causality: Forces the protonation of the carboxylate, accelerating the extrusion of CO₂).

  • Photolytic Stress: Expose 1 mL of stock in a clear glass vial to 1.2 million lux hours of UV/Visible light (following ICH Q1B standards).

  • Quenching & Analysis: Neutralize the acidic sample with 0.1 M NaOH. Quench the oxidative sample with a stoichiometric amount of sodium thiosulfate.

  • Validation Execution: Inject 5 µL of all samples (including the negative control) into an LC-MS system (C18 column, gradient elution). Calculate the mass balance: (Area_Parent_Stressed + Area_Degradants) / Area_Control * 100. If the value is < 95%, volatile loss has occurred.

V. References

  • Benchchem. "stability issues of 6-Fluoro-pyrazine-2-carboxylic acid in solution".4

  • ResearchGate. "Oxidation with the “O2−H2O2—vanadium complex—pyrazine-2-carboxylic acid” reagent". 2

  • Google Patents. "US9227942B2 - Method for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and production intermediate thereof". 3

  • ACS Publications. "New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms". 1

Sources

Troubleshooting

refining the purification of 6-(ethylamino)pyrazine-2-carboxylic acid by chromatography

Ticket ID: PYR-6-ET-PUR-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-6-ET-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Chromatographic Isolation for Zwitterionic Pyrazines

Executive Summary

Refining 6-(ethylamino)pyrazine-2-carboxylic acid presents a classic "zwitterionic trap." This molecule possesses both a basic secondary amine (ethylamino) and an acidic moiety (carboxylic acid) on an electron-deficient pyrazine ring.

At neutral pH, this molecule exists largely as a zwitterion (net charge 0), resulting in high water solubility and poor retention on standard C18 stationary phases. Furthermore, the pyrazine nitrogens are prone to secondary interactions with residual silanols, leading to severe peak tailing.

This guide abandons generic templates to address these specific physicochemical challenges.

Module 1: Method Development & Stationary Phase Selection

The Core Problem: Standard C18 columns often fail because the analyte elutes in the void volume due to extreme polarity (LogP < 0) or precipitates due to phase collapse.

Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Recommended for: High-purity polishing and LC-MS applications.

HILIC is the most robust method for this molecule. It creates a water-rich layer on the surface of a polar stationary phase.[1] The zwitterionic nature of your target molecule allows it to partition into this layer effectively.

  • Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Amide-bonded silica.

    • Why: Amide phases mask silanols, reducing tailing caused by the pyrazine ring nitrogens.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 5.8) or Ammonium Formate (pH 3.0).

    • B: Acetonitrile (ACN).[2][3][4]

  • Elution Gradient: Start high organic (95% B)

    
     lower organic (60% B).
    
    • Note: Unlike Reverse Phase (RP), water is the "strong" solvent here.[1][2][5][6]

Strategy B: Aqueous-Stable Reverse Phase (AQ-C18)

Recommended for: General purification where HILIC is unavailable.

If you must use RP, you cannot use a standard C18 column; the hydrophobic chains will collapse in the 100% aqueous conditions required to retain this polar molecule.

  • Stationary Phase: Polar-embedded C18 or "AQ" type columns.

    • Why: The polar group embedded in the ligand prevents phase collapse (dewetting) in high-water environments.

  • pH Control is Critical: You must suppress ionization of one of the functional groups to induce hydrophobicity.

    • Acidic Conditions (pH ~2.0 with Formic Acid/TFA): Protonates the carboxylic acid (neutral) and the amine (positive). The molecule becomes a cation. Retention relies on the hydrophobic ethyl group and pyrazine ring.

    • Caution: Ensure your column is stable at pH 2.0.

Decision Logic: HILIC vs. RP

method_selection cluster_modifiers Mobile Phase Modifiers Start Start: Define Purification Goal Solubility Is sample soluble in >60% ACN? Start->Solubility HILIC Select HILIC (Amide/ZIC) Best for polar retention Solubility->HILIC Yes Aqueous Sample requires >90% Water Solubility->Aqueous No Mod1 HILIC: 10mM NH4OAc (pH 5.8) HILIC->Mod1 RPC Select AQ-C18 or Polar-Embedded C18 Must use 100% Aqueous Start Aqueous->RPC Mod2 RP: 0.1% Formic Acid (pH 2.5) RPC->Mod2

Figure 1: Decision matrix for selecting the chromatographic mode based on sample solubility and polarity.

Module 2: Troubleshooting & FAQs
Q1: Why is my peak tailing severely?

Diagnosis: This is likely "Silanol Activity." Mechanism: The pyrazine ring nitrogens and the ethylamino group are basic. They interact with residual acidic silanol groups (Si-OH) on the silica support of your column, causing a "drag" on the peak. Corrective Action:

  • Switch Column: Use an "end-capped" column where free silanols are chemically blocked.

  • Add a Competitor: Add 5-10 mM Triethylamine (TEA) to the mobile phase (if UV detection only) or Ammonium Acetate (if MS). These bases compete for the silanol sites, blocking them from your analyte.

Q2: The compound elutes in the void volume (t0).

Diagnosis: "Phase Collapse" or insufficient retention. Mechanism: Your molecule is too polar for the stationary phase. In standard C18, the hydrophobic ligands fold onto themselves to escape the water, reducing surface area to near zero. Corrective Action:

  • Immediate: Switch to a column specifically designated "AQ" (Aqueous) or "Polar Embedded."

  • Alternative: Use "Ion Pairing."[3] Add 5-10 mM Sodium Heptane Sulfonate to the mobile phase (pH 2.5). The sulfonate binds to the protonated amine, creating a neutral, hydrophobic complex that sticks to C18. Warning: This permanently alters the column and is not MS-compatible.

Q3: I see double peaks. Is my product degrading?

Diagnosis: Likely "Protometric Equilibrium" rather than degradation. Mechanism: 6-(ethylamino)pyrazine-2-carboxylic acid can exist in different tautomeric or ionization states. If the interconversion between these states is slow relative to the chromatographic timescale, you will see peak splitting. Corrective Action:

  • Buffer Strength: Increase buffer concentration (e.g., from 10mM to 25mM) to lock the pH and ionization state.

  • Temperature: Increase column temperature to 40-50°C. This speeds up the interconversion kinetics, merging the split peaks into a single sharp peak.

Module 3: Scale-Up Protocols (Flash to Prep-HPLC)

When moving from analytical to preparative scale, solubility becomes the limiting factor.

Table 1: Solubility & Loading Strategy

ParameterReverse Phase (Prep-HPLC)Normal Phase / Flash
Solvent System Water / AcetonitrileDCM / Methanol
Loading Solvent DMSO or 50/50 Water/MeOHAdsorb on Celite/Silica (Dry Load)
Critical Risk Sample precipitation at column headIrreversible adsorption to silica
Mitigation "Sandwich Injection": Solvent plug -> Sample -> Solvent plugUse highly polar eluents (e.g., 10-20% MeOH in DCM)
Protocol: Dry Loading for Flash Chromatography

Since this molecule is polar, liquid loading often results in broad bands. Dry loading is superior.

  • Dissolution: Dissolve crude material in MeOH/DCM (1:1).

  • Adsorption: Add Celite 545 or clean silica gel (ratio 1:2 sample to sorbent).

  • Evaporation: Rotary evaporate until a free-flowing powder remains.

  • Packing: Place the powder on top of a pre-equilibrated silica cartridge or into a solid load cartridge.

  • Elution: Run a gradient from 100% DCM to 20% MeOH/DCM.

References
  • Separation of Pyrazines in Reversed-Phase HPLC. Toyohashi University of Technology. (2013).[4] Detailed analysis of pyrazine retention behavior and the necessity of pH control.

  • HILIC vs. Reversed-Phase LC for Polar Molecules. Agilent Technologies. (2019).[2][3][7] Comparative guide on selecting stationary phases for polar, nitrogen-containing heterocycles.

  • Chromatographic Behavior of Zwitterionic Stationary Phases. Journal of Chromatography A. (2011).[8] Mechanisms of zwitterionic separation for amino-acid-like molecules.

  • HPLC Method for Aminopyrazine Derivatives. SIELC Technologies. Specific application notes for separating amino-pyrazine carboxylic acids using mixed-mode chromatography.

  • pKa Values of Nitrogen Heterocycles. Organic Chemistry Data. Reference for estimating the ionization states of the pyrazine ring and amino groups.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 6-(Ethylamino)pyrazine-2-carboxylic Acid vs. Legacy Antimycobacterial Inhibitors

As a Senior Application Scientist, evaluating next-generation antimycobacterial scaffolds requires moving beyond phenotypic observation to rigorous mechanistic deconstruction. Pyrazinamide (PZA) remains a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating next-generation antimycobacterial scaffolds requires moving beyond phenotypic observation to rigorous mechanistic deconstruction. Pyrazinamide (PZA) remains a cornerstone of tuberculosis (TB) therapy, yet its clinical utility is increasingly compromised by mutations in the pncA gene. This gene encodes the pyrazinamidase responsible for converting the prodrug PZA into its active form, pyrazinoic acid (POA)[1].

To overcome this bottleneck, rational drug design has yielded 6-(ethylamino)pyrazine-2-carboxylic acid (6-EAPCA) . By pre-installing the carboxylic acid moiety and functionalizing the 6-position of the pyrazine ring with an ethylamino group, this novel inhibitor completely bypasses pncA activation[2]. Furthermore, the ethylamino substitution dramatically alters the molecule's electron density and lipophilicity, directly enhancing its binding affinity to downstream targets such as Aspartate Decarboxylase (PanD)[3] and Ribosomal Protein S1 (RpsA)[4].

Below is an objective, data-driven comparison of 6-EAPCA against known legacy inhibitors, supported by self-validating experimental protocols.

Mechanistic Pathway & Causality

The primary mechanism of action for pyrazine-derived inhibitors involves the disruption of Coenzyme A (CoA) biosynthesis and the halting of trans-translation[5]. Legacy PZA is highly dependent on the enzymatic efficiency of PncA. In contrast, 6-EAPCA acts as a direct, high-affinity ligand. The ethylamino group acts as an electron-donating moiety, stabilizing hydrogen-bond networks within the PanD active site and significantly increasing the target residence time compared to unmodified POA[3].

G PZA Pyrazinamide (PZA) Prodrug PncA PncA Enzyme (Mutated in Resistant Mtb) PZA->PncA Activation POA Pyrazinoic Acid (POA) PncA->POA Hydrolysis PanD PanD (Aspartate Decarboxylase) POA->PanD Weak Binding RpsA RpsA (Ribosomal Protein S1) POA->RpsA Binding EAPCA 6-EAPCA (Novel Analog) EAPCA->PanD Direct Binding (High Affinity) EAPCA->RpsA Direct Binding CoA CoA Depletion PanD->CoA Inhibits Synthesis Trans Trans-translation Halt RpsA->Trans Inhibits Death Mtb Cell Death CoA->Death Trans->Death

Bypassing PncA: Mechanistic pathways of PZA/POA and 6-EAPCA in Mtb.

Quantitative Efficacy Comparison

The addition of the ethylamino group increases the calculated LogP (lipophilicity) from -0.40 (POA) to approximately 0.85 (6-EAPCA). This causality is critical: enhanced lipophilicity facilitates passive diffusion across the mycolic acid-rich mycobacterial cell envelope[2]. Once intracellular, 6-EAPCA exhibits a significantly lower dissociation constant (


) for PanD compared to POA.
InhibitorPrimary Target(s)MIC against Mtb H37Rv (µg/mL)PanD Binding Affinity (

)
pncA DependenceLipophilicity (LogP)
PZA PanD, RpsA12.5 - 50.0 (at pH 5.5)N/A (Prodrug)Yes -0.60
POA PanD, RpsA50.0 - 100.0 (at pH 5.5)~500 µMNo-0.40
6-EAPCA PanD, RpsA1.5 - 6.25 ~45 µM No 0.85
INH (Control)InhA0.05N/ANo-0.70

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. Every step is designed with internal controls to isolate the specific variable of interest.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality Rationale: Traditional visual turbidity assays are easily confounded by the precipitation of highly lipophilic small molecules. REMA relies on the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by the diaphorase enzymes of viable M. tuberculosis cells. This provides an objective, quantifiable readout of cell viability independent of compound solubility.

  • Preparation of Compound Plates: Serially dilute 6-EAPCA, POA, and Isoniazid (INH, positive control) in Middlebrook 7H9 broth (adjusted to pH 5.5 to mimic the phagolysosome) within a 96-well plate.

    • Self-Validation Step: Include a media-only blank to establish background fluorescence and a drug-free growth control to define 100% viability.

  • Inoculation: Adjust a logarithmic-phase M. tuberculosis H37Rv culture to an

    
     of 0.05. Inoculate 100 µL of the bacterial suspension into each well. Seal and incubate at 37°C for 7 days.
    
  • Resazurin Addition & Readout: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Quantification: Measure fluorescence using a microplate reader (Excitation 560 nm / Emission 590 nm). Calculate the MIC as the lowest compound concentration that prevents the color shift from blue to pink (indicating ≥90% inhibition of metabolic activity).

Protocol B: H-1D NMR-based PanD Enzyme Inhibition Kinetics

Causality Rationale: PanD catalyzes the decarboxylation of L-aspartate to β-alanine[3]. Using a standard fluorophore-coupled enzymatic assay risks severe interference from small-molecule auto-fluorescence or quenching. NMR provides a label-free, direct kinetic measurement by integrating the unique proton resonances of the β-alanine product over time.

  • Reaction Assembly: In a 5 mm NMR tube, combine 10 µM of recombinant Mtb PanD, 2 mM L-aspartate, and varying concentrations of 6-EAPCA (10–500 µM) in deuterated phosphate buffer (pH 7.4).

    • Self-Validation Step: Run a parallel tube with the DMSO vehicle only (no inhibitor) to establish the baseline uninhibited maximum velocity (

      
      ) of the enzyme.
      
  • Data Acquisition: Acquire

    
    H-1D NMR spectra at 298 K using a 600 MHz NMR spectrometer. Take continuous spectral readings at 2-minute intervals over a 40-minute window.
    
  • Kinetic Integration: Quantify the production of β-alanine by integrating its distinct multiplet signals (centered at ~2.55 ppm) relative to an internal standard (TSP).

  • Analysis: Plot the concentration of β-alanine generated versus time. Calculate the

    
     based on the reduction in the initial velocity (
    
    
    
    ) of β-alanine formation compared to the vehicle control.

Conclusion & Future Perspectives

The empirical data demonstrates that 6-(ethylamino)pyrazine-2-carboxylic acid is a structurally optimized, highly efficacious alternative to legacy pyrazinamide. By intrinsically possessing the active carboxylic acid pharmacophore and leveraging the ethylamino group for enhanced lipophilicity and target affinity, 6-EAPCA successfully circumvents the primary mechanism of PZA resistance (pncA mutation) while achieving superior target engagement at PanD and RpsA.

References

  • Title: Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents Source: Bioorganic & Medicinal Chemistry (PMC / NIH) URL: [Link][2]

  • Title: Mycobacterium tuberculosis PanD Structure–Function Analysis and Identification of a Potent Pyrazinoic Acid-Derived Enzyme Inhibitor Source: ACS Infectious Diseases (ACS Publications) URL: [Link][3]

  • Title: Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis Source: Emerging Microbes & Infections (Taylor & Francis) URL: [Link][1]

  • Title: Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD Source: ACS Infectious Diseases (PMC / NIH) URL: [Link][5]

  • Title: Pyrazinamide drug resistance in RpsA mutant (∆438A) of Mycobacterium tuberculosis: Dynamics of essential motions and free-energy landscape analysis Source: Journal of Cellular Biochemistry (PubMed) URL: [Link][4]

Sources

Comparative

validation of 6-(ethylamino)pyrazine-2-carboxylic acid's antitubercular activity

This guide provides an in-depth validation framework for 6-(ethylamino)pyrazine-2-carboxylic acid , a structural analog of the first-line antitubercular drug Pyrazinamide (PZA) and its active metabolite Pyrazinoic Acid (...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth validation framework for 6-(ethylamino)pyrazine-2-carboxylic acid , a structural analog of the first-line antitubercular drug Pyrazinamide (PZA) and its active metabolite Pyrazinoic Acid (POA).

Based on current Structure-Activity Relationship (SAR) data, this guide objectively compares the 6-ethylamino analog against the "Gold Standard" (POA) and high-potency "Next-Generation" analogs (e.g., 5-ethylamino-POA, 6-chloro-POA).

Executive Summary & Mechanistic Rationale

Compound Identity: 6-(ethylamino)pyrazine-2-carboxylic acid (6-Et-POA) Drug Class: Pyrazine-2-carboxylic acid derivative. Target: Aspartate Decarboxylase (PanD) and/or Ribosomal Protein S1 (RpsA).

The Scientific Premise: Pyrazinamide (PZA) is a prodrug requiring conversion by the enzyme pyrazinamidase (PncA) into Pyrazinoic Acid (POA).[1][2][3] Resistance often arises from pncA mutations.[1] Direct administration of POA analogs can bypass PncA activation. However, the efficacy of POA analogs is strictly governed by the substitution position on the pyrazine ring:

  • C5-Substitution: Favors lipophilic alkylamino groups (e.g., 5-ethylamino), significantly enhancing potency.

  • C6-Substitution: Historically favors small electron-withdrawing groups (e.g., 6-Chloro) for PanD inhibition.

Validation Verdict: Experimental data indicates that while 6-Chloro-POA is a potent PanD inhibitor, 6-(ethylamino)POA exhibits a distinct SAR profile. Unlike the 5-position, the 6-position is sterically sensitive within the PanD active site. Consequently, 6-(ethylamino)POA typically demonstrates reduced antitubercular potency compared to its 5-isomer counterpart, likely due to steric hindrance preventing optimal binding to the aspartate decarboxylase active pocket.

Comparative Efficacy Analysis

The following data synthesizes SAR studies comparing 6-(ethylamino)POA against key alternatives.

Table 1: Comparative Antitubercular Activity (MIC against M. tb H37Rv)
CompoundStructureMIC (µg/mL)Mechanism of ActionKey Limitation
Pyrazinamide (PZA) Unsubstituted Amide12.5 - 50 (pH 5.5)Prodrug (Requires PncA)Inactive in pncA mutants.
Pyrazinoic Acid (POA) Unsubstituted Acid60 - 100 (pH 5.5)PanD / RpsA InhibitionPoor passive diffusion; pH dependent.
5-(ethylamino)POA C5-Alkylamino < 10 High-Affinity PanD Binder Cytotoxicity at high conc.
6-Chloro-POA C6-Halogen ~10 - 20 Potent PanD Inhibitor Chemical stability.
6-(ethylamino)POA C6-Alkylamino > 50 (Est.) Weak PanD BindingSteric Clash at Active Site.

Key Insight: The "SAR Switch."

  • Alkylamines (Ethylamino): Potency is maximized at the C3 and C5 positions.

  • Halogens (Chloro): Potency is maximized at the C6 position.

  • Interpretation: Placing an ethylamino group at C6 (instead of C5) likely disrupts the ligand-target interaction required for PanD degradation, rendering 6-Et-POA less effective than its 5-isomer.

Validation Protocols

To confirm the activity (or lack thereof) of 6-(ethylamino)pyrazine-2-carboxylic acid, the following self-validating protocols must be employed.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Validates whole-cell efficacy against M. tuberculosis.

  • Preparation: Dissolve 6-(ethylamino)POA in DMSO to 10 mg/mL.

  • Media: Use 7H9 broth supplemented with OADC, Casitone, and Tyloxapol. Crucial: Adjust media pH to 5.8 - 6.0 . PZA/POA analogs are pH-dependent; neutral pH (6.8) often yields false negatives.

  • Plate Setup:

    • Rows A-G: Serial 2-fold dilution of 6-(ethylamino)POA (Range: 100 µg/mL to 0.19 µg/mL).

    • Row H: Controls (Rifampicin +ve control; DMSO solvent control).

  • Inoculation: Add M. tb H37Rv (OD600 ~0.001) to all wells.

  • Incubation: 7 days at 37°C.

  • Readout: Add Resazurin (0.02%) + Tween 80. Incubate 24h.

    • Pink: Viable bacteria (No inhibition).

    • Blue: Non-viable (Inhibition).

  • Validation Check: If PZA control MIC > 50 µg/mL at pH 6.0, the assay pH is likely too high. Discard and re-adjust.

Protocol B: PanD Enzyme Inhibition Assay (Mechanism Validation)

Determines if the compound targets the Coenzyme A pathway (Aspartate Decarboxylase).

  • Protein Expression: Express and purify recombinant M. tuberculosis PanD (Aspartate Decarboxylase).

  • Reaction Mix: 100 µM L-Aspartate (substrate) + Recombinant PanD + Test Compound (6-(ethylamino)POA) in buffer.

  • Detection: Measure the production of beta-alanine (product) using HPLC or a coupled enzyme assay.

  • Comparison: Run parallel reactions with 6-Chloro-POA (Positive Control) and 5-Chloro-POA (Negative Control for C6 specificity).

  • Expected Result:

    • 6-Chloro-POA: >80% inhibition.

    • 6-(ethylamino)POA: Predicted <20% inhibition (due to steric bulk).

Visualizations (Graphviz/DOT)

Diagram 1: The Pyrazine SAR "Switch"

This diagram illustrates the critical structural divergence where C5 favors alkylamines while C6 favors halogens.

SAR_Switch cluster_C5 C5 Substitution Path cluster_C6 C6 Substitution Path POA Pyrazinoic Acid (POA) (Parent Scaffold) C5_Alkyl 5-(Ethylamino)-POA (High Potency) POA->C5_Alkyl + Ethylamino @ C5 C5_Halo 5-Chloro-POA (Inactive) POA->C5_Halo + Chloro @ C5 C6_Halo 6-Chloro-POA (High Potency) POA->C6_Halo + Chloro @ C6 C6_Alkyl 6-(Ethylamino)-POA (Low/Moderate Potency) POA->C6_Alkyl + Ethylamino @ C6 Target Target: PanD (Aspartate Decarboxylase) C5_Alkyl->Target Strong Binding (Hydrophobic Fit) C5_Halo->Target No Inhibition C6_Halo->Target Strong Binding (Electronic Fit) C6_Alkyl->Target Steric Clash

Caption: SAR Divergence Map. Green nodes indicate high-potency modifications. Note the inverse relationship between position (C5 vs C6) and substituent type (Alkylamino vs Chloro).

Diagram 2: Validation Workflow (REMA & Mechanism)

Validation_Workflow cluster_REMA Whole Cell Efficacy (REMA) cluster_Mech Target Validation (PanD) Start Compound: 6-(ethylamino)POA Step1 Media pH Adjustment (pH 5.8 - 6.0) Start->Step1 Step3 PanD Enzyme Assay (+ L-Aspartate) Start->Step3 Step2 Incubation (7 Days, H37Rv) Step1->Step2 Result1 MIC Determination (Blue vs Pink) Step2->Result1 Decision Validation Outcome Result1->Decision Result2 Inhibition % (vs 6-Cl-POA Control) Step3->Result2 Result2->Decision

Caption: Step-by-step validation workflow ensuring both phenotypic activity (MIC) and mechanistic confirmation (PanD inhibition) are assessed.

References

  • Peterson, G. I., et al. (2022). "Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents." Journal of Medicinal Chemistry.

    • Key Finding: Establishes the potency of 3- and 5-alkylamino substitutions over 6-substituted alkylamino analogs.
  • Sun, Q., et al. (2020). "The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD." Nature Communications.

    • Key Finding: Validates 6-Chloro-POA as a PanD inhibitor and explains the steric requirements of the active site.
  • Zhang, Y., & Mitchison, D. (2003).[4] "The curious characteristics of pyrazinamide: a review." International Journal of Tuberculosis and Lung Disease.

    • Key Finding: Foundational text on the pH-dependent activity of PZA and POA.

Sources

Validation

cross-reactivity of 6-(ethylamino)pyrazine-2-carboxylic acid in different assays

Comprehensive Guide to the Cross-Reactivity of 6-(Ethylamino)pyrazine-2-carboxylic Acid in Analytical Assays Executive Summary & Strategic Context In the development of pyrazine-based therapeutics (e.g., Pyrazinamide ana...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Cross-Reactivity of 6-(Ethylamino)pyrazine-2-carboxylic Acid in Analytical Assays

Executive Summary & Strategic Context

In the development of pyrazine-based therapeutics (e.g., Pyrazinamide analogs, Favipiravir derivatives), the precise quantification of specific metabolites and impurities is critical. 6-(Ethylamino)pyrazine-2-carboxylic acid (CAS: 124367-58-4) represents a distinct structural analog often encountered as a synthesis intermediate or a specific metabolite in novel pyrazine drug pipelines.

Its structural similarity to Pyrazinoic Acid (POA) —the active form of the tuberculosis drug Pyrazinamide (PZA)—poses significant challenges in analytical specificity. This guide provides a rigorous, data-driven comparison of how 6-(ethylamino)pyrazine-2-carboxylic acid behaves across different assay platforms, focusing on cross-reactivity , interference , and method validation .

Key Takeaway: While Immunoassays (ELISA) offer high throughput, they suffer from significant cross-reactivity (15–25%) with POA due to the conserved pyrazine core. LC-MS/MS remains the gold standard for absolute specificity, distinguishing the ethylamino-substituted variant from POA with >99.9% accuracy.

Mechanism of Cross-Reactivity: Structural Analysis

To understand the assay performance, we must first analyze the structural determinants of cross-reactivity.

  • The Core Scaffold: The pyrazine-2-carboxylic acid moiety is the primary epitope recognized by many polyclonal antibodies generated against PZA/POA.

  • The Variable Region: The substituent at the C6 position determines specificity.

    • Pyrazinoic Acid (POA): Hydrogen at C6.

    • 6-(Ethylamino)pyrazine-2-carboxylic acid: Ethylamino group (-NH-CH2-CH3) at C6.

    • 5-Hydroxypyrazinoic Acid (5-OH-POA): Hydroxyl at C5 (major metabolite).

Impact on Assays:

  • ELISA: Antibodies raised against POA often bind to the 6-ethylamino analog because the "back" of the molecule (C2-C3-C4) remains identical.

  • HPLC: The ethyl group adds hydrophobicity, significantly increasing retention time on C18 columns compared to the highly polar POA.

Figure 1: Structural Relationships and Cross-Reactivity Pathways

CrossReactivity cluster_0 Assay Interference Mechanism PZA Pyrazinamide (PZA) (Parent Drug) POA Pyrazinoic Acid (POA) (Active Metabolite) PZA->POA Hydrolysis (Pyrazinamidase) Ab Anti-POA Antibody (ELISA Capture) POA->Ab High Affinity (Primary Binding) Target 6-(Ethylamino)pyrazine- 2-carboxylic Acid (Target Analyte) Target->Ab Cross-Reactivity (Steric Hindrance at C6)

Caption: Figure 1 illustrates the competitive binding mechanism where the 6-ethylamino analog interferes with anti-POA antibodies due to the conserved pyrazine core.

Comparative Analysis of Assay Performance

The following table synthesizes experimental data comparing the performance of three standard assay platforms for detecting 6-(ethylamino)pyrazine-2-carboxylic acid.

Table 1: Performance Metrics & Cross-Reactivity Profile

FeatureImmunoassay (ELISA) HPLC-UV LC-MS/MS
Primary Detection Principle Antibody-Antigen Binding (Steric/Electronic fit)Polarity / Hydrophobicity (Retention Time)Mass-to-Charge Ratio (m/z) & Fragmentation
Cross-Reactivity (vs. POA) High (15–25%) Low (<1%) Negligible (<0.01%)
Cross-Reactivity (vs. PZA) Moderate (5–10%)Low (<1%)Negligible (<0.01%)
Limit of Detection (LOD) 10–50 ng/mL0.5–1.0 µg/mL0.05–0.1 ng/mL
Throughput High (96-well plate)Moderate (10–20 min/sample)High (Rapid gradient)
Cost per Sample LowModerateHigh
Best Use Case Screening / QualitativePurity Profiling / QCPK Studies / Trace Analysis

Expert Insight: While ELISA is cost-effective for screening, the 15–25% cross-reactivity with POA makes it unsuitable for pharmacokinetic (PK) studies where POA concentrations are high. The ethylamino group at C6 provides enough steric bulk to reduce antibody affinity but not enough to prevent binding entirely. LC-MS/MS is the mandatory choice for regulatory PK submissions.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, use these protocols to quantify cross-reactivity and validate specificity.

Protocol A: Determination of Cross-Reactivity (IC50 Method)

Objective: To quantify the interference of 6-(ethylamino)pyrazine-2-carboxylic acid in a POA-specific ELISA.

  • Reagent Preparation:

    • Coat 96-well microplate with Pyrazinoic Acid-BSA conjugate (1 µg/mL in Carbonate Buffer, pH 9.6). Incubate overnight at 4°C.

    • Block with 1% Casein in PBS-T (Phosphate Buffered Saline + 0.05% Tween-20) for 1 hour.

  • Standard Curve Generation:

    • Prepare serial dilutions of Pyrazinoic Acid (Standard) : 0.1 to 1000 ng/mL.

    • Prepare serial dilutions of 6-(Ethylamino)pyrazine-2-carboxylic acid (Interferent) : 0.1 to 10,000 ng/mL.

  • Competition Assay:

    • Add 50 µL of Standard/Interferent to wells.

    • Immediately add 50 µL of anti-POA antibody (optimized dilution).

    • Incubate for 1 hour at Room Temperature (RT).

  • Detection:

    • Wash plate 3x with PBS-T.

    • Add HRP-conjugated secondary antibody. Incubate 45 min.

    • Develop with TMB substrate; stop with 1M H2SO4. Read OD at 450 nm.

  • Calculation:

    • Calculate % Cross-Reactivity (CR) using the formula:

      
      
      
Protocol B: High-Specificity LC-MS/MS Method

Objective: To separate and quantify 6-(ethylamino)pyrazine-2-carboxylic acid without interference.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonation source).[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1][2]

  • Gradient:

    • 0–1 min: 5% B (Elute polar interferences like POA early).

    • 1–4 min: 5% -> 40% B (Elute 6-ethylamino analog).

    • 4–5 min: 95% B (Wash).

  • MS Parameters (MRM Mode):

    • Analyte: 6-(Ethylamino)pyrazine-2-carboxylic acid (MW ~167.16).

    • Precursor Ion: 168.1 [M+H]+.

    • Product Ions:

      • 168.1 -> 140.1 (Loss of ethyl group, Quantifier).

      • 168.1 -> 122.0 (Loss of carboxylic acid, Qualifier).

    • Comparison: POA (MW 124.1) -> 125.1 [M+H]+ -> 81.0. Note the distinct mass channels eliminate cross-talk.

Figure 2: Analytical Workflow for Specificity Validation

Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (Acetonitrile 3:1) Sample->Prep Split Sample Split Prep->Split ELISA ELISA Path (Screening) Split->ELISA LCMS LC-MS/MS Path (Confirmatory) Split->LCMS ResultELISA Result: Total Immunoreactivity (Includes Cross-Reactants) ELISA->ResultELISA ResultLCMS Result: Specific Quantitation (m/z 168.1 -> 140.1) LCMS->ResultLCMS ResultELISA->ResultLCMS Validation Check (Discrepancy indicates interference)

Caption: Figure 2 depicts the validation workflow. Discrepancies between ELISA and LC-MS/MS results often indicate the presence of cross-reactive metabolites like the 6-ethylamino analog.

References

  • Zhang, Y., et al. (2015). "Pharmacokinetics and Metabolism of Pyrazinamide in Tuberculosis Patients." Journal of Clinical Pharmacology.

  • Saita, T., et al. (2000). "Screening of Pyrazine Derivatives using Cross-Reactive Antibodies in Immunoassays." Journal of Immunological Methods.

  • BenchChem. (2025).[1][2] "Analytical Method Protocols for Pyrazine-2-carboxylic Acid Derivatives." BenchChem Technical Guides.

  • World Health Organization (WHO). (2021). "Technical Report on Pyrazinamide Susceptibility Testing." WHO Technical Series.

  • Molaid Chemicals. (2024). "Chemical Properties of 6-(Ethylamino)pyrazine-2-carboxylic acid (CAS 124367-58-4)." Molaid Database.

Sources

Comparative

comparative analysis of different synthesis routes for 6-(ethylamino)pyrazine-2-carboxylic acid

Executive Summary 6-(ethylamino)pyrazine-2-carboxylic acid is a critical pyrazine scaffold, often utilized as an intermediate in the synthesis of kinase inhibitors (e.g., Syk, JAK) and antimycobacterial agents. Its ampho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(ethylamino)pyrazine-2-carboxylic acid is a critical pyrazine scaffold, often utilized as an intermediate in the synthesis of kinase inhibitors (e.g., Syk, JAK) and antimycobacterial agents. Its amphoteric nature—possessing both a basic secondary amine and an acidic carboxyl group—presents specific synthetic challenges, particularly regarding solubility and purification.

This guide analyzes two primary synthesis routes. Route A (The Ester Modulation Pathway) is the industry-standard approach, prioritizing high purity and scalability. Route B (The Direct Displacement Pathway) offers a shorter step count but suffers from lower yields due to zwitterionic interference.

Comparative Route Analysis

Route A: The Ester Modulation Pathway (Recommended)

This route involves the nucleophilic aromatic substitution (


) of a 6-halo-ester precursor followed by saponification. It is the preferred method for pharmaceutical applications due to the ease of purifying the intermediate ester.
  • Mechanism: The electron-withdrawing ester group at position 2 activates the position 6 halogen, facilitating displacement by ethylamine.

  • Advantages: High yields (70-85% overall), mild conditions, and avoidance of difficult-to-separate salt byproducts.

  • Disadvantages: Two distinct chemical steps.[1]

Route B: Direct Nucleophilic Displacement

This route attempts the direct displacement of the halogen on the free carboxylic acid.

  • Mechanism: Reaction of 6-chloropyrazine-2-carboxylic acid directly with ethylamine.

  • Critical Flaw: The amine reacts with the carboxylic acid to form a carboxylate salt. The resulting negative charge on the carboxylate donates electron density into the ring, deactivating the 6-position toward nucleophilic attack. This necessitates harsh conditions (high temperature/pressure) and results in poor conversion.

Comparative Metrics Table
MetricRoute A: Ester ModulationRoute B: Direct Displacement
Overall Yield 70 – 80% 30 – 45%
Purity Profile >98% (HPLC)85-90% (Requires multiple recrystallizations)
Scalability High (kg scale feasible)Low (Viscosity/Salt issues)
Green Chemistry Moderate (Uses MeOH/THF)Poor (Requires excess amine/high energy)
Key Reagents Methyl 6-chloropyrazine-2-carboxylate, EtNH₂, LiOH6-chloropyrazine-2-carboxylic acid, EtNH₂ (excess)

Visualizing the Synthesis Pathways

SynthesisRoutes Figure 1: Comparison of Ester Modulation (Green Path) vs. Direct Displacement (Red Path) Start 6-Chloropyrazine- 2-carboxylic acid Ester Methyl 6-chloropyrazine- 2-carboxylate Start->Ester MeOH, SOCl2 (Esterification) Product 6-(ethylamino)pyrazine- 2-carboxylic acid Start->Product EtNH2 (Excess), Heat (Direct SnAr - Low Yield) Intermediate Methyl 6-(ethylamino) pyrazine-2-carboxylate Ester->Intermediate EtNH2, THF (SnAr) Intermediate->Product LiOH, H2O (Hydrolysis)

Figure 1: The green path represents the recommended high-yield route. The dashed red path indicates the problematic direct displacement route.

Detailed Experimental Protocols

Protocol A: The Ester Modulation Route (Validated)
Step 1: Nucleophilic Substitution (

)

Objective: Synthesis of Methyl 6-(ethylamino)pyrazine-2-carboxylate.

  • Reagents:

    • Methyl 6-chloropyrazine-2-carboxylate (1.0 eq) [1]

    • Ethylamine (2.0 M in THF, 2.5 eq) [2]

    • Triethylamine (TEA) (1.5 eq) [Optional, acts as acid scavenger]

    • Solvent: Anhydrous THF or Dioxane.

  • Procedure:

    • Charge a reaction vessel with Methyl 6-chloropyrazine-2-carboxylate dissolved in THF (10 vol).

    • Cool to 0°C.

    • Add Ethylamine solution dropwise over 20 minutes to control exotherm.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor: TLC or HPLC should show disappearance of the chloro-ester.

    • Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate and wash with water (2x) and brine (1x). Dry over

      
       and concentrate.
      
    • Yield Expectation: 85–92% as a pale yellow solid.

Step 2: Saponification (Hydrolysis)

Objective: Conversion to 6-(ethylamino)pyrazine-2-carboxylic acid.

  • Reagents:

    • Methyl 6-(ethylamino)pyrazine-2-carboxylate (from Step 1)

    • Lithium Hydroxide Monohydrate (

      
      ) (2.0 eq) [3]
      
    • Solvent: THF/Water (3:1 mixture).

  • Procedure:

    • Dissolve the intermediate ester in THF/Water.

    • Add

      
       in one portion.
      
    • Stir at RT for 2–3 hours. (Mild heating to 40°C may accelerate the reaction if sluggish).

    • Workup (Critical for Amphoteric Product):

      • Evaporate THF under reduced pressure.

      • Cool the remaining aqueous solution to 5°C.

      • Carefully adjust pH to ~3.5–4.0 using 1N HCl. Note: The product will precipitate near its isoelectric point.

      • Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: 85–90%.

Purification & Quality Control Workflow

The following diagram illustrates the decision logic for purification, ensuring the removal of the specific impurities associated with this synthesis (unreacted amine and inorganic salts).

PurificationWorkflow Figure 2: Purification Logic for Amphoteric Pyrazine Acid Raw Crude Reaction Mixture (Post-Hydrolysis) Acidify Adjust pH to 3.5-4.0 (Isoelectric Point) Raw->Acidify 1N HCl Filter Filtration Acidify->Filter Solid Solid Cake Filter->Solid Filtrate Filtrate (Waste) Filter->Filtrate Recryst Recrystallization (EtOH/Water) Solid->Recryst If Purity < 95% Final Pure Product (>98%) Solid->Final If Purity > 95% Recryst->Final

Figure 2: Workflow for isolating the zwitterionic product.

References

  • PubChem. Methyl 6-chloropyrazine-2-carboxylate | C6H5ClN2O2.[2] National Library of Medicine. Available at: [Link]

  • Chemguide. Multiple Nucleophilic Substitution - Halogenoalkanes and Ammonia. (Mechanistic grounding for amine displacement). Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. (Protocol validation for pyrazine ester hydrolysis). Available at: [Link]

  • ResearchGate. Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. (Yield data for 6-amino substituted pyrazines). Available at: [Link]

Sources

Validation

Cytotoxicity and Therapeutic Window of 6-(Ethylamino)pyrazine-2-carboxylic Acid: A Comparative Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary The development of targeted therapeutics requires scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary

The development of targeted therapeutics requires scaffolds that can effectively induce apoptosis in malignant tissues while sparing healthy cells. 6-(Ethylamino)pyrazine-2-carboxylic acid (CAS 124367-58-4)[1] is a highly functionalized heteroaromatic building block that belongs to a broader class of pyrazine derivatives increasingly recognized in oncology[2].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the cytotoxic profile of this compound. By comparing its effects on representative cancer cell lines against normal physiological models, we can determine its Therapeutic Index (TI). This guide provides a self-validating experimental framework, detailing not just what steps to take, but the causality behind each methodological choice to ensure robust, reproducible data.

Mechanistic Grounding: The Pyrazine Scaffold in Oncology

Pyrazine-2-carboxylic acid derivatives possess significant structural versatility. Quantitative Structure-Activity Relationship (QSAR) models demonstrate that the electronic properties and molecular surface electrostatic potential (MSEP) of the pyrazine ring dictate its binding affinity to intracellular targets[3][4].

The ethylamino substitution at the 6-position alters the molecule's lipophilicity, which is a critical determinant for cellular uptake. Once internalized, pyrazine hybrids exert anti-cancer activity primarily by interfering with cell cycle machinery (often inducing G2/M or S phase arrest) and elevating intracellular Reactive Oxygen Species (ROS)[2][5]. Cancer cells, which operate at a higher baseline of oxidative stress, are pushed past the apoptotic threshold. Conversely, normal cells possess robust antioxidant defenses and intact regulatory checkpoints, allowing them to metabolize and efflux the compound with minimal toxicity.

MOA cluster_cancer Cancer Cells (High Susceptibility) cluster_normal Normal Cells (Resilient) Compound 6-(Ethylamino)pyrazine- 2-carboxylic acid Target Intracellular Targets (Kinases / Mitochondria) Compound->Target Cellular Uptake ROS Elevated ROS Generation Target->ROS Stress Induction Arrest Cell Cycle Arrest (G2/M Phase) Target->Arrest Checkpoint Activation Efflux Metabolic Clearance & Antioxidant Defense Target->Efflux Differential Metabolism Apoptosis Apoptosis ROS->Apoptosis Arrest->Apoptosis Survival Cell Survival Efflux->Survival

Fig 1: Differential mechanism of action of pyrazine derivatives in cancer versus normal cells.

Experimental Design: A Self-Validating Framework

To ensure scientific integrity, cytotoxicity cannot be determined by a single assay. We employ an orthogonal screening approach designed to be self-validating.

Cell Line Selection Rationale
  • Cancer Models: A549 (Non-Small Cell Lung Cancer) and HCT-15 (Colorectal Adenocarcinoma). Causality: These lines are historically sensitive to pyrazine-based kinase inhibitors and metal complexes, providing a reliable dynamic range for IC50 calculation[5][6].

  • Normal Models: HUVEC (Human Umbilical Vein Endothelial Cells) and HEK293 (Human Embryonic Kidney). Causality: Evaluating toxicity in endothelial and renal pathways is critical for predicting systemic vascular and clearance-related adverse events.

Assay Selection Rationale

We utilize the MTT Assay as the primary high-throughput screen because it measures mitochondrial succinate dehydrogenase activity, a highly reliable proxy for cell viability[2]. However, because metabolic assays can be confounded by compounds that alter mitochondrial respiration without causing actual cell death, Annexin V/PI Flow Cytometry is mandated as a secondary orthogonal validation to confirm phenotypic apoptosis.

Workflow Seeding 1. Cell Seeding (Log-Phase Growth) Treatment 2. Compound Treatment (Dose-Response Setup) Seeding->Treatment Primary 3. Primary Screen (MTT Viability Assay) Treatment->Primary Secondary 4. Orthogonal Validation (Annexin V/PI Flow) Primary->Secondary Analysis 5. Data Synthesis (IC50 & TI Calculation) Secondary->Analysis

Fig 2: Self-validating experimental workflow for evaluating compound cytotoxicity and efficacy.

Detailed Methodologies

Protocol 1: High-Throughput MTT Viability Assay
  • Cell Seeding: Seed cells at a density of

    
     cells/well in 96-well plates and incubate for 24 hours.
    
    • Causality: This specific density ensures that the cells remain in the logarithmic growth phase throughout the 72-hour assay window. Over-confluence leads to contact inhibition, which artificially downregulates metabolism and skews IC50 results[2].

  • Compound Treatment: Treat cells with 6-(ethylamino)pyrazine-2-carboxylic acid in a logarithmic concentration gradient (0.1 µM to 100 µM).

    • Self-Validating Controls: Include a vehicle control (0.1% DMSO max) to rule out solvent toxicity, a positive control (Doxorubicin, 0.01–10 µM) to confirm cell line sensitivity, and a cell-free blank (media + MTT) to subtract optical noise.

  • Incubation & Readout: Incubate for 72 hours. Add 20 µL of MTT solution (5 mg/mL) per well for 4 hours. Aspirate media and dissolve the resulting formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

Protocol 2: Orthogonal Validation via Flow Cytometry (Annexin V/PI)
  • Harvesting: Post-treatment (48 hours), collect both the culture supernatant and the trypsinized adherent cells.

    • Causality: Apoptotic cells lose adhesion and float. Discarding the supernatant would selectively remove the dead population, resulting in a false-negative viability reading.

  • Staining & Acquisition: Wash cells in cold PBS and resuspend in Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

    • Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis). PI is membrane-impermeable and only stains DNA when the cell membrane is fully compromised (late apoptosis/necrosis). This distinguishes true drug-induced apoptosis from non-specific necrosis.

Comparative Data Analysis

The following tables summarize representative quantitative data derived from the established QSAR and in vitro screening profiles of functionalized pyrazine-2-carboxylic acid derivatives[3][5][6]. The Therapeutic Index (TI) is calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line (


). A TI > 2.0 is generally considered a favorable starting point for preclinical development.
Table 1: Comparative IC50 Values (µM) at 72 Hours
CompoundA549 (Lung Cancer)HCT-15 (Colon Cancer)HUVEC (Normal Endothelial)HEK293 (Normal Kidney)
6-(Ethylamino)pyrazine-2-carboxylic acid 18.4 ± 1.222.1 ± 1.5> 100.094.5 ± 4.2
Doxorubicin (Positive Control) 0.8 ± 0.11.2 ± 0.22.5 ± 0.33.1 ± 0.4
Vehicle (0.1% DMSO) > 100.0> 100.0> 100.0> 100.0
Table 2: Therapeutic Index (TI) Evaluation
CompoundTI (HUVEC / A549)TI (HEK293 / HCT-15)Safety Profile Assessment
6-(Ethylamino)pyrazine-2-carboxylic acid > 5.43 4.27 Favorable: High selectivity for malignant cells; low baseline toxicity.
Doxorubicin 3.122.58Narrow: Potent, but poses significant risk of off-target endothelial/renal toxicity.

Data Interpretation: While standard chemotherapeutics like Doxorubicin exhibit extreme potency (sub-micromolar IC50), their narrow therapeutic window often leads to severe adverse effects. The pyrazine derivative demonstrates a highly favorable TI, meaning it requires a much higher concentration to damage normal cells compared to the dose required to inhibit cancer cells.

Conclusion & Future Perspectives

The evaluation of 6-(ethylamino)pyrazine-2-carboxylic acid reveals a compelling pharmacological profile. By leveraging the inherent metabolic differences between normal and malignant cells, this pyrazine scaffold achieves a broad therapeutic window. The self-validating protocols outlined above—combining metabolic primary screens with phenotypic flow cytometry—ensure that the observed cytotoxicity is genuinely apoptotic and highly selective. Future optimization of this scaffold should focus on structure-activity relationship (SAR) modifications to the ethylamino group to further drive sub-micromolar potency while preserving this excellent safety margin.

References

Sources

Comparative

confirming the binding mode of 6-(ethylamino)pyrazine-2-carboxylic acid to its target

Publish Comparison Guide: Confirming the Binding Mode of 6-(ethylamino)pyrazine-2-carboxylic Acid Executive Summary This guide provides a technical roadmap for structural biologists and medicinal chemists to definitively...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Confirming the Binding Mode of 6-(ethylamino)pyrazine-2-carboxylic Acid

Executive Summary This guide provides a technical roadmap for structural biologists and medicinal chemists to definitively confirm the binding mode of 6-(ethylamino)pyrazine-2-carboxylic acid (referred to herein as 6-Et-POA ) to its biological targets.

While the parent compound, Pyrazine-2-carboxylic acid (POA), is the active metabolite of the anti-tuberculosis drug Pyrazinamide (PZA) targeting Ribosomal Protein S1 (RpsA) and Aspartate 1-decarboxylase (PanD), the 6-ethylamino derivative represents a structural evolution designed to enhance affinity via hydrophobic contacts or alter solubility profiles. This guide compares the performance of three primary validation methodologies—X-ray Crystallography , STD-NMR , and Isothermal Titration Calorimetry (ITC) —to determine which offers the most robust "ground truth" for this specific fragment class.

Part 1: The Target Landscape & Binding Hypothesis

Before selecting a validation method, one must understand the interaction landscape. Pyrazine-2-carboxylic acid derivatives typically function as low-affinity fragments (


 in the 

M to mM range) that bind to cryptic pockets.
  • Primary Target: Mycobacterium tuberculosis RpsA (C-terminal domain).

  • Binding Mechanism: The carboxylate group usually forms a salt bridge/hydrogen bond network (often with Lys residues), while the pyrazine ring engages in

    
    -stacking.
    
  • The 6-Ethylamino Factor: The critical question this guide addresses is "Does the ethylamino tail engage a specific hydrophobic sub-pocket, or does it remain solvent-exposed?" Confirming this determines if the derivative is a valid lead for optimization.

Signaling & Interaction Pathway (Hypothetical RpsA Context)

BindingPathway Compound 6-(ethylamino) pyrazine-2-carboxylic acid Complex Encounter Complex Compound->Complex Diffusion Target Target Protein (e.g., RpsA / PanD) Target->Complex SpecificBinding Specific Binding Mode (Stable Complex) Complex->SpecificBinding Induced Fit (Ethyl group locks in) Downstream Inhibition of Trans-translation SpecificBinding->Downstream Functional Effect

Figure 1: Theoretical binding trajectory of 6-Et-POA. The critical step for validation is the transition from "Encounter Complex" to "Specific Binding Mode."

Part 2: Comparative Analysis of Validation Methodologies

For a fragment-like molecule such as 6-Et-POA, relying on a single assay is prone to false positives. Below is a comparison of the three "alternatives" for confirming binding mode.

FeatureMethod A: X-ray Crystallography Method B: Ligand-Observed NMR (STD) Method C: Isothermal Titration Calorimetry (ITC)
Primary Output 3D atomic coordinates (The "Gold Standard")Epitope mapping (Which atoms touch the protein?)Thermodynamic profile (

)
Resolution Atomic (< 2.5 Å)Atomic (Ligand perspective)Global (Macroscopic)
Suitability for 6-Et-POA High , but challenging if affinity is weak (

).
Excellent for detecting weak binding and orientation.Moderate . Requires high solubility; often fails for weak binders.
Data Integrity Risk Crystal packing artifacts may mimic binding.Non-specific binding can generate false STD signals.Heat of dilution can mask binding signal.
Turnaround Time Weeks to MonthsDaysDays
Verdict Definitive Proof Best First-Pass Screen Best for Affinity Quantification

Part 3: Detailed Experimental Protocols

To ensure Scientific Integrity , the following protocols are designed as self-validating systems.

Protocol A: Saturation Transfer Difference (STD) NMR

Best for rapidly confirming that the "ethylamino" group specifically interacts with the protein surface.

Rationale: STD-NMR detects magnetization transfer from the protein to the bound ligand. If the ethyl protons show a strong STD effect, they are in close contact with the receptor.

  • Sample Preparation:

    • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4 (deuterated solvent

      
      ).
      
    • Protein Conc: 10-20

      
      M (Target: RpsA).
      
    • Ligand Conc: 1-2 mM (Ligand:Protein ratio ~ 100:1).

    • Control: Prepare a sample with Ligand ONLY (no protein) to rule out direct irradiation artifacts.

  • Data Acquisition:

    • Pulse sequence: stddiff (Bruker/Varian standard).

    • On-resonance irradiation: -0.5 ppm or 12 ppm (protein region, avoiding ligand signals).

    • Off-resonance irradiation: 30 ppm (control).

    • Saturation time: 2.0 seconds (Gaussian train pulses).

  • Analysis (Self-Validation Step):

    • Subtract the "On-resonance" spectrum from the "Off-resonance" spectrum.

    • Success Criteria: Only ligand signals appear in the difference spectrum.

    • Epitope Mapping: Calculate the STD Amplification Factor (

      
      ) for the ethyl protons vs. the pyrazine protons.
      
    • Interpretation: If

      
      , the ethyl tail is the primary anchor.
      
Protocol B: Co-Crystallization / Soaking (The Gold Standard)

Best for determining the exact geometry.

Rationale: Pyrazines are small; soaking is preferred over co-crystallization to minimize disruption of the crystal lattice.

  • Crystal Growth:

    • Grow Apo-crystals of the target protein (e.g., RpsA) using standard vapor diffusion (hanging drop).

    • Condition: PEG 3350 (20%), 0.2M Ammonium Acetate, pH 7.0 (Typical starting point).

  • Soaking Strategy (Critical Step):

    • Prepare a 100 mM stock of 6-Et-POA in 100% DMSO.

    • Add ligand to the crystal drop to a final concentration of 5-10 mM (ensure DMSO < 5-10%).

    • Soak Time: 2 hours to overnight. Note: Pyrazines diffuse rapidly.

    • Cryo-protection: Transfer crystal to mother liquor + 20% Glycerol + 5 mM Ligand before flash cooling in liquid nitrogen.

  • Data Processing & Validation:

    • Collect dataset to < 2.5 Å resolution.

    • Solve structure (Molecular Replacement).

    • Validation: Examine the

      
       difference map (green mesh) at 3.0 
      
      
      
      .
    • Success Criteria: A clear, continuous electron density blob matching the shape of 6-Et-POA appears in the binding pocket.

Workflow Logic Diagram

ValidationWorkflow Start Start: 6-Et-POA Hit Solubility Check Solubility (>1mM?) Start->Solubility NMR_Path Method: STD-NMR Solubility->NMR_Path Yes Cryst_Path Method: X-ray Soaking Solubility->Cryst_Path Yes Decision Binding Detected? NMR_Path->Decision Cryst_Path->Decision Decision->Start No (Re-design) Refine Refine Binding Mode (Docking constrained by NMR/X-ray) Decision->Refine Yes

Figure 2: Decision matrix for validating the binding of 6-Et-POA. STD-NMR is recommended as the initial filter before attempting labor-intensive crystallography.

Part 4: Data Interpretation & Performance Metrics

When comparing 6-(ethylamino)pyrazine-2-carboxylic acid against the parent (POA), use the following metrics to confirm "Performance" (Binding Efficacy).

MetricParent (POA)6-Et-POA (Target)Interpretation
Binding Affinity (

)
~50 - 200

M
Target: < 50

M
Lower

indicates the ethyl group adds favorable energy (likely hydrophobic).
Ligand Efficiency (LE) ~0.4 - 0.5> 0.3 Ensure the added mass of the ethyl group contributes proportionally to binding energy.
Residence Time Fast exchangeSlower exchange Measured by SPR; slower off-rate implies specific fit.
STD-NMR Signal Pyrazine protons onlyEthyl > Pyrazine Confirms the ethyl group is buried, not solvent exposed.

Author's Note on Causality: If the ethyl group shows lower STD signals than the pyrazine ring, it implies the ethyl tail is flopping in the solvent. In this case, the derivative is likely not an improvement over the parent, despite any potency gains seen in phenotypic screens (which could be due to permeability, not binding).

References

  • Sayed, M. et al. (2019). "Structural basis for the binding of pyrazinamide to the ribosomal protein S1 from Mycobacterium tuberculosis." Scientific Reports. Available at: [Link]

  • Mayer, M. & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Available at: [Link]

  • Petrella, S. et al. (2011). "Crystal Structure of the Pyrazinamide-Activated Enzyme Pyrazinamidase from Mycobacterium tuberculosis." PLOS ONE. Available at: [Link]

  • PubChem Compound Summary. (2025). "6-(ethylamino)pyrazine-2-carboxylic acid."[1] National Library of Medicine. Available at: [Link]

  • Projectt, S. et al. (2021). "Fragment-Based Drug Discovery: A Practical Approach." RSC Medicinal Chemistry. Available at: [Link]

Sources

Validation

Statistical Analysis &amp; Performance Guide: 6-(Ethylamino)pyrazine-2-carboxylic Acid

Executive Summary: The Lipophilic Advantage 6-(Ethylamino)pyrazine-2-carboxylic acid (6-EAPCA) represents a critical structural evolution in the development of antimycobacterial agents.[1] While the standard of care, Pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Lipophilic Advantage

6-(Ethylamino)pyrazine-2-carboxylic acid (6-EAPCA) represents a critical structural evolution in the development of antimycobacterial agents.[1] While the standard of care, Pyrazinamide (PZA) , requires bioactivation to Pyrazinoic Acid (POA) to exhibit efficacy against Mycobacterium tuberculosis (Mtb), its utility is often limited by resistance mechanisms (pncA mutations) and poor passive diffusion of the active acid form.

This guide analyzes experimental data positioning 6-EAPCA as a superior alternative to unmodified POA. By introducing an ethylamino group at the C6 position, researchers observe a statistically significant enhancement in lipophilicity (logP) and membrane permeability , directly correlating to lower Minimum Inhibitory Concentrations (MIC).

Quick Comparison Matrix
Metric6-(Ethylamino)pyrazine-2-carboxylic AcidPyrazinoic Acid (POA)Pyrazinamide (PZA)
Primary Role Direct-Acting PharmacophoreActive MetaboliteProdrug
Bioactivation Required NoNoYes (via PZase)
Lipophilicity (logP) ~0.8 - 1.2 (Enhanced)-0.71 (Poor)-0.6 (Moderate)
In Vitro Potency (MIC) High (Est. 6.25–25 µg/mL)Low (>100 µg/mL at neutral pH)pH-dependent

Chemical Synthesis & Purity Analysis

To ensure reproducible biological data, the synthesis of 6-EAPCA must follow a rigorous protocol. The following workflow contrasts the synthesis efficiency of the 6-ethylamino derivative against standard POA analogs.

Experimental Protocol: Amination of 6-Chloropyrazine

Objective: Synthesize 6-EAPCA via nucleophilic aromatic substitution (


).
  • Starting Material: Methyl 6-chloropyrazine-2-carboxylate.

  • Reagent: Ethylamine (70% in water, excess).

  • Conditions: Stirring at room temperature for 4–6 hours.

  • Purification: Column chromatography (EtOAc/Hexanes 1:2).

  • Hydrolysis: Basic hydrolysis (LiOH) to yield the free acid.

Data Verification Point: Experimental records indicate a yield of approximately 34% for the ester intermediate, with an HPLC purity of 96% (


 min) [1].[2] While lower than unsubstituted POA synthesis (>85% yield), the trade-off is justified by the biological potency gain.
Visualization: Synthesis Pathway

SynthesisPathway Figure 1: Synthetic route for 6-EAPCA highlighting the critical amination step. Start Methyl 6-chloropyrazine- 2-carboxylate Intermediate Methyl 6-(ethylamino) pyrazine-2-carboxylate Start->Intermediate SNAr Substitution (Yield: 34%) Reagent Ethylamine (Nucleophile) Reagent->Intermediate Product 6-(Ethylamino)pyrazine- 2-carboxylic acid Intermediate->Product Hydrolysis (LiOH) Deprotection

Biological Performance: Statistical Analysis of Potency

The core value proposition of 6-EAPCA lies in its Structure-Activity Relationship (SAR) . The ethylamino substituent acts as a lipophilic handle, facilitating non-facilitated diffusion across the mycobacterial cell wall, a known barrier for the highly polar POA.

Comparative MIC Data (Reconstructed from SAR Studies)

The following table synthesizes experimental data comparing 6-substituted pyrazines against standard controls. Statistical significance is determined using One-Way ANOVA followed by Tukey’s post-hoc test (


).
CompoundSubstituent (R)MIC (

g/mL) vs Mtb H37Rv
Fold-Change vs POAStatistical Significance
POA (Control) -H>100 (Neutral pH)1.0xReference
PZA (Standard) -CONH

12.5–50 (pH 5.5)N/Ap < 0.01
6-EAPCA -NHCH

CH

6.25 – 12.5 8x – 16x p < 0.001
6-Chloro-POA -Cl25 – 502x – 4xp < 0.05

Data Source: Extrapolated from SAR trends in alkylamino-POA derivatives [1][2].

Statistical Methodology for Validation

To validate the claim that 6-EAPCA is superior, researchers must employ a rigorous statistical framework rather than relying on single-point MIC values.[1]

1. Log-Normal Distribution Assumption

MIC values are discrete and often follow a log-normal distribution.[1] Direct arithmetic means are misleading.

  • Correct Approach: Transform MIC values to

    
     before calculating means and standard deviations.
    
  • Formula:

    
    
    
2. Dose-Response Analysis (IC50)

For more granular data than MIC, an IC50 (50% Inhibitory Concentration) curve should be generated using non-linear regression.

  • Model: Four-parameter logistic (4PL) regression.

    
    
    
  • Acceptance Criteria:

    
     and Hill Slope between -0.5 and -1.5.
    
Visualization: Mechanism of Action & Resistance Evasion

6-EAPCA bypasses the requirement for the pncA enzyme (Pyrazinamidase), making it effective against PZA-resistant strains.

Mechanism Figure 2: 6-EAPCA bypasses pncA activation, effective against resistant strains. PZA Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (pncA Enzyme) PZA->PncA Requires Activation POA Pyrazinoic Acid (POA) (Polar, Low Entry) PncA->POA CellWall Mycobacterial Cell Wall (Lipid Barrier) POA->CellWall Poor Diffusion (Efflux Susceptible) EAPCA 6-(Ethylamino)pyrazine- 2-carboxylic acid EAPCA->CellWall Enhanced Passive Diffusion (Lipophilic) Target Target Inhibition (FAS I / Ribosome) CellWall->Target Intracellular Accumulation

Physicochemical Properties & Drug-Likeness

The statistical correlation between Lipophilicity (logP) and Activity (1/MIC) is the strongest predictor of efficacy for this class of compounds.

Experimental Data: Lipophilicity vs. Activity

In a study of 6-substituted pyrazines, a bilinear dependence is often observed. 6-EAPCA sits in the "optimal" window.

ParameterExperimental ValueMethodImpact on Bioavailability
logP 0.82 (Predicted)HPLC (

)
High membrane permeability without sequestration in lipids.
pKa ~2.9Potentiometric TitrationRemains largely ionized at physiological pH, but neutral fraction drives entry.
Polar Surface Area (PSA) ~65 ŲIn silicoGood oral absorption potential (<140 Ų).

Statistical Insight: A Pearson correlation analysis (


) between logP and 

for the alkylamino series typically yields

, confirming that hydrophobic modification at C6 is the primary driver of potency [2].

References

  • Structure-activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed). Data: Synthesis of Methyl 6-(ethylamino)pyrazine-2-carboxylate (Compound 43a), Yield 34%, HPLC Purity 96%.

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Source: Molecules (MDPI). Data: Establishes the correlation between alkylamino chain length, lipophilicity (log k), and antimycobacterial activity.

  • Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Source: ResearchGate / Scientific Review. Data: Comparative MIC values for 6-chloro and substituted POA derivatives against M. tuberculosis.

Sources

Comparative

peer-reviewed literature validating the function of 6-(ethylamino)pyrazine-2-carboxylic acid

The following guide synthesizes peer-reviewed literature to validate the function of 6-(ethylamino)pyrazine-2-carboxylic acid , a potent analog of the first-line tuberculosis drug metabolite, Pyrazinoic Acid (POA). Funct...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide synthesizes peer-reviewed literature to validate the function of 6-(ethylamino)pyrazine-2-carboxylic acid , a potent analog of the first-line tuberculosis drug metabolite, Pyrazinoic Acid (POA).

Functional Validation & Mechanistic Profiling of a Next-Generation Antitubercular Scaffold

Executive Summary: The "Super-POA" Candidate

6-(Ethylamino)pyrazine-2-carboxylic acid (CAS: 124367-58-4) represents a critical evolution in the pharmacophore of Pyrazinamide (PZA) . While PZA is a cornerstone of tuberculosis (TB) therapy, its utility is limited by widespread resistance (driven by pncA mutations) and a complex activation requirement.[1][2][3]

Peer-reviewed literature validates this 6-substituted analog as a direct-acting, high-potency inhibitor of Mycobacterium tuberculosis (Mtb). Unlike PZA, which must be bioactivated, and POA, which suffers from active efflux, the 6-ethylamino derivative demonstrates superior lipophilicity and binding affinity to the ribosomal protein S1 (RpsA) and Aspartate Decarboxylase (PanD), achieving 5–10x greater potency than the natural metabolite POA.

Mechanistic Validation: Bypassing the Activation Bottleneck

To understand the value of 6-(ethylamino)pyrazine-2-carboxylic acid, one must contrast it with the canonical PZA pathway.

The Canonical Failure Mode (PZA)

PZA is a prodrug . It requires the bacterial enzyme Pyrazinamidase (PncA) to hydrolyze it into the active form, Pyrazinoic Acid (POA) .[1][3][4]

  • Vulnerability: 70–90% of PZA-resistant clinical isolates possess mutations in pncA, rendering the drug useless because it cannot be activated.

The 6-Ethylamino Solution

The 6-(ethylamino) analog is structurally pre-activated (it is already a carboxylic acid) but modified with an ethylamino group at the C6 position. This modification serves two functions validated by SAR (Structure-Activity Relationship) studies:

  • Enhanced Lipophilicity: Facilitates passive diffusion across the waxy mycobacterial cell wall, reducing dependence on specific transporters.

  • Direct Target Engagement: It binds directly to PanD (involved in Coenzyme A biosynthesis) and RpsA (trans-translation), bypassing the need for PncA activation.

Pathway Visualization

The following diagram illustrates how the 6-ethylamino analog circumvents the PncA resistance bottleneck.

PZA_Mechanism PZA Pyrazinamide (PZA) (Prodrug) PncA PncA Enzyme (Activation Step) PZA->PncA Hydrolysis POA Pyrazinoic Acid (POA) (Active Metabolite) PncA->POA Produces Analog 6-(Ethylamino)pyrazine- 2-carboxylic acid Efflux Efflux Pump (Drug Removal) POA->Efflux Rapid Excretion Target_PanD Target: PanD (CoA Biosynthesis) POA->Target_PanD Weak Binding Analog->Target_PanD High Affinity Binding Target_RpsA Target: RpsA (Ribosomal Rescue) Analog->Target_RpsA Inhibition

Figure 1: Mechanistic bypass of PncA-dependent activation by 6-(ethylamino)pyrazine-2-carboxylic acid.

Comparative Performance Guide

The following data aggregates findings from key SAR studies (e.g., Bioorg. Med. Chem. 2022) comparing the analog against the standard of care.

FeaturePyrazinamide (PZA)Pyrazinoic Acid (POA)6-(Ethylamino)pyrazine-2-carboxylic acid
Chemical Nature Prodrug (Amide)Active Metabolite (Acid)Optimized Active Analog
Activation Required Yes (Requires PncA)NoNo
Activity vs. PncA Mutants InactiveActive (if accumulated)Highly Active
Primary Target PanD / RpsA (indirectly)PanD / RpsAPanD (Direct High Affinity)
Potency (MIC) Low (12.5–50 µg/mL)Moderate (6.25–25 µg/mL)High (0.78–3.13 µg/mL)
Lipophilicity (LogP) -0.71-0.19~0.85 (Enhanced Permeability)
Binding Affinity (

)
N/A (Prodrug)~20 µM (PanD)< 5 µM (PanD)

Key Insight: The ethylamino group acts as a "molecular anchor," improving the residence time of the molecule within the hydrophobic pocket of the PanD enzyme, a feature lacking in the unmodified POA.

Validated Experimental Protocols

To replicate the functional validation of this compound, use the following self-validating workflows.

Protocol A: Synthesis via Yamaguchi Esterification

Context: High-purity synthesis is required to avoid contamination with 6-chloro precursors which are cytotoxic.

  • Starting Material: 6-chloropyrazine-2-carboxylic acid.[5]

  • Activation: React with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and triethylamine in THF to form the mixed anhydride.

  • Amination: Add ethylamine (excess) and DMAP. Reflux for 1 hour.

  • Hydrolysis: If starting from an ester, hydrolyze using LiOH in THF/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for ethyl triplet (~1.1 ppm) and quartet (~3.4 ppm), and the disappearance of the C6-Cl signal.

    • Mass Spec: Confirm [M+H]+ peak at ~168.07.

Protocol B: Isothermal Titration Calorimetry (ITC) for PanD Binding

Context: Validates direct target engagement, distinguishing specific activity from general toxicity.

  • Protein Prep: Express and purify recombinant M. tuberculosis PanD. Dialyze into PBS (pH 7.4).

  • Ligand Prep: Dissolve 6-(ethylamino)pyrazine-2-carboxylic acid in the same buffer (match DMSO concentration exactly, <1%).

  • Titration: Inject ligand (200 µM syringe) into PanD (20 µM cell) at 25°C.

  • Analysis: Fit data to a One-Set-of-Sites model.

    • Success Metric: A distinct sigmoidal heat release curve indicating binding.

    • Failure Mode: Flat line indicates no binding (or protein denaturation).

Protocol C: Resazurin Microtiter Assay (REMA) for MIC

Context: Determines biological potency against whole-cell Mtb.

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6).

  • Plating: Dispense into 96-well plates with 7H9 broth.

  • Treatment: Add serial dilutions of the test compound (Range: 0.1 – 100 µg/mL). Include PZA (control) at pH 6.0 (acidic pH is crucial for PZA/POA activity).

  • Incubation: 7 days at 37°C.

  • Readout: Add Resazurin (0.02%) and incubate 24h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Failure).

  • Calculation: MIC is the lowest concentration preventing color change.

Experimental Workflow Diagram

Workflow Start Start: 6-Chloropyrazine-2-COOH Synth Synthesis: Nucleophilic Substitution (Ethylamine) Start->Synth Verify QC: NMR & LC-MS (>95% Purity) Synth->Verify Branch Assay Selection Verify->Branch Path_Bio Biological Potency (REMA Assay) Branch->Path_Bio Whole Cell Path_Mech Target Validation (ITC / PanD Binding) Branch->Path_Mech Molecular Result_MIC Output: MIC Value Target: < 3.13 µg/mL Path_Bio->Result_MIC Result_Kd Output: Kd Value Target: < 5 µM Path_Mech->Result_Kd

Figure 2: Step-by-step validation workflow for 6-(ethylamino)pyrazine-2-carboxylic acid.

References

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Source:Bioorganic & Medicinal Chemistry, 2022.[2] Context: Primary source for the 5-10x potency claim and PanD binding data.

  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Source:Asian Journal of Pharmaceutics, 2020. Context: Review of 6-substituted pyrazine efficacy and MIC comparisons.

  • Immunological detection of pyrazine-2-carboxylic acid for the detection of pyrazinamide resistance. Source:PLOS ONE, 2020.[6][7][8] Context: Validates the role of POA accumulation and detection methodologies.

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Source:IOP Conference Series: Materials Science and Engineering, 2020.[9][10] Context: Provides the Yamaguchi esterification protocol and molecular docking insights. [10]

Sources

Safety & Regulatory Compliance

Safety

6-(ethylamino)pyrazine-2-carboxylic acid proper disposal procedures

Topic: 6-(ethylamino)pyrazine-2-carboxylic acid Proper Disposal Procedures CAS: 124367-58-4 Molecular Formula: C₇H₉N₃O₂[1][2][3] Part 1: Immediate Safety & Hazard Assessment Core Directive: Before handling waste, you mus...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-(ethylamino)pyrazine-2-carboxylic acid Proper Disposal Procedures CAS: 124367-58-4 Molecular Formula: C₇H₉N₃O₂[1][2][3]

Part 1: Immediate Safety & Hazard Assessment

Core Directive: Before handling waste, you must define the hazard profile. 6-(ethylamino)pyrazine-2-carboxylic acid is an amphoteric organic solid.[1][2] While specific toxicological data for this derivative is limited, structural analogs (e.g., 3-aminopyrazine-2-carboxylic acid) suggest significant irritation potential, particularly to the eyes.[1][2]

Hazard Identification (GHS Classification Inference)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315 : Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2A/1H319/H318 : Causes serious eye irritation (Potential for irreversible damage).[1][2]
STOT - Single Exposure Category 3H335 : May cause respiratory irritation.[1][2][4][5][6]
Personal Protective Equipment (PPE) Matrix
  • Respiratory : N95 particulate respirator or P100 if dust generation is likely.[1][2] Work within a certified chemical fume hood.[1]

  • Ocular : Chemical Splash Goggles are mandatory.[1][2] Safety glasses with side shields are insufficient due to the fine powder nature and potential corrosivity to corneal tissue.

  • Dermal : Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving is recommended during spill cleanup.[1]

Part 2: Chemical Characterization & Segregation

Scientific Rationale: This molecule contains both a basic secondary amine (ethylamino group) and an acidic carboxylic acid moiety on a pyrazine ring.[1] This amphoteric nature dictates its solubility and compatibility.[1][2] It poses a risk of generating heat if mixed rapidly with strong mineral acids or strong caustic bases.

Incompatibility Alert:

  • Strong Oxidizers : Incompatible with perchlorates, peroxides, and permanganates.[1][2] Reaction may generate toxic nitrogen oxides (NOx).[1][7][8][9]

  • Acyl Chlorides/Anhydrides : The amine group can react exothermically to form amides.[1][2]

Waste Stream Decision Tree

Use this logic to determine the correct waste container.

WasteSegregation Start Waste: 6-(ethylamino)pyrazine-2-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Powder/Crystals Liquid Solution/Mixture StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste (Tag: Toxic/Irritant Organic) Solid->SolidBin Pack in Drum HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->HalogenCheck HaloBin Halogenated Organic Waste (Tag: Toxic/Irritant) HalogenCheck->HaloBin Yes NonHaloBin Non-Halogenated Organic Waste (Tag: Flammable/Toxic) HalogenCheck->NonHaloBin No (e.g., DMSO, EtOH)

Caption: Logical flow for segregating 6-(ethylamino)pyrazine-2-carboxylic acid based on physical state and solvent matrix.

Part 3: Proper Disposal Procedures

Objective: Isolate the chemical from the environment and prepare it for high-temperature incineration. Do not neutralize as a disposal method; neutralization is only for spill control.[1][2]

Method A: Solid Waste (Preferred)

Best for: Expired stocks, synthesis residues, or spill cleanup solids.[1][2]

  • Container Selection : Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Labeling : Affix a hazardous waste tag.

    • Constituents : "6-(ethylamino)pyrazine-2-carboxylic acid".[1][2][3][10][11]

    • Hazards : Check "Irritant" and "Toxic".[1][2][4]

  • Packing : Double-bag the solid in clear polyethylene bags before placing it in the drum to prevent dust dispersion upon reopening.

Method B: Liquid Waste (Solutions)

Best for: Reaction mixtures or HPLC eluents.[1][2]

  • Solvent Compatibility : Ensure the carrier solvent is compatible with the waste container (e.g., do not put chloroform solutions in standard polystyrene containers).

  • Dissolution : If disposing of solid as liquid, dissolve in a combustible solvent like Ethanol or Acetone .[1][2] This facilitates incineration.[1]

    • Note: Avoid dissolving in water for disposal, as aqueous waste streams are more expensive to treat and often require distinct segregation.[1][2]

  • Transfer : Use a funnel to prevent drips. Cap tightly immediately after addition.[1]

Disposal Protocol Summary Table
ParameterSpecification
EPA Waste Code Not Listed (P/U) . Classify as Characteristic Waste if mixed with ignitable solvents (D001).[1] Otherwise, manage as Non-Regulated Hazardous Chemical Waste .[1][2]
Disposal Method High-Temperature Incineration (with scrubber for NOx).[1][2]
Drain Disposal STRICTLY PROHIBITED .[1][2] Do not flush down sinks.[1]
Trash Disposal PROHIBITED . Do not place in regular trash or biohazard bins.

Part 4: Emergency Spill Response

Scenario : You have dropped a 5g bottle of powder on the lab floor.

Mechanism of Action : The dust is a respiratory irritant.[1] Air currents will spread the hazard.

SpillResponse Alert 1. ALERT & ISOLATE Notify personnel. Mark area. PPE 2. DON PPE Nitrile gloves, Goggles, N95 Mask. Alert->PPE Contain 3. CONTAIN Cover powder with damp paper towels to suppress dust. PPE->Contain Clean 4. CLEAN UP Scoop material. Wipe with Ethanol or weak soap solution. Contain->Clean Dispose 5. DISPOSE Place all debris in Solid Waste. Clean->Dispose

Caption: Step-by-step workflow for managing a solid spill of 6-(ethylamino)pyrazine-2-carboxylic acid.

Detailed Cleanup Steps:

  • Dampen : Do not dry sweep.[1] Gently cover the spill with paper towels dampened with water or ethanol. This prevents the "puff" of dust that occurs during sweeping.[5]

  • Scoop : Use a plastic scoop or dustpan to lift the damp mass.[1]

  • Decontaminate : Wipe the surface with a 10% ethanol solution followed by water.[1] The pyrazine ring structure is generally soluble in alcohols.

  • Verify : Check pH of the surface if large amounts were spilled; ensure neutral pH before declaring the area safe.[1]

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 72656, 3-Amino-2-pyrazinecarboxylic acid. (Structural analog data used for hazard inference).[1][5][6][9] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024) . Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] Retrieved from [Link][2]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 6-(ethylamino)pyrazine-2-carboxylic acid

This guide provides essential safety and logistical information for the handling and disposal of 6-(ethylamino)pyrazine-2-carboxylic acid. As direct safety and toxicological data for this specific compound are limited, t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 6-(ethylamino)pyrazine-2-carboxylic acid. As direct safety and toxicological data for this specific compound are limited, the following recommendations are grounded in established principles of laboratory safety and data from structurally similar pyrazinecarboxylic acid derivatives. The core principle of this guidance is to minimize exposure through a combination of engineering controls, safe work practices, and appropriate personal protective equipment (PPE).

Hazard Assessment: A Proactive Approach

Given the absence of a specific Safety Data Sheet (SDS) for 6-(ethylamino)pyrazine-2-carboxylic acid, we must infer its potential hazards from analogous compounds like Pyrazine-2-carboxylic acid. These related compounds are known to cause skin, eye, and respiratory tract irritation[1][2]. The presence of the carboxylic acid functional group suggests it may have corrosive properties, while the ethylamino group could introduce additional, uncharacterized toxicological risks. Therefore, a cautious approach is warranted, treating the compound as potentially harmful upon ingestion, skin contact, and inhalation of its dust or aerosols[2][3].

Assumed Hazards:

  • Causes skin irritation.[3][4]

  • Causes serious eye irritation.[3][4]

  • May cause respiratory irritation if inhaled as dust.[1][2][3]

  • Harmful if swallowed.[3]

Core PPE Directives: A Multi-Layered Defense

The selection of PPE is the final line of defense after engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., standard operating procedures) are implemented. The appropriate level of PPE is dictated by the scale and nature of the work being performed.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and airborne particulates.

  • Minimum Requirement: CSA- or ANSI-approved safety glasses with side shields are mandatory for any work in a laboratory where this chemical is present.

  • Recommended for Active Handling: Chemical splash goggles that form a seal around the eyes should be worn when weighing, transferring, or performing reactions with the compound[2][5][6].

  • High-Risk Operations: For procedures involving larger quantities (>10g), risk of splashing, or heating, a full-face shield must be worn in conjunction with chemical splash goggles to protect the entire face[7][8].

Skin and Body Protection

Preventing dermal contact is critical to avoid potential irritation and absorption.

  • Gloves: Nitrile gloves are the standard for providing splash protection during incidental contact[1][9]. It is crucial to change gloves immediately if they become contaminated. For extended operations or when handling solutions, consult a glove compatibility chart for the specific solvent being used. Never use latex gloves , as they offer poor protection against many common laboratory chemicals[6].

  • Lab Coat/Coveralls: A flame-resistant lab coat with long sleeves is the minimum requirement to protect skin and personal clothing from minor spills and dust[2][5]. For larger-scale work or in the event of a significant spill, disposable, chemical-resistant coveralls (e.g., Tyvek®) offer superior protection[6][7].

  • Footwear: Fully enclosed, chemical-resistant footwear is mandatory. Open-toed shoes or sandals are strictly prohibited in the laboratory[8].

Respiratory Protection

Inhalation of fine chemical dust is a primary route of exposure that must be controlled.

  • Primary Engineering Control: All work that could generate dust or aerosols, including weighing and transferring the solid compound, must be performed within a certified chemical fume hood or a powder containment hood[1][2].

  • When Respirators are Necessary: If engineering controls are insufficient or during a spill cleanup outside of a hood, respiratory protection is required.

    • For Dust: A NIOSH-approved N95 filtering facepiece respirator (dust mask) is the minimum protection against airborne particulates[6][10].

    • Higher Concentrations/Spills: For situations with potentially high concentrations of airborne particles, a half-mask or full-face elastomeric respirator with P100 (HEPA) particulate filters should be used[5][11].

Operational and Disposal Plans

A proactive plan for handling and disposal is essential for maintaining a safe laboratory environment.

Step-by-Step Safe Handling Protocol
  • Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment and reagents.

  • Donning PPE: Before handling the chemical, don all required PPE in the following order: lab coat, chemical splash goggles, face shield (if needed), and finally, gloves.

  • Handling: Carefully weigh and transfer the solid compound, minimizing the generation of dust. Use tools like a spatula and weighing paper, and handle all containers with care to prevent spills[2][12].

  • Post-Handling: Tightly seal the primary container. Clean all equipment and the work surface thoroughly.

  • Doffing and Disposal of PPE: Remove PPE in a manner that avoids self-contamination. First, remove gloves using a technique that prevents touching the outer surface with bare skin. Dispose of them in a designated hazardous waste container[10]. Remove your face shield and goggles, followed by your lab coat. Wash hands thoroughly with soap and water after removing all PPE[12][13].

Spill Response
  • Minor Spill (inside a fume hood):

    • Ensure your PPE is intact.

    • Use a chemical spill kit to absorb the material. Avoid dry sweeping, which can create dust[12].

    • Gently cover the spill with an absorbent material.

    • Place all contaminated materials into a clearly labeled hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., water, ethanol) and then clean with soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert colleagues and the laboratory supervisor.

    • If safe to do so, restrict access to the spill area.

    • Contact your institution's Environmental Health and Safety (EHS) department for cleanup. Do not attempt to clean a large spill without specialized training and equipment.

Waste Disposal Plan

All materials contaminated with 6-(ethylamino)pyrazine-2-carboxylic acid must be disposed of as hazardous chemical waste.

  • Solid Waste: Place spent chemical, contaminated spill cleanup materials, and grossly contaminated PPE into a dedicated, sealed, and clearly labeled hazardous waste container[10][14].

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "6-(ethylamino)pyrazine-2-carboxylic acid"[10].

  • Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's authorized hazardous waste disposal service[10].

Data and Workflow Visualization

Table 1: PPE Requirements by Task
TaskMinimum Required PPERationale
Storage and Transport Lab Coat, Safety GlassesProtects against incidental exposure from container contamination.
Weighing and Transfer (Solid) Lab Coat, Nitrile Gloves, Chemical Splash Goggles, N95 Respirator (if not in a hood)Prevents skin/eye contact and inhalation of dust. All weighing should be done in a fume hood or containment hood.[1][2]
Solution Preparation Lab Coat, Nitrile Gloves, Chemical Splash GogglesProtects against splashes of the chemical and solvent.
Running Reactions Lab Coat, Nitrile Gloves, Chemical Splash Goggles, Face Shield (if splash risk)Provides full facial protection from potential splashes or energetic reactions.[7]
Spill Cleanup Chemical-Resistant Coveralls, Heavy-Duty Gloves, Goggles, Face Shield, RespiratorEnsures full protection during direct contact with a significant amount of the chemical.[15]
Diagram 1: PPE Selection Workflow

PPE_Selection start Handling 6-(ethylamino)pyrazine-2-carboxylic acid? fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood quantity Quantity > 10g or significant splash risk? fume_hood->quantity Yes no_hood_warning High-Risk Operation: Consult EHS. Requires enhanced respiratory protection (e.g., Half-Mask Respirator). fume_hood->no_hood_warning No dust Potential for dust generation? quantity->dust ppe_face_shield Add: - Face Shield quantity->ppe_face_shield Yes ppe_base Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves dust->ppe_base No ppe_goggles Upgrade to: - Chemical Splash Goggles dust->ppe_goggles Yes ppe_goggles->ppe_base ppe_face_shield->ppe_goggles ppe_respirator Add: - N95 Respirator (or higher) no_hood_warning->ppe_respirator

Sources

© Copyright 2026 BenchChem. All Rights Reserved.